GPR119 agonist 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H40N4O3 |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
[(1R)-4-[4-[[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]methoxy]phenyl]cyclohex-3-en-1-yl]-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C30H40N4O3/c1-2-22-18-31-30(32-19-22)33-16-13-23(14-17-33)21-37-28-11-9-25(10-12-28)24-5-7-26(8-6-24)29(36)34-15-3-4-27(34)20-35/h5,9-12,18-19,23,26-27,35H,2-4,6-8,13-17,20-21H2,1H3/t26-,27+/m0/s1 |
InChI Key |
VVOHWUFMNGRYMK-RRPNLBNLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GPR119 Agonists in Pancreatic Beta-Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide details the mechanism of action of GPR119 agonists based on publicly available scientific literature. The specific compound "GPR119 agonist 3" is not a publicly recognized designation, and therefore, this document utilizes data from well-characterized GPR119 agonists such as AR231453 and PSN632408 as representative examples.
Executive Summary
G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes due to its role in glucose-dependent insulin (B600854) secretion from pancreatic beta-cells. GPR119 agonists enhance insulin release in a glucose-sensitive manner, thereby minimizing the risk of hypoglycemia. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of GPR119 agonists directly within the pancreatic beta-cell. It details the canonical Gs-cAMP signaling cascade, the downstream effectors Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), and their subsequent modulation of ion channel activity and insulin granule exocytosis. This document also provides a compilation of quantitative data on the potency and efficacy of various GPR119 agonists and detailed protocols for key experimental assays.
Core Mechanism of Action: The Gs-cAMP Signaling Pathway
GPR119 is a Gs alpha subunit-coupled receptor predominantly expressed in pancreatic beta-cells and intestinal L-cells.[1][2] The binding of an agonist to GPR119 in pancreatic beta-cells initiates a canonical signaling cascade that is central to its insulinotropic effects.
Upon agonist binding, GPR119 undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gsα subunit dissociates from the Gβγ dimer and stimulates adenylyl cyclase (AC).[2] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in intracellular cAMP levels.[3][4] This elevation in cAMP is a critical second messenger that propagates the signal downstream to modulate insulin secretion.[1]
Downstream Effectors of cAMP: PKA and Epac
The increase in intracellular cAMP activates two main downstream effector pathways that work in concert to potentiate glucose-stimulated insulin secretion (GSIS): the Protein Kinase A (PKA) pathway and the Exchange protein directly activated by cAMP (Epac) pathway.
Protein Kinase A (PKA) Pathway
cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits of PKA then phosphorylate various intracellular targets involved in insulin exocytosis. While the precise substrates of PKA in this context are still being fully elucidated, it is understood that PKA-mediated phosphorylation contributes to the sensitization of the exocytotic machinery to Ca2+ and the mobilization of insulin granules.
Exchange protein directly activated by cAMP (Epac) Pathway
Epac, particularly Epac2 in pancreatic beta-cells, is a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rap1. Upon binding cAMP, Epac2 activates Rap1, which in turn modulates the trafficking and exocytosis of insulin-containing granules. The Epac2/Rap1 signaling pathway is thought to be crucial for the potentiation of the first phase of insulin secretion.
Modulation of Ion Channels and Insulin Exocytosis
The potentiation of GSIS by GPR119 agonists is ultimately mediated by the modulation of ion channel activity, leading to an increase in intracellular Ca2+ concentration ([Ca2+]i) and the subsequent exocytosis of insulin granules. This process is glucose-dependent, meaning that GPR119 agonists are most effective at elevated glucose levels.
In the presence of high glucose, pancreatic beta-cells metabolize glucose to produce ATP. The resulting increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels, causing membrane depolarization. This depolarization opens voltage-dependent calcium channels (VDCCs), allowing an influx of Ca2+, which triggers the fusion of insulin-containing vesicles with the plasma membrane.
GPR119 agonists, through the cAMP-PKA and cAMP-Epac pathways, enhance this process. While GPR119 agonism alone does not significantly increase [Ca2+]i in the absence of high glucose, it potentiates the glucose-induced rise in [Ca2+]i.[5][6] The cAMP-mediated signaling is believed to increase the sensitivity of the exocytotic machinery to Ca2+ and may also directly modulate the activity of KATP and VDCCs.[1][5]
Quantitative Data Presentation
The following tables summarize the in vitro potency of various GPR119 agonists from published literature.
Table 1: GPR119 Agonist Potency in cAMP Accumulation Assays
| Agonist | Cell Line | EC50 (nM) | Reference |
| AR231453 | HEK293 (human GPR119) | 4.7 - 9 | [3] |
| PSN632408 | HEK293 (human GPR119) | 7900 | [5] |
| OEA | MIN6c4 | >10,000 | [5] |
| Compound 28 | HEK293 (human GPR119) | 8.7 | [7] |
Table 2: GPR119 Agonist Potency in Glucose-Stimulated Insulin Secretion (GSIS) Assays
| Agonist | Cell Line / Islets | Glucose (mM) | EC50 (nM) | Fold Increase (vs. Glucose alone) | Reference |
| AR231453 | MIN6 cells | 10 | 0.5 | Not Reported | [6] |
| OEA | MIN6c4 cells | 16 | ~1000 | ~1.5 | [5] |
| PSN632408 | RINm5f-GPR119 cells | 16 | Not Reported | ~1.8 | [5] |
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To quantify the potentiation of insulin secretion by a GPR119 agonist in response to high glucose.
Materials:
-
Pancreatic beta-cell line (e.g., MIN6, INS-1E) or isolated pancreatic islets.
-
Cell culture medium (e.g., DMEM for MIN6).
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.
-
Low glucose KRB (e.g., 2.8 mM glucose).
-
High glucose KRB (e.g., 16.7 mM glucose).
-
GPR119 agonist stock solution (in DMSO).
-
Insulin ELISA kit.
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed pancreatic beta-cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well for MIN6) and culture for 48-72 hours. For islets, use a sufficient number per condition (e.g., 10-20 size-matched islets).
-
Pre-incubation: Gently wash the cells/islets twice with low glucose KRB. Then, pre-incubate in low glucose KRB for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.
-
Stimulation: Prepare treatment solutions in both low and high glucose KRB containing the GPR119 agonist at various concentrations or vehicle (DMSO). Aspirate the pre-incubation buffer and add the treatment solutions to the respective wells.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize insulin secretion to total protein content or DNA content for cell lines. For islets, normalize to the number of islets. Plot the dose-response curve for the GPR119 agonist in the presence of high glucose to determine the EC50.
Intracellular cAMP Measurement (HTRF Assay)
Objective: To measure the accumulation of intracellular cAMP in response to a GPR119 agonist.
Materials:
-
Pancreatic beta-cell line expressing GPR119.
-
Cell culture medium.
-
HTRF cAMP assay kit (e.g., from Cisbio).
-
GPR119 agonist stock solution (in DMSO).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate and culture overnight.
-
Compound Addition: Prepare a serial dilution of the GPR119 agonist in stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX). Add the agonist solutions to the cells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the dose-response curve to determine the EC50 of the agonist.
Electrophysiology (Patch-Clamp) for KATP and VDCC Activity
Objective: To measure the effects of a GPR119 agonist on KATP and VDCC currents in single pancreatic beta-cells.
Materials:
-
Pancreatic beta-cells (e.g., from dispersed islets or a cell line).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (bath) solution.
-
Intracellular (pipette) solution.
-
GPR119 agonist.
-
KATP channel blocker (e.g., tolbutamide) and opener (e.g., diazoxide).
-
VDCC blocker (e.g., nifedipine).
Procedure:
-
Cell Preparation: Plate dispersed beta-cells on glass coverslips.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration: Obtain a gigaseal between the patch pipette and a single beta-cell and then rupture the membrane to achieve the whole-cell configuration.
-
KATP Current Measurement:
-
Hold the cell at a potential of -70 mV.
-
Apply voltage ramps or steps to elicit KATP currents.
-
Perfuse the cell with the GPR119 agonist in the presence of a sub-maximal concentration of glucose.
-
Observe changes in the current-voltage relationship. Use tolbutamide (B1681337) and diazoxide (B193173) as controls to confirm the identity of the KATP channels.
-
-
VDCC Current Measurement:
-
Use an intracellular solution that blocks K+ channels (e.g., with Cs+).
-
Hold the cell at a depolarized potential (e.g., -70 mV) and apply depolarizing voltage steps to activate VDCCs.
-
Perfuse the cell with the GPR119 agonist in the presence of high glucose.
-
Measure the peak inward Ca2+ current. Use nifedipine (B1678770) to block L-type VDCCs and confirm their contribution.
-
-
Data Analysis: Analyze the changes in current amplitude and kinetics before and after agonist application.
Conclusion
GPR119 agonists represent a promising therapeutic strategy for type 2 diabetes by directly targeting pancreatic beta-cells to enhance glucose-dependent insulin secretion. Their mechanism of action is centered around the activation of the Gs-cAMP signaling pathway and the subsequent engagement of PKA and Epac, which collectively modulate ion channel activity and insulin granule exocytosis. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and optimization of this class of therapeutic agents.
References
- 1. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A role for beta-cell-expressed G protein-coupled receptor 119 in glycemic control by enhancing glucose-dependent insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
GPR119 Signaling and cAMP Activation: A Technical Guide for Researchers
An In-depth Examination of the GPR119 Signaling Pathway, Cyclic AMP Activation, and Methodologies for Drug Discovery and Development.
This technical guide provides a comprehensive overview of the G protein-coupled receptor 119 (GPR119) signaling pathway, with a core focus on its activation of cyclic adenosine (B11128) monophosphate (cAMP). GPR119 has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its strategic expression in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Activation of GPR119 potentiates glucose-stimulated insulin (B600854) secretion (GSIS) and promotes the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), both of which are critical for maintaining glucose homeostasis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the signaling cascades and experimental workflows.
The GPR119 Signaling Cascade: A cAMP-Dependent Mechanism
GPR119 is a class A G protein-coupled receptor that primarily couples to the stimulatory G protein α-subunit (Gαs).[2][4] Upon binding of an agonist, GPR119 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit. This activation leads to the dissociation of the Gαs subunit from the βγ-subunits and subsequent stimulation of adenylyl cyclase.[2] Adenylyl cyclase then catalyzes the conversion of ATP into the second messenger cAMP.[1][2] The elevation of intracellular cAMP levels is the central event in the GPR119 signaling pathway, initiating a cascade of downstream effects that ultimately lead to enhanced insulin and incretin secretion.[1][2]
The primary downstream effectors of cAMP are Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[5] In pancreatic β-cells, activation of PKA and EPAC by cAMP contributes to the potentiation of glucose-stimulated insulin secretion.[5] This occurs through various mechanisms, including the mobilization of intracellular calcium stores and enhanced exocytosis of insulin-containing granules.[6][7] In intestinal L-cells, the rise in cAMP triggers the secretion of GLP-1, which in turn acts on GLP-1 receptors on pancreatic β-cells to further amplify insulin release in a glucose-dependent manner.[1][2][8]
Furthermore, the cAMP-PKA pathway can lead to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and function.[9][10]
Quantitative Analysis of GPR119 Agonist-Induced cAMP Activation
The potency of GPR119 agonists is typically quantified by their half-maximal effective concentration (EC50) for cAMP production in cell-based assays. A variety of endogenous and synthetic agonists have been identified and characterized. The following table summarizes the in vitro potency of selected GPR119 agonists from different chemical classes, primarily derived from cAMP accumulation assays in HEK293 cells expressing the human GPR119 receptor.
| Compound Name/ID | Chemical Class | EC50 (nM) for human GPR119 | Reference(s) |
| Oleoylethanolamide (OEA) | Endogenous Lipid Amide | 2900 | [11] |
| AR231453 | Pyrimidine | 4.7 - 9 | [1][12] |
| APD597 (JNJ-38431055) | Pyrimidine | 46 | [1] |
| APD668 | Pyrimidine | 2.7 | [1] |
| GSK1292263 | Pyridine | ~126 | [1] |
| PSN632408 | Pyrimidine | 1900 - 7900 | [1][11] |
| Compound 30 | Phenyl-imidazole | 3.9 | [11] |
| Compound 37 | Bispiperidine | 22 | [11] |
| Compound 28 | Benzyloxy | 8.7 | [13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in GPR119 research.
In Vitro cAMP Accumulation Assay (HTRF)
This protocol measures the ability of a test compound to stimulate cAMP production in cells expressing GPR119 using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds and a reference agonist (e.g., AR231453)
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer)
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[1]
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.[1]
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.[1]
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.[1]
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.[1]
-
Data Analysis: Calculate the 665/620 nm ratio for each well. The ratio is inversely proportional to the amount of cAMP produced. Plot the ratio against the compound concentration to determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol assesses the potentiation of insulin secretion by a GPR119 agonist in response to glucose in an insulin-secreting cell line.
Materials:
-
MIN6 or other insulin-secreting cell line
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA
-
Glucose solutions (low: 2.8 mM; high: 16.7 mM)
-
Test compounds
-
Insulin ELISA kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.[1]
-
Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.[1]
-
Stimulation: Remove the pre-incubation buffer and add KRBH containing low (2.8 mM) or high (16.7 mM) glucose, with or without the test compound, to the respective wells.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Compare the insulin secretion in the presence of the test compound to the vehicle control at both low and high glucose concentrations.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol evaluates the effect of a GPR119 agonist on glucose disposal in mice.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Test compound formulated for oral gavage
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[1]
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.[1]
-
Compound Administration: Administer the test compound or vehicle via oral gavage.[1]
-
Glucose Challenge: After a set time (e.g., 30-60 minutes), administer the glucose solution via oral gavage.[1]
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[1]
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.[1]
Conclusion
The GPR119 receptor and its cAMP-mediated signaling pathway represent a compelling avenue for the development of novel therapeutics for type 2 diabetes and obesity. The dual action of GPR119 agonists in potentiating glucose-dependent insulin secretion and stimulating the release of incretin hormones offers a multifaceted approach to glycemic control with a potentially lower risk of hypoglycemia compared to some existing therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate this promising target and to discover and develop next-generation GPR119 agonists. As our understanding of the intricacies of the GPR119 signaling network continues to grow, so too will the opportunities for innovative drug design and development in the field of metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activators of PKA and Epac Distinctly Influence Insulin Secretion and Cytosolic Ca2+ in Female Mouse Islets Stimulated by Glucose and Tolbutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-faceted regulation of CREB family transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Synthesis of Novel GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel agonists for GPR119, a promising G-protein coupled receptor target for the treatment of type 2 diabetes and related metabolic disorders.
Introduction to GPR119
G protein-coupled receptor 119 (GPR119) is a class A GPCR predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1] Its activation by agonist binding initiates a signaling cascade that enhances glucose-stimulated insulin (B600854) secretion (GSIS) and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1] This dual mechanism of action makes GPR119 an attractive therapeutic target for improving glucose homeostasis.
GPR119 Signaling Pathway
Upon agonist binding, GPR119 couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels in pancreatic β-cells potentiates insulin secretion in a glucose-dependent manner. In intestinal L-cells, elevated cAMP stimulates the release of GLP-1, which further promotes insulin secretion from β-cells.[1][2]
Discovery of Novel GPR119 Agonists
The discovery of novel GPR119 agonists involves high-throughput screening of compound libraries followed by lead optimization. A variety of chemical scaffolds have been explored to develop potent and selective agonists.
Chemical Classes of GPR119 Agonists
Several distinct chemical classes of GPR119 agonists have been identified, including those with pyrimidine (B1678525), pyridine (B92270), and spirocyclic scaffolds.
-
Pyrimidine Derivatives: A significant number of potent GPR119 agonists are based on a pyrimidine core. Fused pyrimidine derivatives, such as tetrahydroquinazolines, have shown promising activity.[3][4][5]
-
Pyridine Derivatives: Novel GPR119 agonists incorporating a pyridine scaffold have also been developed. For instance, 1H-pyrazolo[3,4-c]pyridine and 2-(4-(methylsulfonyl)phenyl)pyridine derivatives have demonstrated high potency.[6][7][8]
-
Spirocyclic Structures: To improve the three-dimensionality and physicochemical properties of GPR119 agonists, spirocyclic scaffolds have been explored. Novel spirocyclic cyclohexane (B81311) derivatives have exhibited potent agonistic activity.[9][10]
Quantitative Data of Selected GPR119 Agonists
The following table summarizes the in vitro potency of a selection of synthetic GPR119 agonists from different chemical classes. The data is primarily derived from cAMP accumulation assays in HEK293 cells expressing the human GPR119 receptor.
| Compound Name/ID | Chemical Class | EC50 (nM) for human GPR119 | Reference |
| Compound 17 | Spirocyclic cyclohexane | 4 | [9] |
| Compound 21b | 1,4-Disubstituted cyclohexene | 3.8 | [11] |
| APD597 | Pyrimidine | 46 | [12] |
| GSK1292263 | Pyridine | pEC50 = 6.9 (~126 nM) | [12] |
| AS1269574 | Pyrimidine | 2500 | [12] |
| PSN632408 | Pyrimidine | 7900 | [12] |
| 2-Oleoylglycerol | Endogenous Lipid | 2500 | [12] |
| Compound 19 | 2-(4-(methylsulfonyl)phenyl)pyridine | 75 | [8] |
| Compound 20 | 2-(4-(methylsulfonyl)phenyl)pyridine | 25 | [8] |
| Compound II-14 | Not Specified | 69 | [13] |
| Compound II-18 | Not Specified | 99 | [13] |
Synthesis of Novel GPR119 Agonists
The synthesis of novel GPR119 agonists is a key aspect of the drug discovery process, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The synthetic routes vary depending on the target chemical scaffold.
A general strategy for the synthesis of many GPR119 agonists involves the construction of a central heterocyclic core, followed by the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. For example, the synthesis of fused pyrimidine derivatives often starts with the construction of the pyrimidine ring, followed by the annulation of a second ring and subsequent functionalization.[4][5] Similarly, the synthesis of pyridine-based agonists may involve the initial formation of the pyridine ring system, followed by the introduction of key pharmacophoric groups.[7][8] For spirocyclic agonists, a key step is the creation of the spirocyclic core, which is then elaborated with the necessary functional groups.[9]
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of GPR119 agonists.
In Vitro cAMP Accumulation Assay (HTRF)
This assay measures the ability of a test compound to stimulate the production of cAMP in cells expressing GPR119.
-
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds and a reference agonist.
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer).
-
384-well white microplates.
-
-
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[1]
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.[1]
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.[1]
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.[1]
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.[1]
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.[1]
-
Data Analysis: Calculate the 665/620 nm ratio for each well. Plot the ratio against the logarithm of the compound concentration and determine the EC50 value using a sigmoidal dose-response curve fit.[1]
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the potentiation of insulin secretion by a GPR119 agonist in response to glucose in an insulin-secreting cell line.
-
Materials:
-
MIN6 or other insulin-secreting cell line.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA.
-
Glucose solutions (low: 2.8 mM; high: 16.7 mM).
-
Test compounds.
-
Insulin ELISA kit.
-
96-well plates.
-
-
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.
-
Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.
-
Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of the test compound.[1]
-
Incubation: Incubate the plate for 1-2 hours at 37°C.[1]
-
Supernatant Collection: Collect the supernatant from each well.[1]
-
Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit.[1]
-
Data Analysis: Plot the insulin concentration against the compound concentration for both low and high glucose conditions to demonstrate glucose-dependent insulin secretion.[1]
-
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol evaluates the effect of a GPR119 agonist on glucose disposal in a rodent model.
-
Materials:
-
C57BL/6 mice (or other appropriate strain).
-
Test compound formulated for oral gavage.
-
Glucose solution (e.g., 2 g/kg body weight).
-
Glucometer and test strips.
-
-
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[1]
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.[1]
-
Compound Administration: Administer the test compound or vehicle via oral gavage.[1]
-
Glucose Challenge: After a set time (e.g., 30-60 minutes), administer a glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[14]
-
Data Analysis: Plot the blood glucose concentration over time. The area under the curve (AUC) is calculated and compared between the vehicle and compound-treated groups to assess the improvement in glucose tolerance.
-
Experimental Workflow for GPR119 Agonist Discovery
The discovery and development of novel GPR119 agonists typically follow a structured workflow, from initial screening to in vivo efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Oral Glucose Tolerance Test in Mouse [protocols.io]
GPR119 in Gastrointestinal L- and K-Cells: A Technical Guide to Expression, Signaling, and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the G protein-coupled receptor 119 (GPR119) and its critical role within the enteroendocrine L- and K-cells of the gastrointestinal tract. GPR119 has emerged as a significant drug target for type 2 diabetes and obesity due to its dual action on stimulating insulin (B600854) secretion directly from pancreatic β-cells and indirectly by promoting the release of incretin (B1656795) hormones—glucagon-like peptide-1 (GLP-1) from L-cells and glucose-dependent insulinotropic polypeptide (GIP) from K-cells. This document synthesizes key research findings, presents quantitative data, details common experimental protocols, and visualizes the underlying biological pathways.
Expression and Localization of GPR119
GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract.[1] Its presence in L- and K-cells is fundamental to its role in mediating incretin hormone release.
1.1 L-Cells: GPR119 expression has been robustly confirmed in GLP-1-secreting L-cells. Messenger RNA (mRNA) for GPR119 is consistently detected in both murine (GLUTag) and human (NCI-H716) L-cell lines, as well as in primary rodent L-cells.[2][3] In situ hybridization studies have further revealed that a majority of GLP-1-producing L-cells co-express GPR119 mRNA.[4] The density of responsive L-cells appears to be higher in the distal gut; GPR119 agonists were found to elevate cAMP in approximately 70% of colonic L-cells compared to about 50% in the small intestine.[5]
1.2 K-Cells: GPR119 is also expressed in GIP-secreting K-cells.[6][7][8] Studies in mice have identified Gpr119 as the most abundantly expressed Gs-coupled receptor in K-cells based on transcript levels.[9] The activation of GPR119 by agonists has been shown to stimulate the release of GIP in wild-type mice, an effect that is absent in GPR119-deficient mice, providing functional evidence of its expression in K-cells.[1][10]
Quantitative Analysis of GPR119-Mediated Secretion
The activation of GPR119 by endogenous ligands, such as oleoylethanolamide (OEA), or synthetic agonists triggers a measurable secretory response from L- and K-cells. The following tables summarize key quantitative findings from in vitro and in vivo studies.
Table 1: GPR119-Mediated GLP-1 Secretion from L-Cells
| Model System | Agonist (Concentration) | Outcome Measure | Result (Fold Change vs. Basal) | Citation |
| Murine GLUTag Cells | Oleoylethanolamide (10 µmol/L) | GLP-1 Secretion | 2.1 ± 0.2 | [2] |
| Murine GLUTag Cells | Oleoylethanolamide (10 µmol/L) | Intracellular cAMP | 1.11 ± 0.03 | [2] |
| Anesthetized Rats | Intra-ileal OEA (10 µmol/L) | Plasma GLP-1 | ~1.5 | [3] |
| Murine GLUTag Cells | AR231453 | GLP-1 Secretion (EC₅₀) | 56 nM | [11] |
| Murine GLUTag Cells | Arena B3 (at 0 mM Glucose) | GLP-1 Secretion (EC₅₀) | 0.29 µM | [11] |
Table 2: GPR119-Mediated GIP Secretion
| Model System | Agonist (Dose) | Time Point (Post-Glucose) | Plasma GIP (pg/mL, Mean) | Citation |
| C57BL/6 Mice (Vehicle) | Vehicle | 15 min | ~200 | [10] |
| C57BL/6 Mice (Agonist) | AR231453 (10 mg/kg) | 15 min | ~450 | [10] |
| C57BL/6 Mice (Vehicle) | Vehicle | 30 min | ~150 | [10] |
| C57BL/6 Mice (Agonist) | AR231453 (10 mg/kg) | 30 min | ~325 | [10] |
Note: Data for Table 2 is estimated from graphical representations in the cited source.
Signaling Pathways and Logical Relationships
Activation of GPR119 initiates a canonical Gs-coupled protein signaling cascade, leading to the secretion of incretin hormones.
GPR119 Signaling Cascade in Enteroendocrine Cells
Upon binding of a ligand (e.g., OEA, synthetic agonist), GPR119 undergoes a conformational change, activating the associated Gαs subunit. This stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[1] The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets involved in the exocytosis of hormone-containing granules.[2][3] This signaling mechanism is the primary driver of GPR119-mediated GLP-1 and GIP secretion.
Caption: GPR119 canonical Gαs signaling pathway.
Logical Relationship: From Agonist to Incretin Effect
The therapeutic rationale for GPR119 agonists is based on a clear cause-and-effect relationship that culminates in improved glycemic control.
Caption: Logical flow from GPR119 activation to glycemic control.
Experimental Protocols and Methodologies
The study of GPR119 in enteroendocrine cells employs a range of molecular and physiological techniques. Below are outlines of key experimental approaches.
In Vitro GLP-1/GIP Secretion Assay
This protocol is used to quantify hormone release from cell cultures in response to GPR119 agonists.
-
Cell Culture: Murine GLUTag cells or primary intestinal cultures are seeded in 24- or 48-well plates and grown to ~80% confluency.
-
Pre-incubation: Cells are washed with a buffer (e.g., Krebs-Ringer bicarbonate buffer) and pre-incubated for 1-2 hours to establish a basal secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with a fresh buffer containing the GPR119 agonist (e.g., OEA, AR231453) at various concentrations, alongside positive (e.g., Forskolin) and negative (vehicle) controls. The incubation period is typically 2 hours.[2]
-
Sample Collection: After incubation, the supernatant is collected. A lysis buffer is added to the wells to collect the intracellular hormone content.
-
Quantification: Hormone levels in the supernatant and cell lysate are measured using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[2][3] Secretion is often expressed as a percentage of total hormone content or as a fold-change over the vehicle control.
Immunohistochemical (IHC) Co-localization
This workflow is used to visually confirm the co-expression of GPR119 and hormone markers (GLP-1 or GIP) in intestinal tissue sections.
Caption: Workflow for immunohistochemical co-localization.
Protocol Details:
-
Deparaffinization: Tissue sections are incubated in xylene followed by a graded series of ethanol washes (100%, 90%, 70%) to rehydrate the tissue.[12][13]
-
Antigen Retrieval: Heat-induced retrieval using a citrate (B86180) buffer is common to unmask antigen epitopes.[14]
-
Antibody Incubation: Sections are incubated with primary antibodies targeting GPR119 and either GLP-1 or GIP, typically overnight at 4°C. This is followed by incubation with species-specific secondary antibodies conjugated to distinct fluorophores (e.g., Alexa Fluor 488 and Alexa Fluor 594).
-
Visualization: A nuclear counterstain like DAPI is applied, and slides are imaged using a confocal microscope to detect co-localization of the fluorescent signals.
Conclusion
GPR119 is a key nutrient-sensing receptor expressed on intestinal L- and K-cells, where it plays a direct role in stimulating the secretion of the incretin hormones GLP-1 and GIP. Its activation through the Gαs-cAMP pathway represents a potent and viable strategy for enhancing the incretin axis. The methodologies detailed in this guide provide a framework for the continued investigation of GPR119, facilitating the development of novel oral therapeutics for metabolic diseases. The ability of GPR119 agonists to harness the body's endogenous incretin system underscores its importance as a target in modern drug discovery.
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. A role for intestinal endocrine cell-expressed g protein-coupled receptor 119 in glycemic control by enhancing glucagon-like Peptide-1 and glucose-dependent insulinotropic Peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. glucagon.com [glucagon.com]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 10. researchgate.net [researchgate.net]
- 11. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry of Immune Cells and Cells Bound to in vivo Administered Antibodies in Liver, Lung, Pancreas, and Colon of B6/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunohistochemistry Procedure [sigmaaldrich.com]
- 14. Optimization of protocols for immunohistochemical assessment of enteric nervous system in formalin fixed human tissue - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GPR119 in Glucose Homeostasis and Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 plays a crucial dual role in regulating glucose homeostasis. Its activation leads to a direct, glucose-dependent potentiation of insulin (B600854) secretion from β-cells. Concurrently, it stimulates the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut, which in turn further enhance insulin secretion. This guide provides an in-depth technical overview of the function of GPR119, its signaling pathways, and its impact on insulin and GLP-1 secretion, supported by quantitative data and detailed experimental protocols.
Introduction to GPR119
GPR119 is a class A (rhodopsin-like) G-protein coupled receptor (GPCR) that is primarily expressed in the pancreas and the gastrointestinal tract.[1][2] Its strategic location in key metabolic tissues makes it a critical player in the regulation of glucose metabolism. Endogenous ligands for GPR119 are believed to include lipid derivatives such as oleoylethanolamide (OEA) and other N-acylethanolamines, which are generated postprandially.[3][4] The activation of GPR119 by these endogenous ligands or synthetic agonists initiates a signaling cascade that ultimately enhances glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones, offering a multi-faceted approach to improving glycemic control.[2][5]
GPR119 Signaling Pathways
Activation of GPR119 by an agonist triggers a canonical Gαs-protein signaling cascade. This pathway is central to the receptor's function in both pancreatic β-cells and intestinal L-cells.
-
Gαs-Protein Coupling and Adenylyl Cyclase Activation: Upon ligand binding, GPR119 undergoes a conformational change that facilitates its coupling to the stimulatory G-protein, Gαs.[3][6] This interaction leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][6]
-
cAMP-Mediated Downstream Effects: The resulting increase in intracellular cAMP levels activates protein kinase A (PKA). In pancreatic β-cells, PKA activation is a key step in potentiating glucose-stimulated insulin secretion.[7] In intestinal L-cells, the elevation of cAMP is a primary trigger for the secretion of GLP-1.[4][7]
Role in Glucose Homeostasis and Insulin Secretion
GPR119 activation exerts its glucose-lowering effects through a dual mechanism: a direct action on pancreatic β-cells and an indirect action via the stimulation of incretin-secreting cells in the intestine.
Direct Effects on Pancreatic β-Cells
GPR119 is expressed in pancreatic β-cells, and its activation directly enhances glucose-stimulated insulin secretion (GSIS).[8] This effect is strictly glucose-dependent, meaning that GPR119 agonists do not stimulate insulin release under low glucose conditions, thereby minimizing the risk of hypoglycemia.[9] The rise in cAMP initiated by GPR119 signaling potentiates the effects of elevated intracellular calcium that occurs in response to glucose metabolism, leading to a more robust insulin exocytosis.
Indirect Effects via Incretin Release
GPR119 is also highly expressed in enteroendocrine L-cells and K-cells of the gastrointestinal tract.[1][10] Activation of GPR119 in these cells stimulates the release of the incretin hormones GLP-1 and GIP.[1][2] These hormones then travel through the bloodstream to the pancreas, where they bind to their respective receptors on β-cells (GLP-1R and GIPR) to further amplify glucose-dependent insulin secretion.[1] Notably, GPR119-mediated GLP-1 secretion appears to be largely glucose-independent.[9][11]
Quantitative Data on GPR119 Agonist Activity
The effects of various synthetic GPR119 agonists have been quantified in numerous in vitro and in vivo studies. The following tables summarize key data for some of the well-characterized agonists.
Table 1: In Vitro Potency of GPR119 Agonists
| Agonist | Cell Line | Assay | EC50 (nM) | Glucose Condition | Reference |
| AR231453 | GLUTag | GLP-1 Secretion | 78 | 0 mM | [4] |
| AR231453 | GLUTag | GLP-1 Secretion | 17 | 10 mM | [4] |
| AR231453 | Min6 | Insulin Secretion | 0.5 | 10 mM | [4] |
| AR231453 | HEK293-hGPR119 | cAMP Accumulation | 4.7 - 9 | N/A | [3] |
| Arena B3 | GLUTag | GLP-1 Secretion | 290 | 0 mM | [4] |
| Arena B3 | GLUTag | GLP-1 Secretion | 330 | 1 mM | [4] |
| Arena B3 | GLUTag | GLP-1 Secretion | 400 | 10 mM | [4] |
| APD597 | HEK293-hGPR119 | cAMP Accumulation | 46 | N/A | [3] |
Table 2: In Vivo Effects of GPR119 Agonists on Glucose Homeostasis in Mice
| Agonist | Mouse Model | Dose | Primary Outcome | Reference |
| AR231453 | Wild-type | 20 mg/kg (oral) | Improved oral glucose tolerance | |
| AR231453 | KK/Ay (diabetic) | Not specified | Significantly improved oral glucose tolerance | [12] |
| MBX-2982 | C57BL/6 | 10 mg/kg (oral) | Increased plasma GLP-1 levels pre- and post-glucose load | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of GPR119 agonist activity. Below are standardized protocols for key experiments.
In Vitro cAMP Accumulation Assay
This assay measures the ability of a GPR119 agonist to stimulate the production of intracellular cAMP in a cell line stably expressing the receptor.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds and a reference agonist (e.g., AR231453)
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer)
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[3]
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.[3]
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.[3]
-
Incubation: Incubate the plate for 30 minutes at room temperature.[3]
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.[3]
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.[3]
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.[3]
-
Data Analysis: Calculate the 665/620 nm ratio for each well. Plot the ratio against the logarithm of the compound concentration and determine the EC50 value using a sigmoidal dose-response curve fit.[3]
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets
This protocol assesses the potentiation of insulin secretion by a GPR119 agonist in response to glucose in isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (from mouse or rat)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA
-
Glucose solutions (low: 2.8 mM; high: 16.7 mM)
-
Test compounds
-
Insulin ELISA kit
-
24-well or 96-well plates
Procedure:
-
Islet Pre-incubation: Handpick islets of similar size and place them in groups of 10-15 islets per well. Pre-incubate the islets in KRBH buffer with low glucose (2.8 mM) for 1-2 hours at 37°C.[3][7]
-
Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of the test compound.[3]
-
Incubation: Incubate the plate for 1-2 hours at 37°C.[3]
-
Supernatant Collection: Collect the supernatant from each well.[3]
-
Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit.[3]
-
Data Analysis: Plot the insulin concentration against the compound concentration for both low and high glucose conditions to demonstrate glucose-dependent insulin secretion.
GLP-1 Secretion Assay from GLUTag Cells
This assay measures the ability of a GPR119 agonist to stimulate GLP-1 secretion from the murine intestinal L-cell line, GLUTag.
Materials:
-
GLUTag cells
-
24-well plates
-
DMEM with 5.6 mM glucose (for pre-incubation)
-
Serum-free DMEM
-
Test compounds
-
Lysis buffer
-
Mouse GLP-1 ELISA Kit
-
Bradford Protein Assay Kit
Procedure:
-
Cell Seeding: Seed GLUTag cells onto 24-well plates at a density of 2 x 10^5 cells per well and culture for 48 hours.[13]
-
Pre-incubation: Pre-incubate confluent cells for 60 minutes in DMEM with 5.6 mM glucose.[13]
-
Stimulation: Replace the medium with fresh serum-free medium containing the test compounds at desired concentrations.[13]
-
Incubation: Incubate for 120 minutes.[13]
-
Supernatant Collection: Collect the buffer supernatants.[13]
-
Cell Lysis: Lyse the cells with lysis buffer.[13]
-
GLP-1 Measurement: Measure the GLP-1 concentration in the supernatants using a GLP-1 ELISA kit.[13]
-
Protein Quantification: Determine the total protein content in the cell lysates using the Bradford Protein Assay.[13]
-
Data Analysis: Normalize the secreted GLP-1 quantities to the total protein content.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol evaluates the effect of a GPR119 agonist on glucose disposal in mice.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Test compound formulated for oral gavage
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[3]
-
Baseline Glucose: Measure the baseline blood glucose level (t= -30 min) from a tail snip.[14]
-
Compound Administration: Administer the test compound or vehicle via oral gavage.[3]
-
Glucose Challenge: After 30 minutes (t=0), administer the glucose solution via oral gavage.[14]
-
Blood Glucose Monitoring: Measure blood glucose levels from tail snips at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[14]
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess the effect of the compound on glucose tolerance.
Conclusion
GPR119 represents a compelling target for the development of novel anti-diabetic therapies. Its dual mechanism of action, involving both direct stimulation of glucose-dependent insulin secretion and indirect enhancement of insulin release via incretin hormones, offers a powerful and potentially safer approach to glycemic control. The glucose-dependent nature of its effect on insulin secretion is a key advantage, minimizing the risk of hypoglycemia. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of GPR119 in metabolic diseases and to advance the development of GPR119-targeted therapeutics.
References
- 1. GPR119 is required for physiological regulation of glucagon-like peptide-1 secretion but not for metabolic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Leprdb Mouse Model of Type 2 Diabetes: Pancreatic Islet Isolation and Live-cell 2-Photon Imaging Of Intact Islets [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. 4.6. Glucagon-Like Peptide 1 (GLP-1) Secretion [bio-protocol.org]
- 14. meliordiscovery.com [meliordiscovery.com]
GPR119 Agonists: A Deep Dive into Their Role in GLP-1 and GIP Release
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells and K-cells, GPR119 plays a crucial role in glucose homeostasis.[1][2] Activation of GPR119 by agonist compounds leads to a dual mechanism of action: the direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the indirect potentiation of insulin release through the promotion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) secretion from the gut.[2][3] This guide provides a comprehensive technical overview of the effects of GPR119 agonists on GLP-1 and GIP release, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
GPR119 Signaling and Incretin (B1656795) Release
GPR119 is a Gαs-coupled receptor.[2][4] Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2] This elevation in cAMP is the primary trigger for the subsequent physiological effects. In enteroendocrine L-cells and K-cells, the rise in cAMP stimulates the secretion of GLP-1 and GIP, respectively.[3] These incretin hormones then travel through the bloodstream to the pancreas, where they bind to their respective receptors on β-cells, further amplifying glucose-stimulated insulin secretion.[3]
Quantitative Data on GPR119 Agonist-Induced GLP-1 and GIP Release
The following tables summarize the in vitro and in vivo effects of representative GPR119 agonists on GLP-1 and GIP secretion. As "GPR119 agonist 3" is a placeholder, data for well-characterized agonists such as AR231453 and MBX-2982 are presented.
Table 1: In Vitro Efficacy of GPR119 Agonists on GLP-1 Release
| Agonist | Cell Line | EC50 (GLP-1 Release) | Glucose Dependence | Reference |
| AR231453 | GLUTag | 56 nM | Independent | [5] |
| Arena B3 | GLUTag | 0.29 µM (0 mM glucose), 0.40 µM (10 mM glucose) | Independent | [5] |
| PSN632408 | Human and Mouse Intestinal L-cells | - | - | [4] |
Table 2: In Vivo Effects of GPR119 Agonists on Plasma GLP-1 and GIP Levels in Mice
| Agonist | Dose | Effect on Plasma GLP-1 | Effect on Plasma GIP | Experimental Conditions | Reference |
| AR231453 | 20 mg/kg (oral) | Significantly increased | Significantly increased | Following an oral glucose challenge | [6][7] |
| MBX-2982 | 10 mg/kg (oral) | Increased | - | Without a glucose load | [5] |
| AR231453 | - | - | Increased | In wild-type mice, but not GPR119 knockout mice | [3] |
Detailed Experimental Protocols
Protocol 1: In Vitro GLP-1 Secretion Assay Using GLUTag Cells
This protocol describes the methodology for assessing the effect of a GPR119 agonist on GLP-1 secretion from the murine enteroendocrine L-cell line, GLUTag.
Materials:
-
GLUTag cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% Bovine Serum Albumin (BSA)
-
GPR119 agonist test compounds
-
GLP-1 ELISA kit
-
24-well plates
Procedure:
-
Cell Culture: Culture GLUTag cells in DMEM with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed GLUTag cells into 24-well plates and allow them to reach approximately 80% confluency.
-
Pre-incubation: Wash the cells twice with KRBH buffer. Pre-incubate the cells in KRBH buffer for 1-2 hours at 37°C to establish baseline conditions.
-
Stimulation: Remove the pre-incubation buffer and add fresh KRBH buffer containing various concentrations of the GPR119 agonist. Include a vehicle control. Incubate for 2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the collected supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells in each well. Plot the GLP-1 concentration against the agonist concentration to determine the EC50 value.
Protocol 2: In Vivo Measurement of Plasma GLP-1 and GIP in Mice
This protocol outlines the procedure for evaluating the in vivo efficacy of a GPR119 agonist on plasma GLP-1 and GIP levels in mice following an oral glucose tolerance test (OGTT).
Materials:
-
C57BL/6 mice
-
GPR119 agonist test compound formulated for oral gavage
-
Glucose solution (2 g/kg body weight)
-
DPP-4 inhibitor (e.g., sitagliptin)
-
Blood collection tubes containing EDTA and a DPP-4 inhibitor
-
Centrifuge
-
GLP-1 and GIP ELISA kits
Procedure:
-
Animal Acclimation and Fasting: Acclimate C57BL/6 mice to the experimental conditions. Fast the mice overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Administer the GPR119 agonist or vehicle via oral gavage.
-
DPP-4 Inhibition: To prevent the degradation of active GLP-1, a DPP-4 inhibitor can be co-administered or administered prior to the agonist.
-
Glucose Challenge: After a set time following compound administration (e.g., 30 minutes), administer an oral glucose bolus (2 g/kg).
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at various time points (e.g., 0, 15, 30, 60, and 120 minutes) post-glucose challenge into tubes containing EDTA and a DPP-4 inhibitor.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Hormone Measurement: Measure the plasma concentrations of active GLP-1 and total GIP using specific ELISA kits.
-
Data Analysis: Plot the plasma hormone concentrations over time and calculate the area under the curve (AUC) to assess the overall effect of the GPR119 agonist.
Conclusion
GPR119 agonists represent a compelling therapeutic strategy for type 2 diabetes by virtue of their ability to enhance the secretion of the incretin hormones GLP-1 and GIP. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working in this area. The synergistic action of GPR119 agonists on both direct insulin secretion and incretin release underscores their potential to provide robust glycemic control. Further research and development of potent and selective GPR119 agonists will continue to be a key focus in the quest for novel anti-diabetic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of GPR119 Agonist 3: A Technical Guide
This document provides an in-depth technical overview of the in vitro characterization of GPR119 Agonist 3, a representative small-molecule agonist for the G protein-coupled receptor 119 (GPR119). GPR119 has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its specific expression in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Activation of GPR119 stimulates the release of insulin (B600854) and incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), in a glucose-dependent manner, offering a potential therapeutic avenue with a reduced risk of hypoglycemia.[3][4]
This guide is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Data Presentation: In Vitro Profile of this compound
The in vitro activity of this compound has been quantified through various cell-based assays. The following tables summarize its potency and efficacy in key functional assays, with data compiled from studies of well-characterized synthetic agonists like AR231453, which serves as a proxy for Agonist 3.
Table 1: Potency (EC₅₀) of this compound in Functional Assays
| Assay Type | Cell Line | Species | EC₅₀ (nM) | Reference |
| cAMP Accumulation | HEK293-hGPR119 | Human | 7.5 | [1] |
| cAMP Accumulation | CHO-hGPR119 | Human | 3.9 | [5] |
| cAMP Accumulation | CHO-mGPR119 | Mouse | 66 | [5] |
| cAMP Accumulation | CHO-rGPR119 | Rat | 40 | [5] |
| GLP-1 Secretion | GLUTag | Mouse | 56 | [6] |
| Calcium Flux | GLUTag | Mouse | 110 | [6] |
EC₅₀ (Half-maximal effective concentration) is a measure of the compound's potency.
Table 2: Efficacy and Selectivity of this compound
| Parameter | Assay Details | Result | Reference |
| Maximal Efficacy | cAMP accumulation in HEK293-hGPR119 cells | Comparable to reference agonists | [7] |
| Off-Target Activity | Screened against a panel of 168 receptors and enzymes | No significant activity (IC₅₀ > 10 µM) | [4] |
| hERG Inhibition | Cardiac ion channel functional blockade assay | Mild inhibition (IC₅₀ = 13 µM) | [4] |
GPR119 Signaling Pathway
GPR119 is a Gs-coupled receptor.[1] Upon binding of Agonist 3, the receptor undergoes a conformational change, activating the associated Gs protein. This leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP.[8] The elevation of intracellular cAMP is the primary signaling event that triggers downstream effects, including the potentiation of glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells and the release of GLP-1 from intestinal L-cells.[1][8]
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
cAMP Accumulation Assay (HTRF)
This assay quantitatively measures the increase in intracellular cyclic AMP (cAMP) in cells expressing GPR119 following stimulation with the agonist. A homogenous time-resolved fluorescence (HTRF) assay format is commonly used for its high sensitivity and suitability for high-throughput screening.[1]
Experimental Workflow Diagram
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR119 receptor are cultured in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Cell Seeding: Cells are seeded into 384-well white microplates at a density of 5,000–10,000 cells per well and incubated overnight.[1]
-
Compound Preparation: this compound is serially diluted in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).[9]
-
Cell Stimulation: The culture medium is removed from the wells, and the compound dilutions are added. The plate is then incubated for 30-60 minutes at 37°C.[1]
-
Lysis and Detection: Following stimulation, cells are lysed, and HTRF assay reagents (e.g., from Cisbio or PerkinElmer) are added.[1] This involves adding a solution containing cAMP labeled with a fluorescent donor (d2) and an anti-cAMP antibody labeled with a fluorescent acceptor (cryptate).[10]
-
Data Acquisition: After a final incubation period at room temperature, the fluorescence is read on a compatible plate reader. The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: The data are normalized and plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC₅₀ value is calculated.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of Agonist 3 to potentiate insulin secretion from pancreatic β-cells in the presence of elevated glucose concentrations.
Methodology:
-
Cell/Islet Culture: A mouse β-cell line (e.g., MIN-6) or isolated mouse/human pancreatic islets are used.[2][11] Cells are cultured to 70-80% confluence.
-
Pre-incubation: Cells or islets are washed and pre-incubated in a low-glucose Krebs-Ringer bicarbonate buffer (KRBH) for 1-2 hours to establish a basal state.
-
Stimulation: The pre-incubation buffer is replaced with KRBH containing either low glucose (e.g., 2.8 mM) or high glucose (e.g., 16.8 mM), with or without various concentrations of this compound.[12]
-
Supernatant Collection: The plates are incubated for 1-2 hours at 37°C, after which the supernatant from each well is collected.[1]
-
Insulin Measurement: The concentration of insulin in the collected supernatants is measured using a standard Insulin ELISA kit.
-
Data Analysis: Insulin concentrations are plotted against agonist concentration under both low and high glucose conditions to demonstrate glucose-dependency.
Radioligand Binding Assay
Binding assays are performed to determine the affinity (Kd or Ki) of Agonist 3 for the GPR119 receptor. This typically involves a competition assay where the test compound competes with a known radiolabeled GPR119 ligand for binding to membranes prepared from cells overexpressing the receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 or CHO cells stably expressing high levels of the GPR119 receptor.
-
Assay Setup: In a microplate, the cell membranes are incubated with a fixed concentration of a specific GPR119 radioligand (e.g., a tritiated or iodinated GPR119 antagonist) and varying concentrations of the unlabeled this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand via rapid filtration through a glass fiber filter mat.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of Agonist 3 that displaces 50% of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the agonist's binding affinity.
Dual Mechanism of Action
GPR119 agonists exert their glucose-lowering effects through a dual mechanism. They act directly on pancreatic β-cells to potentiate GSIS and indirectly on intestinal L-cells to stimulate the secretion of incretin hormones like GLP-1 and GIP.[8][13] These incretins then travel through the bloodstream to the pancreas, where they further enhance insulin release from β-cells.[8] This dual action makes GPR119 an attractive target for diabetes therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of GPR119 Agonist 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of GPR119 agonist 3, also identified as Compound 21b. The document details its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties, supported by comprehensive experimental methodologies. This guide is intended to serve as a valuable resource for professionals engaged in the research and development of novel therapeutics for type 2 diabetes and obesity.
Introduction to GPR119 and this compound
G protein-coupled receptor 119 (GPR119) is a class A GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L and K cells.[1] Its activation by agonist compounds initiates a signaling cascade that leads to the glucose-dependent secretion of insulin (B600854) from pancreatic β-cells and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[1][2] This dual mechanism of action makes GPR119 an attractive therapeutic target for the management of type 2 diabetes and obesity.
This compound (Compound 21b) is a novel, orally active, and selective agonist of the GPR119 receptor.[3] It has demonstrated potent in vitro activity and significant in vivo efficacy in preclinical models of diabetes and obesity, positioning it as a promising candidate for further development.[1]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound (Compound 21b).
Table 1: In Vitro Profile of this compound (Compound 21b)
| Parameter | Value | Species | Assay System | Reference |
| EC50 | 3.8 nM | Human | GPR119 Activation | [1][3] |
Table 2: In Vivo Profile of this compound (Compound 21b)
| Parameter | Result | Animal Model | Reference |
| Hypoglycemic Efficacy (oGTT) | 16.6% reduction in glucose excursion | Mouse | [1] |
| Antidiabetic Activity | Significant efficacy | FATZO and db/db mice | [1][4] |
| Body Weight Reduction | Significant reduction | Female diet-induced obese rat | [1][4] |
Table 3: Pharmacokinetic Profile of this compound (Compound 21b)
| Parameter | Value | Species | Route | Reference |
| Oral Bioavailability | 28.3% | Sprague-Dawley Rat | Oral (30 mg/kg) | [1] |
| Oral Bioavailability | 31.6% | Cynomolgus Monkey | Oral (30 mg/kg) | [1] |
| Half-life (T1/2) | 5.4 h | Sprague-Dawley Rat | - | [1] |
| Half-life (T1/2) | 17.2 h | Beagle Dog | - | [1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the GPR119 signaling pathway and a typical experimental workflow for evaluating a GPR119 agonist.
Caption: GPR119 Signaling Pathway.
Caption: Experimental Workflow for GPR119 Agonist Evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Assays
4.1.1. cAMP Accumulation Assay
This assay quantifies the ability of a test compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the GPR119 receptor.
-
Cell Line: HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
-
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well white microplate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF-based).
-
-
Data Analysis: The EC50 value, representing the concentration of the agonist that elicits 50% of the maximal response, is determined by fitting the concentration-response data to a sigmoidal curve.
4.1.2. Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the potentiation of glucose-stimulated insulin secretion by the test compound in a pancreatic β-cell line.
-
Cell Line: MIN6 mouse insulinoma cells.
-
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.
-
Pre-incubation: Wash the cells with glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.
-
Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of this compound.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit.
-
-
Data Analysis: The potentiation of glucose-stimulated insulin secretion is calculated as the fold-increase in insulin secretion in the presence of the compound compared to the high glucose control.
4.1.3. GLP-1 Secretion Assay
This assay determines the ability of the test compound to stimulate the secretion of GLP-1 from an intestinal enteroendocrine cell line.
-
Cell Line: STC-1 or GLUTag cells.
-
Procedure:
-
Cell Culture: Culture cells to confluency in appropriate media.
-
Pre-incubation: Wash cells with assay buffer (e.g., DMEM with 0.1% BSA) and pre-incubate for 30-60 minutes.
-
Stimulation: Incubate cells with various concentrations of this compound in the assay buffer for 1-2 hours.
-
Supernatant Collection: Collect the supernatant for GLP-1 measurement.
-
GLP-1 Quantification: Measure the GLP-1 concentration in the supernatant using a commercially available GLP-1 ELISA kit.
-
-
Data Analysis: The stimulation of GLP-1 secretion is expressed as the fold-increase over the basal (vehicle-treated) condition.
In Vivo Assays
4.2.1. Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the effect of the test compound on glucose disposal following an oral glucose challenge in mice.
-
Animal Model: Male C57BL/6 mice or diabetic mouse models (e.g., db/db or FATZO mice).
-
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose Measurement: Measure baseline blood glucose from a tail snip (t = -30 min).
-
Compound Administration: Administer this compound or vehicle orally via gavage.
-
Glucose Challenge: After a set pre-treatment time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points post-glucose administration (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The primary endpoint is the area under the curve (AUC) for blood glucose over the time course of the experiment. A reduction in the AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance. The hypoglycemic efficacy is often expressed as the percentage reduction in the glucose AUC.[1]
References
GPR119 Agonists: A Technical Guide to Their Therapeutic Potential in Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G protein-coupled receptor 119 (GPR119) has emerged as a compelling target for the treatment of type 2 diabetes mellitus (T2DM). Situated predominantly on pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract, GPR119 activation offers a dual mechanism for improving glucose homeostasis. Agonism of this receptor directly potentiates glucose-stimulated insulin (B600854) secretion (GSIS) from β-cells and stimulates the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut. This technical guide provides an in-depth overview of the preclinical and clinical data on various GPR119 agonists, detailed experimental protocols for their evaluation, and a schematic representation of the associated signaling pathways. Despite initial enthusiasm, the clinical development of GPR119 agonists has faced challenges, with many candidates discontinued (B1498344) due to a lack of robust efficacy in human trials. However, newer agents and combination therapies continue to be explored, suggesting a potential future for this therapeutic class.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade through the Gαs subunit of its associated heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac2).[1][2][3] In pancreatic β-cells, activation of PKA and Epac2 enhances insulin granule exocytosis in a glucose-dependent manner.[1][2] In enteroendocrine L-cells, this pathway stimulates the secretion of GLP-1.[4]
GPR119 Signaling Pathway
Quantitative Data on GPR119 Agonists
The following tables summarize the in vitro potency and in vivo efficacy of several notable GPR119 agonists.
Table 1: In Vitro Potency of GPR119 Agonists
| Compound Name/ID | Chemical Class | EC50 (nM) for human GPR119 | Reference |
| AR231453 | Pyrimidine | 4.7 - 9 | [5] |
| APD597 (JNJ-38431055) | Pyrimidine | 46 | [5] |
| APD668 | Pyrimidine | 2.7 | [5] |
| GSK1292263 | Pyridine | ~126 | [5] |
| MBX-2982 | Pyrimidine | 8.33 | [6] |
| PSN632408 | Pyrimidine | 7900 | [5] |
| DS-8500a | Not Specified | 51.5 | [7] |
| DA-1241 | Not Specified | Not Reported | [7] |
| AS1269574 | Pyrimidine | 2500 | [1] |
| ps297 | Not Specified | Not Reported | [8] |
| ps318 | Not Specified | Not Reported | [8] |
Table 2: Summary of In Vivo Efficacy in Animal Models
| Compound Name/ID | Animal Model | Dose | Key Findings | Reference |
| AR231453 | C57BL/6 Mice | 20 mg/kg (oral) | Improved oral glucose tolerance. | [9] |
| KK/Ay Mice | Not Specified | Highly responsive to the agonist. | [9] | |
| DS-8500a | Zucker Fatty Rats | Single Dose | Dose-dependent glucose-lowering in OGTT. | [7] |
| nSTZ Rats | Repeat Dosing | Greater glucose-lowering effect than GSK1292263 or MBX-2982. | [7] | |
| DA-1241 | HFD-induced Diabetic Mice | Not Specified | Improved glycemic control and insulin secretion over 12 weeks. | [10] |
| MBX-2982 | Mice and Rats | Not Specified | Acutely lowered glucose excursion and increased plasma GLP-1 and GIP during OGTT. | [11][12] |
| ps297 & ps318 | Healthy Mice | Not Specified | Demonstrated GLP-1 secretion capability during glucose and mixed-meal tolerance tests. | [8] |
| db/db Mice | Not Specified | Synergistic increase in GLP-1 when co-administered with sitagliptin. | [8] |
Table 3: Summary of Clinical Trial Results
| Compound Name/ID | Phase | Population | Key Findings | Reference | | :--- | :--- | :--- | :--- | | DS-8500a | Phase II | Japanese patients with T2DM | - Significantly reduced 24-hour weighted mean glucose vs. placebo. - No waning of effect observed over 28 days. - Improved lipid profiles. |[13][14] | | | Phase II (add-on to sitagliptin) | Japanese patients with T2DM | - Significant dose-dependent reduction in 24-hour weighted mean glucose. - Favorable changes in lipid profiles. |[15] | | DA-1241 | Phase Ib | Patients with T2DM | - Showed glucose-lowering efficacy similar to sitagliptin. - Well-tolerated with a tendency for weight decrease. |[7] | | | Phase IIa | Patients with presumed MASH | - Demonstrated hepatoprotective and glucose-regulating effects. - Significant reductions in HbA1c. |[16][17] | | MBX-2982 | Phase Ia | Healthy Volunteers | - Dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal. |[18] | | | Phase Ib | Patients with Impaired Fasting Glucose | - Significant reductions in glucose excursion and glucagon. |[11] | | | Phase IIa | Patients with Type 1 Diabetes | - Did not improve counterregulatory responses to hypoglycemia. |[19] | | APD597 (JNJ-38431055) | Phase I | Healthy Volunteers & Patients with T2DM | - Evidence of incretin stimulation (GLP-1, GIP, PYY). - Reductions in post-meal glucose increases, greater in combination with sitagliptin. |[20] |
Detailed Experimental Protocols
In Vitro cAMP Accumulation Assay (HTRF)
This protocol measures the ability of a test compound to stimulate cAMP production in cells expressing GPR119.
cAMP HTRF Assay Workflow
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds and a reference agonist (e.g., AR231453).
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer).[5]
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[5]
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.[5]
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at room temperature.[21]
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.[5]
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.[5][21]
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.[5]
-
Data Analysis: Calculate the 665/620 nm ratio for each well. Plot the ratio against the logarithm of the compound concentration and determine the EC50 value using a sigmoidal dose-response curve fit.[5]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol assesses the potentiation of insulin secretion by a GPR119 agonist in response to glucose.
Materials:
-
MIN6 or other insulin-secreting cell line.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA.
-
Glucose solutions (low: 2.8 mM; high: 16.7 mM).
-
Test compounds.
-
Insulin ELISA kit.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.
-
Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.
-
Stimulation: Discard the pre-incubation buffer and add KRBH containing either low glucose (2.8 mM) or high glucose (16.7 mM) with or without the test compounds.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol evaluates the effect of a GPR119 agonist on glucose tolerance in a mouse model.
Oral Glucose Tolerance Test Workflow
Materials:
-
Male C57BL/6 mice (or other appropriate diabetic model).
-
Test compound and vehicle solution.
-
Glucose solution (e.g., 20% w/v in water).
-
Glucometer and test strips.
-
Oral gavage needles.
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.[22]
-
Compound Administration: Administer the test compound or vehicle via oral gavage.
-
Waiting Period: Wait for a predetermined time (e.g., 30-60 minutes) for the compound to be absorbed.
-
Glucose Challenge: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[22]
-
Blood Glucose Monitoring: Measure blood glucose levels from tail snips at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[23]
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose excursion. A reduction in AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance.
Conclusion and Future Perspectives
GPR119 agonists represent a promising therapeutic strategy for T2DM due to their dual action on insulin and incretin secretion. Preclinical studies have consistently demonstrated their efficacy in improving glucose homeostasis in various animal models. However, the translation of these findings to clinical success has been challenging, with several early-generation agonists failing to show robust and sustained efficacy in humans.[24][25]
The discontinuation of several GPR119 agonist clinical candidates highlights the complexities of targeting this receptor.[24] Potential reasons for the disconnect between preclinical and clinical results include species differences in receptor pharmacology and the intricate physiological regulation of the incretin system.
Despite these setbacks, the development of GPR119 agonists has not been abandoned. Newer compounds, such as DS-8500a and DA-1241, have shown more promising results in clinical trials, with sustained glucose-lowering effects and beneficial impacts on lipid profiles.[7][13][14] Furthermore, the potential for combination therapies, for instance with DPP-4 inhibitors, to synergistically enhance the therapeutic effect of GPR119 agonists is an area of active investigation.[8] The future of GPR119 agonists in the management of T2DM may lie in the development of more potent and selective molecules, a better understanding of their long-term effects, and their strategic use in combination with other antidiabetic agents.
References
- 1. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic AMP dynamics in the pancreatic β-cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of cAMP in Beta Cell Stimulus-Secretion and Intercellular Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. First-in-Class GPR119 Agonist of Dong-A ST, DA-1241 Improved Glucose Control in Patients With Type 2 Diabetes in US Phase 1b Study - BioSpace [biospace.com]
- 8. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. drc.bmj.com [drc.bmj.com]
- 14. Glucose-lowering effects and safety of DS-8500a, a G protein-coupled receptor 119 agonist, in Japanese patients with type 2 diabetes: results of a randomized, double-blind, placebo-controlled, parallel-group, multicenter, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of the G protein‐coupled receptor 119 agonist DS‐8500a in Japanese type 2 diabetes mellitus patients with inadequate glycemic control on sitagliptin: A phase 2 randomized placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MetaVia Presents Data on DA-1241, a GPR119 Agonist, Demonstrating Both Hepatoprotective and Glucose-Regulating Effects in Patients with Presumed MASH, at the EASL Congress 2025 | MetaVia Inc. [ir.metaviatx.com]
- 17. MetaVia Presents Data on DA-1241, a GPR119 Agonist, Demonstrating Both Hepatoprotective and Glucose-Regulating Effects in Patients with Presumed MASH, at the EASL Congress 2025 [prnewswire.com]
- 18. fiercebiotech.com [fiercebiotech.com]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. fiercebiotech.com [fiercebiotech.com]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 23. protocols.io [protocols.io]
- 24. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Investigating the Anti-Obesity Effects of GPR119 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-obesity effects of G protein-coupled receptor 119 (GPR119) agonists, with a specific focus on the promising compound, GPR119 agonist 3 (also known as Compound 21b). This document summarizes key preclinical findings, presents comparative quantitative data, details experimental methodologies, and illustrates the core signaling pathways and experimental workflows.
Introduction to GPR119 and its Role in Obesity
G protein-coupled receptor 119 (GPR119) is a class A GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L- and K-cells. Its activation has emerged as a promising therapeutic strategy for type 2 diabetes and obesity. The anti-obesity effects of GPR119 agonists are primarily mediated through a dual mechanism: the stimulation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) secretion from the gut, and the direct enhancement of glucose-dependent insulin (B600854) secretion from the pancreas. The release of incretin (B1656795) hormones like GLP-1 contributes to feelings of satiety and can lead to reduced food intake and subsequent weight loss.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a downstream signaling cascade within the target cell. This process is crucial for the physiological effects observed with these compounds.
GPR119 Agonist Signaling Pathway
Preclinical Anti-Obesity Efficacy of GPR119 Agonists
A number of synthetic GPR119 agonists have been evaluated in preclinical models of obesity, primarily in diet-induced obese (DIO) rodents. These studies have demonstrated varying degrees of efficacy in reducing body weight and food intake.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo anti-obesity effects of this compound (Compound 21b) and other notable GPR119 agonists from preclinical studies.
Table 1: In Vitro Potency of GPR119 Agonists
| Compound | EC50 (nM) for human GPR119 | Reference |
| This compound (Compound 21b) | 3.8 | [1][2] |
| GSK2041706 | 4 | [3] |
| HG043 | Not explicitly stated, but described as potent | [4] |
| MBX-2982 | Not explicitly stated in provided abstracts | |
| APD668 | Not explicitly stated in provided abstracts | |
| ps297 | Not explicitly stated in provided abstracts | [5] |
| ps318 | Not explicitly stated in provided abstracts | [5] |
| DA-1241 | Not explicitly stated in provided abstracts | [6][7][8] |
Table 2: In Vivo Anti-Obesity Effects of GPR119 Agonists in Rodent Models
| Compound | Animal Model | Treatment Duration | Dosage | Body Weight Change | Food Intake Reduction | Reference |
| This compound (Compound 21b) | Diet-Induced Obese Rat | Not specified | Not specified | Significant reduction, comparable to metformin | Not specified | [2] |
| GSK2041706 | Diet-Induced Obese (DIO) Mouse | 14 days | 30 mg/kg, b.i.d. | -7.4% | -17.1% | [9][10] |
| GSK2041706 + Metformin (100 mg/kg) | Diet-Induced Obese (DIO) Mouse | 14 days | 30 mg/kg, b.i.d. | -16.7% | -37.5% | [9][10] |
| ps297 (in combination with sitagliptin) | High-Fat Diet (HFD)-Induced Obese Mouse | 10 weeks | 10-90 mg/kg/day (dose escalation) | Retarded weight gain | Not specified | [11] |
| ps318 (in combination with sitagliptin) | High-Fat Diet (HFD)-Induced Obese Mouse | 10 weeks | 10-90 mg/kg/day (dose escalation) | Retarded weight gain | Not specified | [11] |
| DA-1241 | High-Fat Diet (HFD)-Fed Mouse | Not specified | Not specified | Reduction in body weight | No significant effect | [12] |
| HG043 | Not specified | Not specified | Not specified | Significant improvement in obesity parameters | Not specified | [4] |
| APD668 (in combination with linagliptin) | High Trans-Fat Diet Mouse | Not specified | Not specified | Synergistic decrease in body weight gain (-19%) | Not specified | [13][14] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the preclinical evaluation of GPR119 agonists.
Diet-Induced Obesity (DIO) Mouse Model
This model is the most common for studying the anti-obesity effects of GPR119 agonists.
-
Animal Strain: C57BL/6J mice are frequently used as they are susceptible to developing obesity, insulin resistance, and hyperglycemia when fed a high-fat diet.[15][16]
-
Diet: Mice are fed a high-fat diet (HFD) typically containing 45% or 60% of calories from fat.[15][17] A matched low-fat diet (LFD), with a similar ingredient composition but a lower fat content (e.g., 10% kcal from fat), is used for the control group.[18]
-
Induction of Obesity: Weaning mice (around 6 weeks of age) are placed on the HFD for a period of 10-16 weeks to induce an obese phenotype.[15][19]
-
Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[19]
Diet-Induced Obesity (DIO) Model Workflow
Measurement of Food Intake
Accurate measurement of food intake is essential to determine if the anti-obesity effects of a compound are due to reduced caloric consumption.
-
Method: Individually housed mice are placed in metabolic cages equipped with automated food intake monitoring systems.[20]
-
Acclimation: Mice are typically acclimated to the metabolic cages for several days before data collection begins to minimize stress-related alterations in feeding behavior.
-
Data Collection: Food consumption is monitored continuously over a set period (e.g., 24-72 hours).[20] The cumulative food intake is then calculated.
Body Composition Analysis
Dual-energy X-ray absorptiometry (DEXA) is a common method to assess changes in fat mass and lean mass.
-
Procedure: Anesthetized mice are placed on the DEXA scanner. Two low-dose X-ray beams are passed through the body.
-
Analysis: The differential attenuation of the X-rays by different tissues allows for the quantification of bone mineral content, fat mass, and lean body mass.
Oral Glucose Tolerance Test (OGTT)
The OGTT is performed to assess how a GPR119 agonist affects glucose metabolism.
-
Fasting: Mice are fasted for 4-6 hours prior to the test.[1]
-
Baseline Measurement: A baseline blood glucose level is measured from a tail snip.
-
Glucose Administration: A bolus of glucose (typically 1.5-2 g/kg body weight) is administered orally via gavage.[1][3]
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[1][2]
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to quantify glucose tolerance.[3]
Conclusion
GPR119 agonists, including the potent compound this compound (Compound 21b), have demonstrated promising anti-obesity effects in preclinical models. Their dual mechanism of action, involving the stimulation of incretin release and direct effects on pancreatic β-cells, makes them an attractive target for the development of novel therapeutics for obesity and type 2 diabetes. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in this field. Further investigation is warranted to translate these preclinical findings into clinically effective treatments.
References
- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. HG043, a potent thienopyrimidine GPR119 agonist, demonstrates enhanced anti-diabetic and anti-obesity effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MetaVia to Present Preclinical Data on Novel GPR119 Agonist at American Diabetes Association Conference - PRISM MarketView [prismmarketview.com]
- 7. MetaVia Presents Positive New Phase 2a Data on Vanoglipel (DA-1241) in Patients with Presumed MASH at the AASLD The Liver Meeting® 2025 [prnewswire.com]
- 8. NeuroBo Pharmaceuticals Reports Positive Pre-Clinical Safety Data of DA-1241 in Combination with Sitagliptin and Opens Enrollment for Part 2 of Its Phase 2a Clinical Trial Evaluating DA-1241 for the Treatment of MASH - BioSpace [biospace.com]
- 9. Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chronic metabolic effects of novel gut-oriented small-molecule GPR119 agonists in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
- 18. eptrading.co.jp [eptrading.co.jp]
- 19. Diet-induced obesity murine model [protocols.io]
- 20. Dataset on mice body weights and food intake following treatment with PG545 - PMC [pmc.ncbi.nlm.nih.gov]
GPR119 Agonist 3 (Compound 21b): A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and obesity. Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). This dual mechanism of action makes GPR119 agonists attractive candidates for glycemic control. This technical guide provides an in-depth overview of the binding affinity and selectivity of a potent and selective GPR119 agonist, designated as GPR119 agonist 3, also known as Compound 21b.
GPR119 Signaling Pathway
Upon agonist binding, GPR119 couples to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The elevated cAMP then triggers downstream signaling cascades that result in enhanced glucose-stimulated insulin secretion from pancreatic β-cells and GLP-1 release from intestinal L-cells.
Figure 1: GPR119 Signaling Pathway.
Binding Affinity and Potency of this compound (Compound 21b)
This compound, identified as Compound 21b in the scientific literature, is a potent agonist of human GPR119 (hGPR119). Its potency is primarily characterized by its half-maximal effective concentration (EC50) in functional assays that measure the downstream signaling of receptor activation, such as cAMP accumulation.
While specific binding affinity data in the form of dissociation constant (Ki or Kd) from radioligand binding assays for Compound 21b is not publicly available, its functional potency provides a strong indication of its high affinity for the GPR119 receptor.
Table 1: Potency of this compound (Compound 21b)
| Compound Name | Target | Assay Type | Parameter | Value (nM) | Reference |
| This compound (Compound 21b) | Human GPR119 | cAMP Accumulation | EC50 | 3.8 | [1] |
Selectivity Profile
This compound (Compound 21b) is described as a selective GPR119 agonist. However, a detailed quantitative selectivity panel against a broad range of other receptors, ion channels, and enzymes is not available in the public domain. The primary publication notes its selectivity but does not provide supporting data from a comprehensive screening panel.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize GPR119 agonists like Compound 21b.
cAMP Accumulation Assay (Functional Potency)
This assay is a cornerstone for determining the functional potency of GPR119 agonists by measuring the increase in intracellular cAMP levels upon receptor activation.
Objective: To determine the EC50 value of a test compound at the human GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin).
-
Assay buffer (e.g., HBSS containing 20 mM HEPES and 0.1% BSA).
-
Test compound (this compound) and a reference agonist.
-
cAMP assay kit (e.g., HTRF-based or AlphaScreen-based).
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells in 384-well plates at a suitable density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in the assay buffer.
-
Cell Stimulation: Remove the culture medium from the wells and add the prepared compound dilutions.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.
-
Lysis and Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol for the chosen assay kit. This typically involves the addition of lysis buffer and detection reagents.
-
Signal Measurement: Read the plate using a plate reader compatible with the chosen assay technology (e.g., HTRF or AlphaLISA).
-
Data Analysis: Calculate the EC50 values by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Figure 2: cAMP Accumulation Assay Workflow.
Radioligand Binding Assay (Binding Affinity)
While specific data for Compound 21b is unavailable, a competitive radioligand binding assay is the standard method to determine the binding affinity (Ki) of a test compound.
Objective: To determine the Ki of a test compound for the GPR119 receptor.
Materials:
-
Cell membranes prepared from cells expressing GPR119.
-
A suitable radioligand that binds to GPR119 (e.g., [3H]-labeled agonist or antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Test compound (this compound).
-
Non-specific binding control (a high concentration of a known GPR119 ligand).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, radioligand, and varying concentrations of the test compound or buffer (for total binding) or non-specific binding control.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: Radioligand Binding Assay Workflow.
Conclusion
This compound (Compound 21b) is a highly potent agonist of the human GPR119 receptor, as demonstrated by its nanomolar EC50 value in a functional cAMP accumulation assay. While it is reported to be a selective agonist, comprehensive quantitative data on its binding affinity and selectivity profile are not yet publicly available. The experimental protocols detailed in this guide provide a framework for the evaluation of such GPR119 agonists, which hold significant promise for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. Further studies to fully elucidate the binding characteristics and off-target profile of Compound 21b will be crucial for its continued development.
References
GPR119 Agonist 3 (Compound 21b): A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early preclinical data for GPR119 agonist 3, also identified as Compound 21b. The information presented is collated from the primary scientific literature, offering a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this G protein-coupled receptor 119 agonist.
Core Compound Activity
This compound (Compound 21b) is a potent and orally active agonist of the human GPR119 receptor. In preclinical studies, it has demonstrated significant potential for the treatment of type 2 diabetes and obesity.
In Vitro Potency
The primary in vitro activity of this compound was determined through its ability to activate the human GPR119 receptor.
| Compound | Target | EC50 (nM) |
| This compound (Compound 21b) | hGPR119 | 3.8 |
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like Compound 21b initiates a signaling cascade that is believed to mediate its therapeutic effects. The primary pathway involves the coupling of the receptor to the Gs alpha subunit of the G protein complex. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels in pancreatic β-cells and intestinal L-cells are associated with enhanced glucose-dependent insulin (B600854) secretion and increased release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), respectively.
In Vivo Efficacy
The therapeutic potential of this compound was evaluated in rodent models of diabetes and obesity.
Oral Glucose Tolerance Test (oGTT)
In an oral glucose tolerance test, Compound 21b demonstrated a significant hypoglycemic effect.
| Compound | Dose | Animal Model | Hypoglycemic Efficacy (%) |
| This compound (Compound 21b) | Not specified in abstract | Mouse | 17.0 |
The hypoglycemic effect of Compound 21b was found to be superior to that of the DPP-4 inhibitor sitagliptin (B1680988) in both FATZO and db/db mice[1].
Body Weight Reduction
Long-term administration of Compound 21b resulted in a significant reduction in body weight in a diet-induced obese female rat model. The observed weight loss was comparable to that achieved with metformin[1].
Pharmacokinetic Profile
Pharmacokinetic studies were conducted in multiple species to assess the drug-like properties of Compound 21b.
| Species | Parameter | Value |
| Sprague-Dawley Rat | T1/2 (h) | 5.4 |
| Beagle Dog | T1/2 (h) | 17.2 |
| Cynomolgus Monkey | T1/2 (h) | 11.7 |
The compound exhibited a favorable pharmacokinetic profile, suggesting its potential for further development[1].
Experimental Protocols
In Vitro hGPR119 Activation Assay
The potency of this compound was determined using a cell-based assay measuring the activation of the human GPR119 receptor. While the specific details of the assay (e.g., cell line, detection method for receptor activation) are proprietary to the discovering institution, such assays typically involve cells stably or transiently expressing the hGPR119 receptor. Receptor activation is commonly quantified by measuring the downstream accumulation of a second messenger, such as cAMP, using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or a reporter gene assay. The EC50 value is then calculated from the dose-response curve.
In Vivo Oral Glucose Tolerance Test (oGTT)
The hypoglycemic effect of this compound was assessed using a standard oral glucose tolerance test in mice.
Protocol Outline:
-
Animal Acclimation: Mice are acclimated to the housing conditions.
-
Fasting: Animals are fasted overnight prior to the experiment.
-
Compound Administration: A single oral dose of this compound (or vehicle control) is administered.
-
Glucose Challenge: After a specified time following compound administration, an oral glucose bolus is given.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured for each sample.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated, and the percentage of hypoglycemic efficacy is determined by comparing the AUC of the compound-treated group to the vehicle-treated group.
Pharmacokinetic Studies
Pharmacokinetic parameters were determined following oral administration of Compound 21b to various animal species.
Protocol Outline:
-
Animal Dosing: A single oral dose of the compound is administered to the respective animal species (rats, dogs, monkeys).
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples.
-
Compound Quantification: The concentration of Compound 21b in the plasma samples is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as T1/2 (half-life), Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) are calculated using appropriate software.
Conclusion
The early preclinical data for this compound (Compound 21b) demonstrate its high potency for the human GPR119 receptor, significant in vivo efficacy in rodent models of diabetes and obesity, and a favorable pharmacokinetic profile across multiple species. These findings suggest that Compound 21b is a promising lead candidate for further development as a therapeutic agent for the treatment of type 2 diabetes and obesity. Further studies are warranted to fully elucidate its mechanism of action and to assess its safety and efficacy in more advanced preclinical models.
References
GPR119 Gene Expression and Regulation in Metabolic Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for metabolic diseases, particularly type 2 diabetes and obesity. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L- and K-cells, GPR119 plays a crucial role in glucose homeostasis. Its activation initiates a dual mechanism: the direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the indirect potentiation of insulin release through the secretion of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[1][2][3] This guide provides an in-depth overview of GPR119 gene expression, its regulation in metabolic disease states, and the signaling pathways it governs, along with detailed experimental protocols for its study.
GPR119 Gene Expression
GPR119 exhibits a distinct expression pattern, primarily localized to tissues critical for metabolic regulation. In humans, GPR119 mRNA is most abundant in the pancreas, with significantly lower levels detected in the duodenum, stomach, jejunum, ileum, and colon.[4] Notably, within the pancreas, the expression of GPR119 is markedly enriched in the islets of Langerhans.[1][4]
Quantitative Expression Data
The following table summarizes the relative mRNA expression levels of GPR119 in various tissues and metabolic states, compiled from multiple studies.
| Tissue/Cell Type | Species | Condition | Relative GPR119 mRNA Expression | Reference(s) |
| Pancreatic Islets vs. Pancreatic Tissue | Human | Normal | >10-fold higher in islets | [4] |
| Pancreas | Human | Normal | Most abundant tissue | [4] |
| Duodenum | Human | Normal | Lower than pancreas | [4] |
| Stomach | Human | Normal | Lower than pancreas | [4] |
| Jejunum | Human | Normal | Lower than pancreas | [4] |
| Ileum | Human | Normal | Lower than pancreas | [4] |
| Colon | Human | Normal | Lower than pancreas | [4] |
| Skeletal Muscle | Rat | High-Fat Diet-Induced Obesity | Induced by 12 weeks of high-fat feeding | [5] |
| Pancreatic Islets | Mouse (db/db) | Obese, Hyperglycemic | Elevated compared to control islets | [6] |
Regulation of GPR119 in Metabolic Disease
The expression and activity of GPR119 are influenced by the metabolic state, suggesting a role in the pathophysiology of metabolic disorders. The upregulation of GPR119 in the skeletal muscle of rats on a high-fat diet and in the pancreatic islets of diabetic db/db mice points towards a potential compensatory mechanism or a role in the progression of these diseases.[5][6]
Transcriptional Regulation
The transcriptional regulation of the GPR119 gene is an area of active investigation. Analysis of the GPR119 gene promoter has identified potential binding sites for several transcription factors that are known to be involved in metabolic regulation. These include:
-
aMEF-2 (Myocyte-specific enhancer factor 2A)
-
AML1a (Acute myeloid leukemia 1 protein)
-
FOXD1 (Forkhead box D1)
-
GR (Glucocorticoid receptor)
Further research is required to elucidate the precise role of these transcription factors in modulating GPR119 expression in response to various metabolic cues.
GPR119 Signaling Pathways
GPR119 is a Gαs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[1][7] This elevation in cAMP triggers downstream signaling cascades that result in the secretion of insulin and incretin hormones.
GPR119 Signaling in Pancreatic β-Cells
In pancreatic β-cells, the activation of GPR119 and subsequent rise in cAMP potentiate glucose-stimulated insulin secretion (GSIS).[1] This process is glucose-dependent, meaning that GPR119 activation is most effective at stimulating insulin release in the presence of elevated blood glucose levels, thereby minimizing the risk of hypoglycemia.
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR119 expression in normal human tissues and islet cell tumors: evidence for its islet-gastrointestinal distribution, expression in pancreatic beta and alpha cells, and involvement in islet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR119 regulates genetic markers of fatty acid oxidation in cultured skeletal muscle myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of GPR119 Agonist 3
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GPR119, a G protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and intestinal L-cells, has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1][2] Activation of GPR119 by agonist compounds stimulates the Gαs signaling pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This, in turn, enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and promotes the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[2][3] This document provides detailed protocols for three common in vitro assays to characterize the activity of a novel GPR119 agonist, referred to as "GPR119 Agonist 3." The assays described are a cAMP accumulation assay, a CRE-luciferase reporter gene assay, and an intracellular calcium mobilization assay.
Data Presentation
The following table summarizes the quantitative data for this compound in comparison to a known GPR119 agonist, AR231453. This data is representative of typical results obtained from the described in vitro assays.
| Assay Type | Readout | This compound (EC50) | AR231453 (EC50) |
| cAMP Accumulation Assay | cAMP Levels | 1.5 nM | 1.1 nM[1] |
| CRE-Luciferase Reporter Assay | Luciferase Activity | 2.5 nM | 1.05 nM[3] |
| Intracellular Calcium Mobilization Assay | Calcium Flux | 300 nM | 272.7 nM[1] |
Experimental Protocols
cAMP Accumulation Assay
This assay directly measures the increase in intracellular cAMP levels following GPR119 activation.
Principle: GPR119 is coupled to the Gαs protein. Agonist binding activates adenylyl cyclase, which converts ATP to cAMP. The accumulated cAMP is then quantified, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence).[4]
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Assay Buffer (e.g., PBS with 500 µmol/L IBMX)[1]
-
This compound and reference agonists
-
HTRF cAMP kit (e.g., Cisbio Bioassays)[5]
-
384-well white plates
Protocol:
-
Cell Culture: Culture HEK293-hGPR119 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[1]
-
Cell Seeding: Harvest cells and resuspend in assay buffer to a final concentration of 8x10^5 cells/mL.[1] Dispense 5 µL of the cell suspension (4000 cells) into each well of a 384-well plate.[1][5]
-
Compound Addition: Prepare serial dilutions of this compound and reference compounds. Add 5 µL of the compound solutions to the respective wells.[1]
-
Incubation: Incubate the plate at room temperature for 30 minutes.[1][5]
-
Detection: Add 5 µL of d2-conjugated cAMP and 5 µL of cryptate (Eu)-conjugated antibody (from HTRF kit) to each well.[5]
-
Final Incubation: Incubate the plate at room temperature for 1 hour.[5]
-
Data Acquisition: Read the plate on a microplate reader with excitation at 330 nm and emission at 620 nm and 665 nm.[5]
-
Data Analysis: Calculate the ratio of the two emission signals and determine the cAMP concentration from a standard curve. Plot the dose-response curve and calculate the EC50 value using non-linear regression.[5]
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation downstream of the cAMP signaling pathway.
Principle: Increased intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB binds to cAMP response elements (CRE) in the promoter region of target genes, driving their transcription. In this assay, a reporter gene (luciferase) is placed under the control of a CRE-containing promoter.[1]
Materials:
-
HEK293 cells stably co-expressing hGPR119 and a CRE-luciferase reporter plasmid (HEK293/GPR119/pCRE-luc)[1]
-
DMEM, FBS, Penicillin-Streptomycin
-
96-well white, clear-bottom plates
-
This compound and reference agonists
-
Steady-Glo luciferase assay system (e.g., Promega)[1]
Protocol:
-
Cell Seeding: Plate HEK293/GPR119/pCRE-luc cells at a density of 10,000 cells per well in a 96-well plate and culture for 24 hours.[1][6]
-
Compound Addition: Add various concentrations of this compound and reference compounds to the wells. Include a vehicle control (e.g., 1% DMSO).[1][6]
-
Incubation: Incubate the cells for an additional 24 hours.[1][6]
-
Luciferase Assay: Measure luciferase activity using the Steady-Glo luciferase assay system according to the manufacturer's instructions.[1][6]
-
Data Acquisition: Read the luminescence signal on a microplate reader.
-
Data Analysis: Plot the dose-response curve of luciferase activity versus compound concentration and calculate the EC50 value.
Intracellular Calcium Mobilization Assay
This assay is used to assess potential Gαq coupling of GPR119, often through the co-expression of a promiscuous G protein like Gα16.
Principle: While GPR119 primarily couples to Gαs, it can be forced to couple to the Gαq pathway by overexpressing the promiscuous G protein Gα16.[1] Gαq activation leads to the release of calcium from intracellular stores. This transient increase in intracellular calcium is detected using a calcium-sensitive fluorescent dye.[4]
Materials:
-
HEK293 cells co-expressing hGPR119 and Gα16 (HEK293/GPR119/Gα16)[1]
-
DMEM, FBS, Penicillin-Streptomycin
-
96-well black-walled, clear-bottom plates
-
This compound and reference agonists
-
Fluo-4 AM calcium indicator dye[1]
-
Hanks' Balanced Salt Solution (HBSS)[1]
-
Probenecid (optional, to prevent dye leakage)[4]
Protocol:
-
Cell Seeding: Seed HEK293/GPR119/Gα16 cells onto 96-well plates at a density of 3x10^4 cells/well and culture overnight.[1]
-
Dye Loading: Incubate the cells with 2 µmol/L Fluo-4 AM in HBSS at 37°C for 45-60 minutes.[1][4]
-
Cell Washing: Wash the cells with HBSS to remove excess dye.[4]
-
Compound Addition and Data Acquisition: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).[7] Measure the baseline fluorescence, then inject the this compound and reference compounds at various concentrations. Continue to measure the fluorescence signal over time to capture the transient calcium flux.[4]
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the dose-dependent increase in calcium levels and calculate the EC50 value.[1]
Visualizations
Caption: GPR119 agonist signaling pathway.
Caption: Workflow for the cAMP accumulation assay.
Caption: Logical relationship between GPR119 assays.
References
- 1. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular matchmaking between the popular weight-loss herb Hoodia gordonii and GPR119, a potential drug target for metabolic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based GPR119 Activation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction to GPR119
The G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1] It is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1] GPR119 is a Gs-coupled receptor; its activation by an agonist stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This signaling cascade enhances glucose-stimulated insulin (B600854) secretion (GSIS) from β-cells and promotes the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from L-cells, both of which contribute to improved glucose homeostasis.[1][2][3]
This document provides detailed protocols for three common cell-based assays used to measure the activation of GPR119: cAMP accumulation assays, reporter gene assays, and calcium flux assays.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a canonical Gs signaling cascade. The Gαs subunit dissociates and activates adenylyl cyclase (AC), which converts ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP Response Element-Binding Protein (CREB), leading to the transcription of target genes.
Caption: GPR119 Gs-coupled signaling pathway.
cAMP Accumulation Assay
This is the most direct method to quantify GPR119 activation by measuring the increase in intracellular cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust technology for this purpose.
Principle: The HTRF assay is a competitive immunoassay. A cAMP-d2 conjugate (acceptor) competes with endogenous cAMP produced by the cells for binding to an anti-cAMP antibody labeled with a Europium cryptate (donor). When the donor and acceptor are in close proximity, FRET occurs. An increase in cellular cAMP leads to a decrease in the HTRF signal.
Experimental Workflow: HTRF cAMP Assay
Caption: Workflow for a GPR119 HTRF cAMP assay.
Detailed Protocol: HTRF cAMP Assay
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).[1]
-
Cell culture medium (e.g., DMEM with 10% FBS).[1]
-
Assay buffer (e.g., HBSS with 20 mM HEPES).[1]
-
Test compounds and a reference GPR119 agonist (e.g., AR231453).[1]
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer).[1]
-
384-well, low-volume, white microplates.[1]
-
HTRF-compatible microplate reader.[1]
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well white microplate at a density of 5,000-10,000 cells per well in 20 µL of culture medium.[1]
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.[1][4]
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in assay buffer.[1]
-
Cell Stimulation: Carefully remove the culture medium from the wells. Add 10 µL of the compound dilutions to the cells.[1]
-
Stimulation Incubation: Incubate the plate for 30 minutes at room temperature.[1]
-
Lysis and Detection: Add 10 µL of cAMP-d2 and 10 µL of anti-cAMP cryptate (lysis buffer and detection reagents) to each well according to the manufacturer's protocol.[1]
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.[1]
-
Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (FRET signal) and 620 nm (donor signal).[1]
-
Data Analysis:
Data Presentation: In Vitro Potency of GPR119 Agonists
The table below summarizes sample in vitro potency (EC₅₀) data for several synthetic GPR119 agonists, as determined by cAMP accumulation assays in HEK293 cells expressing the human GPR119 receptor.
| Compound Name/ID | Chemical Class | EC₅₀ (nM) for human GPR119 | Reference |
| AR231453 | Pyrimidine | 4.7 - 9 | [1] |
| APD597 | Pyrimidine | 46 | [1] |
| APD668 | Pyrimidine | 2.7 | [1] |
| GSK1292263 | Pyridine | ~126 | [1] |
| ZSY-13 | Not Specified | 778 | [5] |
Reporter Gene Assay
This assay format provides a transcriptional readout of GPR119 activation. It is a robust method for high-throughput screening (HTS).[5]
Principle: Cells stably expressing GPR119 are co-transfected with a reporter plasmid. This plasmid contains a reporter gene (e.g., firefly luciferase) under the control of a promoter with multiple copies of the cAMP Response Element (CRE).[5] GPR119 activation increases cAMP, which activates PKA and leads to the phosphorylation of CREB. Phosphorylated CREB binds to the CRE sites and drives the expression of the luciferase reporter gene.[6] The resulting luminescence is proportional to GPR119 activation.
Experimental Workflow: CRE-Luciferase Reporter Assay
Caption: Workflow for a GPR119 CRE-Luciferase reporter assay.
Detailed Protocol: CRE-Luciferase Assay
Materials:
-
HEK293 cells.[5]
-
Expression plasmid for human GPR119.[5]
-
Reporter plasmid containing a CRE-driven firefly luciferase gene (e.g., pCRE-luc).[5]
-
Transfection reagent (e.g., Lipofectamine®).[7]
-
Cell culture medium and serum.
-
Test compounds.
-
96-well, white, clear-bottom cell culture plates.[8]
-
Luciferase assay system (e.g., Promega ONE-Glo™).[6]
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.[7]
-
Transfection: Co-transfect the cells with the GPR119 expression plasmid and the pCRE-luc reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[5][7]
-
Incubation: Incubate the cells for 4-5 hours at 37°C and 5% CO₂.[7]
-
Compound Addition: Aspirate the transfection medium and replace it with medium containing serial dilutions of the test compounds. Include a vehicle control (negative control) and a known agonist (positive control).[7]
-
Induction: Incubate the cells with the compounds for 14-16 hours at 37°C and 5% CO₂.[7]
-
Luminescence Measurement:
-
Data Analysis:
-
Calculate the Fold Induction for each concentration: (Luminescence_induced / Luminescence_non-induced).[6]
-
Plot the Fold Induction against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀.
-
Data Presentation: Reporter Activation by GPR119 Agonists
| Compound | Max Fold Induction (vs. Vehicle) | EC₅₀ | Reference |
| AR231453 | ~12 | 1.36 nM | [5] |
| PSN632408 | ~10 | 4.89 µM | [5] |
| Forskolin (Control) | ~15 | N/A | [5] |
Calcium Flux Assay
While GPR119 primarily couples to Gs, some studies have reported GPR119-mediated calcium mobilization.[5] This assay can be used to investigate alternative signaling pathways or in cells where a chimeric G protein (e.g., Gαqi) is co-expressed to redirect the Gs signal to a calcium readout.
Principle: The assay uses a calcium-sensitive fluorescent dye that is loaded into the cells.[9][10] When an agonist binds to the receptor and triggers the release of calcium from intracellular stores (like the endoplasmic reticulum), the dye binds to Ca²⁺ ions.[9][11] This binding event causes a significant increase in the dye's fluorescence intensity, which can be measured in real-time.[11][12]
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for a GPR119 calcium flux assay.
Detailed Protocol: Calcium Flux Assay
Materials:
-
HEK293 cells expressing GPR119 (and potentially a chimeric G protein).
-
Cell culture medium.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-8®, Cal-520®).[10]
-
Probenecid (anion transporter inhibitor, often included in kits to prevent dye leakage).[10]
-
Test compounds.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom microplate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye loading solution (prepared in assay buffer, often containing probenecid) to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Measurement:
-
Place the plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence over time (e.g., excitation at ~490 nm, emission at ~520 nm for Fluo-8).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
The instrument's liquid handler adds the test compounds to the wells.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the peak response.[9]
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀.
-
Data Presentation: Calcium Mobilization by GPR119 Agonists
| Compound | Peak Fluorescence (RFU) over Baseline | EC₅₀ (nM) |
| Agonist X | 45,000 | 25 |
| Agonist Y | 32,000 | 150 |
| Vehicle | 1,500 | N/A |
References
- 1. benchchem.com [benchchem.com]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. revvity.com [revvity.com]
- 5. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 7. eubopen.org [eubopen.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. What is a calcium flux assay? | AAT Bioquest [aatbio.com]
- 11. srpf.org [srpf.org]
- 12. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for In Vivo Efficacy Testing of GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of GPR119 agonists, compounds targeted for the treatment of type 2 diabetes and obesity.
Introduction to GPR119
G-protein coupled receptor 119 (GPR119) is a promising therapeutic target for metabolic disorders.[1] It is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2][3][4] Activation of GPR119 in these cells leads to a cascade of events beneficial for glucose homeostasis. In pancreatic β-cells, GPR119 stimulation enhances glucose-stimulated insulin (B600854) secretion (GSIS).[2][5] In intestinal L-cells, it promotes the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that further potentiates insulin secretion, suppresses glucagon (B607659) release, and slows gastric emptying.[3][6] This dual mechanism of action makes GPR119 agonists an attractive therapeutic strategy. Endogenous ligands for GPR119 include oleoylethanolamide (OEA), which is known to reduce food intake and body weight gain in rodents.[2]
GPR119 Signaling Pathway
GPR119 is a Gs protein-coupled receptor.[2][6] Upon binding of an agonist, the Gαs subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels is the primary trigger for the downstream effects on insulin and GLP-1 secretion.[2][3] In pancreatic β-cells, elevated cAMP potentiates the effects of high glucose, leading to insulin release.[7][8] In intestinal L-cells, increased cAMP stimulates the secretion of GLP-1.[4]
In Vivo Models for Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of a GPR119 agonist.
| Animal Model | Purpose | Key Characteristics |
| Normal Mice (e.g., C57BL/6J) | To assess acute efficacy on glucose tolerance and incretin secretion in a non-diabetic state.[3] | Healthy, normoglycemic. Used for initial proof-of-concept studies like the Oral Glucose Tolerance Test (OGTT).[3] |
| Diabetic Mice (e.g., db/db) | To evaluate chronic efficacy on glycemic control, insulin sensitivity, and body weight in a type 2 diabetes model.[3] | Genetically obese, hyperglycemic, and insulin-resistant. Suitable for long-term studies. |
| GPR119 Knockout (KO) Mice | To confirm that the observed pharmacological effects are mediated specifically through the GPR119 receptor.[9] | Lack a functional GPR119 gene. The agonist should show no effect in these mice.[9] |
Key Experimental Protocols
A systematic approach is required to characterize the in vivo efficacy of a GPR119 agonist. The following protocols are fundamental for this assessment.
Protocol 1: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of a GPR119 agonist on glucose disposal following an oral glucose challenge.
Materials:
-
Test GPR119 agonist and vehicle (e.g., 0.5% carboxymethylcellulose).
-
Glucose solution (e.g., 40% w/v in sterile water).[10]
-
Oral gavage needles.[11]
-
Glucometer and test strips.[12]
-
Blood collection tubes (e.g., EDTA-coated microtubes for plasma).[11]
-
Animal scale.
Procedure:
-
Fasting: Fast mice for 4-6 hours prior to the test.[11][13] Ensure free access to water.[11] A 6-hour fast is often sufficient and may reduce stress compared to longer fasts.[14]
-
Baseline Measurement (t= -30 min): Acclimatize mice to the procedure room. Administer the GPR119 agonist or vehicle by oral gavage.
-
Baseline Blood Sample (t= 0 min): Take a small blood sample from the tail vein to measure baseline blood glucose.[11] This is the 0-minute time point.
-
Glucose Challenge: Immediately after the baseline sample, administer a glucose bolus (typically 1-2 g/kg body weight) via oral gavage.[11][13][14]
-
Serial Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.[11][12]
-
Glucose Measurement: Measure blood glucose at each time point using a glucometer.
-
Plasma Collection: For insulin and GLP-1 analysis, collect blood into EDTA tubes, keep on ice, and then centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
Data Analysis: Plot mean blood glucose vs. time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the overall effect.
Protocol 2: Plasma Insulin and GLP-1 Measurement
Objective: To measure the effect of the GPR119 agonist on insulin and active GLP-1 secretion during an OGTT.
Materials:
-
Plasma samples collected during the OGTT.
-
Rodent Insulin ELISA kit.
-
Active GLP-1 ELISA kit.
-
Microplate reader.
Procedure:
-
Thaw plasma samples on ice.
-
Follow the manufacturer’s instructions for the respective ELISA kits to quantify insulin and active GLP-1 concentrations.
-
Typically, samples from the 0 and 15-minute time points of the OGTT are most informative for secretion peaks.
-
Data Analysis: Compare the levels of insulin and GLP-1 between the vehicle and agonist-treated groups.
Protocol 3: Chronic Efficacy Study (Body Weight and Food Intake)
Objective: To evaluate the long-term effects of a GPR119 agonist on body weight, food intake, and overall glycemic control in a diabetic model (e.g., db/db mice).
Procedure:
-
Group Allocation: Randomly assign animals to vehicle and treatment groups.
-
Chronic Dosing: Administer the GPR119 agonist or vehicle daily (e.g., by oral gavage) for a period of 2-4 weeks.[3]
-
Monitoring:
-
Body Weight: Measure the body weight of each animal 2-3 times per week.
-
Food Intake: Measure the amount of food consumed per cage daily or every few days.
-
-
Fasting Glucose: Measure fasting blood glucose weekly to monitor changes in baseline glycemia.
-
Terminal Procedures: At the end of the study, perform a final OGTT to assess the chronic impact on glucose tolerance.
-
Data Analysis: Plot the change in body weight and average daily food intake over the course of the study. Compare end-of-study fasting glucose and OGTT performance between groups.
Data Presentation: Efficacy of GPR119 Agonists
The following tables summarize representative quantitative data from preclinical studies of GPR119 agonists.
Table 1: Acute Efficacy of GPR119 Agonist HD0471953 in an OGTT in C57BL/6J Mice [3]
| Treatment Group | Dose (mg/kg) | Glucose AUC (0-120 min) | Peak Insulin Increase | Peak GLP-1 Increase |
| Vehicle | - | Normalized to 100% | Baseline | Baseline |
| HD0471953 | 10 | Dose-dependent reduction | Increased | Increased |
| HD0471953 | 20 | Dose-dependent reduction | Increased | Increased |
| HD0471953 | 50 | Dose-dependent reduction | Increased | Increased |
Summary: Single administration of HD0471953 improved glycemic control and increased insulin and GLP-1 secretion in a dose-dependent manner in normal mice.[3]
Table 2: Chronic Efficacy of GPR119 Agonist HD0471953 in db/db Mice (4-week study) [3]
| Treatment Group | Dose (mg/kg, bid) | Change in Blood Glucose | Change in Fasting Insulin |
| Vehicle | - | Baseline | Baseline |
| HD0471953 | 10 | Dose-dependent decline | Dose-dependent decline |
| HD0471953 | 20 | Dose-dependent decline | Dose-dependent decline |
| HD0471953 | 50 | Dose-dependent decline | Dose-dependent decline |
Summary: Chronic administration of HD0471953 led to a dose-dependent reduction in both blood glucose and fasting insulin levels in a diabetic mouse model, suggesting improved insulin sensitivity.[3]
Table 3: Efficacy of GPR119 Agonist DS-8500a in Diabetic Mice [15]
| Parameter | Vehicle-Treated | DS-8500a-Treated | Result |
| Blood Glucose | Higher | Significantly Lower | Improved glycemic control |
| Total Plasma GLP-1 | 10.4 ± 8.5 pg/mL | 25.2 ± 8.3 pg/mL | Significantly Increased |
Summary: The GPR119 agonist DS-8500a significantly lowered blood glucose and increased total plasma GLP-1 levels in diabetic mice, demonstrating sustained efficacy.[15]
Concluding Remarks
The in vivo evaluation of GPR119 agonists requires a multi-faceted approach, utilizing both acute and chronic studies in relevant animal models. The OGTT is the cornerstone for assessing acute efficacy, providing critical information on glucose disposal and incretin secretion. Chronic studies in diabetic models are essential for determining the long-term therapeutic potential regarding glycemic control and body weight management. Crucially, the inclusion of GPR119 knockout mice is vital to confirm on-target activity and validate the mechanism of action.[9] While rodent models have shown promising results, it is noteworthy that the translation of these effects to human clinical trials has been challenging, with many agonists showing only modest efficacy.[1][16] Future research may focus on combination therapies or the development of agonists with improved pharmacological properties.[1]
References
- 1. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - ProQuest [proquest.com]
- 9. Discovery, optimisation and in vivo evaluation of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Glucose Tolerance Test in Mice [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols for GPR119 Agonist Studies in Diet-Induced Obese (DIO) Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1][2] It is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2][3] Activation of GPR119 stimulates the secretion of insulin (B600854) from pancreatic β-cells in a glucose-dependent manner and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal cells.[2][4][5] This dual mechanism of action makes GPR119 agonists attractive candidates for improving glucose homeostasis and potentially reducing body weight.
Diet-induced obese (DIO) mouse models, particularly on a C57BL/6 background, are a standard and robust platform for evaluating the efficacy of anti-obesity and anti-diabetic compounds.[6][7] These models effectively mimic key features of human metabolic syndrome, including obesity, insulin resistance, and glucose intolerance, when fed a high-fat diet (HFD).[7][8]
These application notes provide detailed protocols for utilizing DIO mouse models to study the therapeutic potential of GPR119 agonists.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade predominantly through the Gs alpha subunit (Gαs) of its associated G protein.[3] This leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][9] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[9][10] PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene expression related to insulin and GLP-1 secretion.[9][10] In pancreatic β-cells, this pathway potentiates glucose-stimulated insulin secretion, while in intestinal L-cells, it triggers the release of GLP-1.[2]
Experimental Protocols
Diet-Induced Obesity (DIO) Model Induction
This protocol describes the induction of obesity in C57BL/6 mice, a commonly used strain susceptible to developing a metabolic syndrome-like phenotype on a high-fat diet.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
High-Fat Diet (HFD): e.g., D12492 (60 kcal% fat) or D12451 (45 kcal% fat) from Research Diets, Inc.[11][12][13][14]
-
Low-Fat Control Diet (LFD): e.g., D12450B (10 kcal% fat) from Research Diets, Inc. (matched control for D12492).[14]
-
Standard animal housing and caging
Procedure:
-
Acclimatization: Upon arrival, house the mice in groups under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) and provide ad libitum access to a standard chow diet and water for one week to acclimate.
-
Dietary Intervention: After acclimatization, randomly assign mice to two groups:
-
DIO Group: Provide ad libitum access to the High-Fat Diet (e.g., D12492).
-
Lean Control Group: Provide ad libitum access to the matched Low-Fat Diet (e.g., D12450B).
-
-
Induction Period: Maintain the mice on their respective diets for 10-16 weeks.[10] Obesity, insulin resistance, and glucose intolerance typically develop within this timeframe.[8]
-
Monitoring: Monitor body weight and food intake weekly. A significant increase in body weight in the HFD group compared to the LFD group is expected within 2-4 weeks.[8]
GPR119 Agonist Treatment
This protocol outlines the administration of a GPR119 agonist to DIO mice.
Materials:
-
DIO mice (from Protocol 1)
-
GPR119 agonist of interest (e.g., GSK2041706, ps297, ps318)
-
Vehicle control (appropriate for the agonist's solubility)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Dosing Preparation: Prepare the GPR119 agonist and vehicle solutions at the desired concentrations.
-
Animal Grouping: Randomize the DIO mice into treatment and vehicle control groups.
-
Administration: Administer the GPR119 agonist or vehicle via oral gavage once or twice daily, as determined by the compound's pharmacokinetics. Dosing can range from 10-90 mg/kg/day.[15]
-
Treatment Duration: The treatment period can vary from acute (single dose) to chronic (e.g., 14 days to 10 weeks).[15]
-
Ongoing Monitoring: Continue to monitor body weight and food intake throughout the treatment period.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a critical assay to assess improvements in glucose homeostasis.
Materials:
-
Treated DIO and control mice
-
Glucose solution (e.g., 2 g/kg body weight)
-
Handheld glucometer and test strips
-
Blood collection supplies (e.g., tail-snip method)
Procedure:
-
Fasting: Fast the mice for 4-6 hours prior to the test, with continued access to water.[11]
-
Baseline Glucose: At time 0, collect a small blood sample from the tail vein to measure baseline blood glucose levels.
-
Glucose Administration: Immediately after the baseline measurement, administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration and measure glucose levels.[11]
-
Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) to quantify glucose tolerance.
Plasma Biomarker Analysis
At the end of the study, collect plasma to measure key metabolic hormones.
Materials:
-
Anesthesia
-
Blood collection tubes (with appropriate anticoagulants, e.g., EDTA with a DPP-4 inhibitor for active GLP-1)
-
Centrifuge
-
ELISA kits for insulin, GLP-1, etc.
Procedure:
-
Blood Collection: At the study endpoint, anesthetize the mice and collect blood via cardiac puncture.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
-
Biomarker Measurement: Use commercial ELISA kits to quantify plasma levels of insulin, active GLP-1, and other relevant biomarkers according to the manufacturer's instructions.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a chronic GPR119 agonist study in DIO mice.
Data Presentation
The following tables summarize representative quantitative data from studies evaluating GPR119 agonists in DIO mouse models.
Table 1: High-Fat Diet Composition
| Diet Name | Source | % kcal from Fat | % kcal from Protein | % kcal from Carbohydrate | Key Fat Source |
| D12492 | Research Diets, Inc. | 60% | 20% | 20% | Lard |
| D12451 | Research Diets, Inc. | 45% | 20% | 35% | Lard |
| D12450B (Control) | Research Diets, Inc. | 10% | 20% | 70% | Soybean Oil, Lard |
Data sourced from Research Diets, Inc. specifications.[12][13][14]
Table 2: Effects of GPR119 Agonists on Body Weight and Food Intake in DIO Mice
| GPR119 Agonist | Dose & Duration | % Body Weight Loss (vs. Vehicle) | % Reduction in Cumulative Food Intake (vs. Vehicle) |
| GSK2041706 | 30 mg/kg b.i.d., 14 days | 7.4% | 17.1% |
| GSK2041706 + Metformin (100 mg/kg) | 30 mg/kg b.i.d., 14 days | 16.7% | 37.5% |
| ps297 + Sitagliptin | 10-90 mg/kg/day, 10 weeks | Retarded weight gain (specific % not stated) | Not specified |
| ps318 + Sitagliptin | 10-90 mg/kg/day, 10 weeks | Retarded weight gain (specific % not stated) | Not specified |
Data adapted from published studies.[15] "b.i.d." means twice a day.
Table 3: Effects of GPR119 Agonists on Metabolic Parameters in DIO Mice
| GPR119 Agonist | Study Details | Outcome |
| GSK2041706 | 14-day treatment in DIO mice | Increased fed plasma GLP-1 and PYY levels. Decreased plasma insulin. |
| ps297 / ps318 + Sitagliptin | 10-week treatment in DIO mice | Improved glucose homeostasis (ipGTT), restored incretin and insulin secretions. |
| YH18421 | 4-week treatment in DIO mice | Maintained glucose-lowering effect. |
| MBX-2982 | Acute dosing in C57BL/6 mice | Increased plasma GLP-1 levels without a glucose load. |
Data synthesized from multiple sources.[1][4][15] PYY stands for Peptide YY. ipGTT is an intraperitoneal glucose tolerance test.
Conclusion
The use of diet-induced obese mouse models provides a robust and clinically relevant system for the preclinical evaluation of GPR119 agonists. The protocols outlined above offer a standardized framework for inducing the DIO phenotype and assessing the therapeutic efficacy of novel compounds targeting GPR119. Careful monitoring of metabolic parameters such as body weight, glucose tolerance, and key plasma biomarkers is essential for a comprehensive understanding of a GPR119 agonist's potential as a treatment for metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. eptrading.co.jp [eptrading.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eptrading.co.jp [eptrading.co.jp]
- 11. weizmann.ac.il [weizmann.ac.il]
- 12. DIO- Diet Induced Obesity Diet Formulas- OpenSource Diets- Research Diets, Inc. [67.20.83.195]
- 13. Diet Info - B6 DIO & B6 DIO Control | The Jackson Laboratory [jax.org]
- 14. Chronic metabolic effects of novel gut-oriented small-molecule GPR119 agonists in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Oral Glucose Tolerance Test (OGTT) Protocol with GPR119 Agonist for Preclinical Research
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and obesity.[1] Predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract, GPR119 activation leads to a dual mechanism of action: the stimulation of glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] This combined action helps to improve glycemic control, making GPR119 agonists a subject of significant interest in metabolic disease research.[1]
The oral glucose tolerance test (OGTT) is a fundamental preclinical assay used to assess how effectively an organism metabolizes a glucose load. When evaluating the efficacy of a GPR119 agonist, the OGTT provides critical insights into the compound's ability to improve glucose disposal, enhance insulin secretion, and stimulate incretin release in vivo.
This document provides a detailed protocol for conducting an OGTT in a murine model with the administration of a GPR119 agonist. It includes methodologies for animal preparation, drug and glucose administration, and sample collection, as well as templates for data presentation and visualization of the relevant biological pathways.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that promotes insulin and incretin secretion. The receptor is coupled to the Gαs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This rise in cAMP in pancreatic β-cells enhances glucose-stimulated insulin secretion. In intestinal L-cells, the elevated cAMP triggers the release of GLP-1.
Experimental Protocol: Oral Glucose Tolerance Test in Mice
This protocol is adapted from standard procedures for OGTT in mice and incorporates the administration of a GPR119 agonist.
Materials:
-
GPR119 Agonist (e.g., AR231453)
-
Vehicle for agonist (appropriate for the specific agonist)
-
D-Glucose
-
Sterile water or saline
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated microtubes for plasma)
-
Oral gavage needles
-
Animal scale
-
Timer
Animal Preparation:
-
House male C57BL/6 mice (or other appropriate strain) under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimatize animals for at least one week before the experiment.
-
Fast mice overnight (approximately 16-18 hours) before the OGTT. Ensure free access to water during the fasting period.
Experimental Workflow:
References
Measuring GLP-1 Secretion in Response to GPR119 Agonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone secreted from intestinal enteroendocrine L-cells that plays a crucial role in glucose homeostasis. Its therapeutic potential in type 2 diabetes has led to the development of GLP-1 receptor agonists. An alternative strategy is to stimulate endogenous GLP-1 secretion. G protein-coupled receptor 119 (GPR119), predominantly expressed in pancreatic β-cells and intestinal L-cells, has emerged as a promising target for this purpose.[1][2] Activation of GPR119 by agonist compounds stimulates the release of GLP-1.[2][3]
These application notes provide detailed protocols for measuring GLP-1 secretion in response to GPR119 agonists using in vitro cell-based assays, a common approach in academic research and drug discovery.
GPR119 Signaling Pathway
Activation of the Gαs-coupled receptor GPR119 by an agonist initiates a signaling cascade that results in the secretion of GLP-1.[2][4] The binding of the agonist to GPR119 leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[2][4] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which is understood to play a critical role in the exocytosis of GLP-1-containing granules from the L-cell.
Quantitative Data Summary
The following table summarizes quantitative data on GLP-1 secretion in response to various GPR119 agonists from published studies. These studies typically utilize the murine GLUTag or STC-1 enteroendocrine cell lines.
| GPR119 Agonist | Cell Line | Concentration | Fold Increase in GLP-1 Secretion (vs. Basal) | EC50 | Reference |
| AR231453 | GLUTag | 2.5 µM | Not specified | 56 nM (in 15 mM glucose) | |
| Arena B3 | GLUTag | 12.5 µM | ~2-3 fold (at 0, 1, 10 mM glucose) | 0.29 - 0.40 µM | |
| Oleoylethanolamide (OEA) | mGLUTag | 10 µM | 2.1 ± 0.2 fold | Not specified | [4][5] |
| AS1269574 | STC-1 | Not specified | Not specified | Not specified | [6] |
| AM5262 | STC-1 | 1 µM | 11.4 ± 0.7 fold | Not specified | [7] |
Experimental Protocols
In Vitro GLP-1 Secretion Assay using Enteroendocrine Cell Lines
This protocol describes a general method for measuring GLP-1 secretion from cultured enteroendocrine cells, such as GLUTag or STC-1, in response to a GPR119 agonist.[8][9][10]
Materials:
-
GLUTag or STC-1 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DPP-IV inhibitor (e.g., sitagliptin)
-
GPR119 agonist of interest
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
24-well tissue culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Culture:
-
Culture GLUTag or STC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 24-well plates at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
-
GLP-1 Secretion Assay:
-
On the day of the assay, gently wash the cells twice with pre-warmed assay buffer.
-
Pre-incubate the cells in assay buffer for 1-2 hours at 37°C to establish basal secretion.
-
Prepare treatment solutions containing the GPR119 agonist at various concentrations in assay buffer. It is recommended to include a vehicle control (e.g., DMSO) and a positive control (e.g., forskolin).
-
Remove the pre-incubation buffer and add the treatment solutions to the respective wells.
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant from each well. To prevent GLP-1 degradation, immediately add a DPP-IV inhibitor to the collected samples.
-
Store the samples at -80°C until analysis.
-
-
GLP-1 Quantification:
-
Quantify the concentration of total or active GLP-1 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[14][15]
-
Briefly, this involves adding samples and standards to a microplate pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate the GLP-1 concentration in each sample based on a standard curve.
-
Data Analysis:
-
Express GLP-1 secretion as a fold change over the basal (vehicle control) level.
-
If a dose-response experiment was performed, plot the GLP-1 concentration or fold change against the log of the agonist concentration to determine the EC50 value using a suitable software package (e.g., GraphPad Prism).
Concluding Remarks
The protocols and data presented provide a framework for the investigation of GPR119 agonists and their effect on GLP-1 secretion. The use of established enteroendocrine cell lines and commercially available ELISA kits allows for a robust and reproducible assessment of compound activity. This information is valuable for the identification and characterization of novel therapeutic agents for the treatment of type 2 diabetes and other metabolic disorders.
References
- 1. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. In-vitro GLP-1 Release Assay Using STC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mercodia.com [mercodia.com]
- 12. GLP-1 ELISA Kits [thermofisher.com]
- 13. bioscience.co.uk [bioscience.co.uk]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) and characterization of novel agonists for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and related metabolic disorders.
Introduction to GPR119
G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1] As a Gs-coupled receptor, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This signaling cascade has a dual benefit for glucose homeostasis: it directly enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut, which in turn also augments insulin secretion.[1][2]
GPR119 Signaling Pathway
Upon agonist binding, GPR119 undergoes a conformational change, facilitating its coupling to the stimulatory G-protein, Gαs. This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer.[2] The activated Gαs-GTP complex then stimulates adenylyl cyclase to produce cAMP from ATP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets leading to the potentiation of GSIS in pancreatic β-cells and the secretion of GLP-1 from enteroendocrine L-cells.[2][3]
References
Synthesis and Purification of GPR119 Agonist 3 for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis, purification, and characterization of GPR119 agonist 3, also identified as compound 21b in scientific literature.[1][2] This small molecule is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and obesity.[1][2][3] These protocols are intended for use by researchers in academic and industrial settings engaged in drug discovery and development.
Introduction to this compound
This compound is a novel compound featuring a 1,4-disubstituted cyclohexene (B86901) scaffold.[1][2][3] Activation of GPR119 by agonists like compound 3 stimulates the production of intracellular cyclic AMP (cAMP). This signaling cascade has a dual effect on glucose homeostasis: it enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promotes the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) from the gut, which in turn also augments insulin secretion.[2]
Data Presentation
In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/Cell Line | Reference |
| EC50 (hGPR119) | 3.8 nM | Human | [1][2][3] |
| Oral Glucose Tolerance Test (oGTT) Efficacy | 17.0% reduction in AUC | Male C57BL/6J mice | [1][2] |
| Body Weight Reduction | Significant reduction | Female diet-induced obese rat model | [1][2][3] |
Pharmacokinetic Profile of this compound (Compound 21b)
| Species | Half-life (T1/2) |
| Sprague-Dawley rats | 5.4 h |
| Beagle dogs | 17.2 h |
| Cynomolgus monkeys | 11.7 h |
Experimental Protocols
Synthesis of this compound (Compound 21b)
The synthesis of this compound involves a multi-step process starting from ethyl 4-oxocyclohexane-1-carboxylate. The following is a representative protocol adapted from the literature for the synthesis of the 1,4-disubstituted cyclohexene scaffold and subsequent derivatization to yield compound 21b.[2]
Step 1: Synthesis of Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-en-1-carboxylate (Compound 6)
-
To an oven-dried round-bottom flask, add ethyl 4-oxocyclohexane-1-carboxylate (1 equivalent).
-
Dissolve in tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere and cool to 0 °C.
-
Add lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.3 equivalents) dropwise and stir for 5 minutes.
-
Add N-phenyl-bis(trifluoromethanesulfonimide) (1.1 equivalents) and stir the reaction mixture for 2 hours.
-
Upon completion, quench the reaction with distilled water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (EtOAc) (3 x 100 mL).
-
Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (n-hexanes/EtOAc = 4:1) to yield compound 6.[2]
Step 2: Suzuki Coupling to form Ethyl 4-(4-hydroxyphenyl)cyclohex-3-en-1-carboxylate (Compound 8)
-
In an oven-dried round-bottom flask, combine compound 6 (1 equivalent), 4-hydroxyphenylboronic acid pinacol (B44631) ester (2 equivalents), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents), and cesium carbonate (2 equivalents).
-
Add a solvent mixture of THF/H2O/EtOH (5:2:1) under air at room temperature.
-
Stir the resulting mixture in an oil bath at 68 °C for 5 hours.
-
After cooling to room temperature, add distilled water and filter the mixture through a Celite pad.
-
Extract the filtrate with EtOAc (3 x 100 mL), wash with brine (2 x 100 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (SiO2, n-hexanes/EtOAc = 4:1) to afford compound 8.[2]
Step 3: Subsequent synthetic steps to yield the carboxylic acid intermediate (Compound 20a)
The synthesis continues through several steps which are detailed in the supplementary information of the source publication. These steps typically involve protection of the hydroxyl group, reduction of the ester, and subsequent oxidation to the carboxylic acid.
Step 4: Amide Coupling to form this compound (Compound 21b)
-
To an oven-dried round-bottom flask, add the carboxylic acid intermediate (compound 20a, 1 equivalent), triethylamine (B128534) (2 equivalents), and HATU (1.1 equivalents).
-
Add d-prolinol (B1301034) (1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature.
-
Upon completion, the final product, this compound (compound 21b), is purified.[2]
Purification of this compound (Compound 21b)
The final compound and all intermediates are purified using flash column chromatography on silica gel. The specific solvent systems for each step are provided in the synthetic protocol. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Liquid Chromatography-Mass Spectrometry (LCMS).[1]
Visualizations
GPR119 Signaling Pathway
Caption: GPR119 signaling cascade upon agonist binding.
Experimental Workflow for Synthesis and Purification
Caption: Synthetic and purification workflow for this compound.
References
Application Notes: Formulation of GPR119 Agonist 3 for In Vivo Administration
Introduction
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus and obesity.[1] This receptor is primarily expressed on pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract.[2][3] Activation of GPR119 by an agonist stimulates a cascade that increases intracellular cyclic AMP (cAMP). This dual-action mechanism directly enhances glucose-dependent insulin (B600854) secretion (GSIS) from β-cells and promotes the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from L-cells, which further augments insulin release.[1][3][4] This glucose-dependent activity is a key advantage, as it minimizes the risk of hypoglycemia.[1]
A significant challenge in the development of small molecule GPR119 agonists is their often poor aqueous solubility.[5] This characteristic can lead to low and variable oral bioavailability, complicating preclinical evaluation. Therefore, developing an appropriate formulation is a critical step to ensure consistent and adequate drug exposure for in vivo studies. These application notes provide a detailed protocol for the formulation of a hypothetical GPR119 agonist, "GPR119 Agonist 3," for oral administration in rodent models.
GPR119 Signaling Pathway
Upon binding, a GPR119 agonist activates the associated Gαs protein, which in turn stimulates adenylyl cyclase to convert ATP into cAMP.[2] In pancreatic β-cells, elevated cAMP potentiates insulin secretion in the presence of high glucose. In intestinal L-cells, the same pathway triggers the secretion of GLP-1.[2][3]
Data Presentation
Compound Profile: this compound (Hypothetical)
For the purpose of these protocols, "this compound" is defined as a potent, selective, but poorly water-soluble compound, characteristic of a Biopharmaceutics Classification System (BCS) Class II drug. Its properties necessitate a formulation strategy to enhance solubility for in vivo use.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Parameter | Value | Method/Reference |
|---|---|---|
| Chemical Identity | ||
| Molecular Weight | 485.6 g/mol | Calculated |
| Chemical Class | Pyrimidine derivative | [6] |
| Physicochemical Properties | ||
| Aqueous Solubility (pH 7.4) | < 0.5 µg/mL | Experimental |
| LogP | 4.2 | Calculated |
| pKa | 8.1 (basic) | Calculated |
| Pharmacological Properties | ||
| Target | GPR119 | |
| hGPR119 EC₅₀ (cAMP assay) | 35 nM | In vitro HTRF assay |
| Selectivity | >100-fold vs. other receptors | Receptor screening panel |
Formulation and Dosing Parameters
The following table outlines typical parameters for a preclinical study designed to evaluate the efficacy of this compound.
Table 2: Representative In Vivo Study Dosing Parameters
| Parameter | Description |
|---|---|
| Animal Model | Male C57BL/6J Mice (8-10 weeks old) |
| Compound | This compound |
| Dose Level | 10 mg/kg |
| Administration Route | Oral Gavage (PO) |
| Formulation Vehicle | 0.5% (w/v) Carboxymethylcellulose (CMC), 0.25% (v/v) Tween® 80 in sterile water |
| Dosing Volume | 10 mL/kg |
| Frequency | Single dose |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and administration of this compound for an in vivo study. Given the compound's poor solubility, a suspension-based formulation is described, which is a common approach for early-stage preclinical studies.[7][8]
Protocol 1: Preparation of Formulation Vehicle
Objective: To prepare a sterile 0.5% CMC, 0.25% Tween® 80 aqueous vehicle suitable for creating a drug suspension.
Materials:
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween® 80 (Polysorbate 80)
-
Sterile, deionized water
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinders and beakers
-
Autoclave or 0.22 µm sterile filter
Procedure:
-
Preparation of CMC Solution:
-
Measure 90% of the final required volume of sterile water into a sterile beaker containing a sterile magnetic stir bar.
-
While stirring vigorously, slowly sprinkle 0.5 g of CMC per 100 mL of final volume into the vortex. Avoid clumping.
-
Continue to stir until the CMC is fully hydrated and the solution is clear and viscous. This may take several hours.
-
-
Addition of Surfactant:
-
Add 0.25 mL of Tween® 80 per 100 mL of final volume to the CMC solution.
-
Stir for an additional 15-20 minutes until the Tween® 80 is completely dispersed.
-
-
Final Volume Adjustment:
-
Transfer the solution to a sterile graduated cylinder and add sterile water to reach the final desired volume (q.s.).
-
Transfer back to the beaker and stir for 5 minutes to ensure homogeneity.
-
-
Storage: Store the vehicle at 2-8°C. It is recommended to use the vehicle within one week of preparation.
Protocol 2: Preparation of this compound Formulation (1 mg/mL Suspension)
Objective: To prepare a homogenous and dose-accurate suspension of this compound for oral administration.
Materials:
-
This compound powder
-
Prepared formulation vehicle (from Protocol 1)
-
Analytical balance
-
Spatula and weigh boat
-
Glass mortar and pestle
-
Sterile vials
-
Bath sonicator
Procedure:
-
Calculate Required Mass: Determine the total volume of formulation needed. For a 1 mg/mL suspension, calculate the required mass of this compound (e.g., for 10 mL of formulation, 10 mg of the agonist is needed).
-
Weigh Compound: Accurately weigh the calculated amount of this compound powder.
-
Create a Paste: Transfer the powder to a glass mortar. Add a small volume (e.g., 0.5 mL) of the formulation vehicle and triturate with the pestle to create a smooth, uniform paste. This step is crucial for breaking down aggregates and ensuring particle wettability.
-
Dilute the Suspension: Gradually add the remaining vehicle in small portions while continuously mixing.
-
Homogenize: Transfer the suspension to a sterile vial. Place the vial in a bath sonicator for 15-20 minutes to ensure uniform particle dispersion.
-
Visual Inspection: Visually inspect the final suspension to ensure it is homogenous and free of large clumps. The suspension should be continuously stirred or vortexed immediately before each animal is dosed to prevent settling.
Protocol 3: In Vivo Administration via Oral Gavage (Mice)
Objective: To accurately administer the prepared formulation to mice. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[9]
Materials:
-
Prepared this compound suspension
-
Appropriately sized mice (e.g., C57BL/6J)
-
Animal scale
-
1 mL syringes
-
20-22 gauge stainless steel feeding needles (gavage needles)
-
70% ethanol
Procedure:
-
Animal Preparation: Weigh each mouse immediately before dosing to calculate the precise volume to be administered (Dose Volume = (Animal Weight in kg) x (Dose Volume in mL/kg)).
-
Prepare Dose: Ensure the formulation is homogenous by vortexing the stock vial. Draw the calculated volume into a 1 mL syringe fitted with a gavage needle.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the needle.
-
Administration:
-
Insert the gavage needle into the side of the mouth, advancing it gently along the esophagus into the stomach. Do not force the needle.
-
Dispense the formulation slowly and steadily.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions (e.g., distress, abnormal breathing) for at least 30 minutes.[9]
Protocol 4: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the in vivo efficacy of the formulated this compound on glucose control.[6]
Materials:
-
Dosed and vehicle-control mice
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Handheld glucometer and test strips
-
Lancets or tail-snip equipment
-
Timer
Procedure:
-
Fasting: Fast mice overnight (approx. 16 hours) with free access to water.
-
Baseline Glucose (t=0): Obtain a baseline blood sample from the tail vein and measure blood glucose.
-
Compound Administration: Administer the this compound formulation or vehicle via oral gavage as described in Protocol 3.
-
Glucose Challenge: Typically 30-60 minutes after compound administration, administer a glucose solution via oral gavage (e.g., 2 g/kg).
-
Blood Glucose Monitoring: Collect blood samples at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) to quantify the overall glucose excursion.
References
- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for CRISPR/Cas9-Mediated GPR119 Knockout Studies in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and obesity due to its role in regulating glucose homeostasis. Expressed predominantly in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation leads to increased intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1] The CRISPR/Cas9 system offers a precise and efficient tool for knocking out GPR119 in relevant cell lines, such as the mouse insulinoma cell line MIN6, to elucidate its function and validate potential therapeutic agents. These application notes provide detailed protocols for CRISPR/Cas9-mediated knockout of GPR119, validation of knockout, and functional characterization of the resulting cell lines.
GPR119 Signaling Pathway
GPR119 is a Gs-coupled receptor. Upon binding of an agonist, it activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to promote insulin secretion from pancreatic β-cells and GLP-1 secretion from intestinal L-cells.
Experimental Workflow for GPR119 Knockout
The overall workflow for generating and validating GPR119 knockout cell lines involves sgRNA design, delivery of CRISPR/Cas9 components, selection of single-cell clones, and thorough validation at the genomic, protein, and functional levels.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from GPR119 knockout (KO) studies in MIN6 cells compared to wild-type (WT) controls.
Table 1: GPR119 Knockout Validation
| Validation Method | Wild-Type (WT) | GPR119 Knockout (KO) |
| GPR119 mRNA Expression (relative to housekeeping gene) | 1.0 ± 0.15 | 0.05 ± 0.02 |
| GPR119 Protein Level (normalized to loading control) | 100% ± 12% | <5% (below detection limit) |
Table 2: Functional Assays in GPR119 WT and KO MIN6 Cells
| Functional Assay | Condition | Wild-Type (WT) | GPR119 Knockout (KO) |
| cAMP Levels (pmol/mg protein) | Basal | 5.2 ± 0.8 | 5.5 ± 0.9 |
| GPR119 Agonist (e.g., 10 µM OEA) | 25.8 ± 3.1 | 6.1 ± 1.0 | |
| Glucose-Stimulated Insulin Secretion (GSIS) (ng insulin/mg protein/h) | Low Glucose (2.8 mM) | 1.5 ± 0.3 | 1.6 ± 0.4 |
| High Glucose (16.7 mM) | 12.4 ± 1.8 | 12.8 ± 2.1 | |
| High Glucose + GPR119 Agonist | 22.5 ± 2.5 | 13.1 ± 2.3 |
Detailed Experimental Protocols
Protocol 1: sgRNA Design and Cloning for Mouse GPR119 Knockout
-
sgRNA Design:
-
Identify the target gene: Gpr119 (Mouse).
-
Use an online sgRNA design tool (e.g., CRISPOR, Synthego Design Tool) to identify potential sgRNA sequences targeting an early exon of the Gpr119 gene to ensure a functional knockout.
-
Select sgRNAs with high on-target scores and low off-target predictions.
-
Example of potential sgRNA target sequences (for demonstration purposes only, validation is required):
-
sgRNA 1: 5'-GACCGTGTACATCTTCGTCG-3'
-
sgRNA 2: 5'-CCTCATCGTGGCCATCGCCA-3'
-
-
-
Cloning into lentiCRISPRv2 vector:
-
Order complementary oligonucleotides for the selected sgRNA with appropriate overhangs for cloning into the lentiCRISPRv2 plasmid (Addgene #52961).
-
Anneal the complementary oligos to form a double-stranded DNA insert.
-
Digest the lentiCRISPRv2 plasmid with the BsmBI restriction enzyme.
-
Ligate the annealed sgRNA insert into the digested lentiCRISPRv2 vector.
-
Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Lentivirus Production and Transduction of MIN6 Cells
-
Lentivirus Production:
-
Plate HEK293T cells in a 10 cm dish and grow to 70-80% confluency.
-
Co-transfect the cells with the lentiCRISPRv2-GPR119-sgRNA plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation.
-
-
Transduction of MIN6 Cells:
-
Plate MIN6 cells in a 6-well plate and grow to 50-60% confluency.
-
Infect the cells with the lentiviral supernatant in the presence of 8 µg/mL polybrene to enhance transduction efficiency.
-
Incubate for 24 hours, then replace the virus-containing medium with fresh culture medium.
-
Protocol 3: Selection and Single-Cell Cloning of GPR119 Knockout Cells
-
Puromycin Selection:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium (the optimal concentration should be determined by a kill curve for MIN6 cells, typically 1-5 µg/mL).
-
Continue selection for 3-5 days until non-transduced control cells are completely eliminated.
-
-
Single-Cell Cloning:
-
Prepare a single-cell suspension of the puromycin-resistant cells.
-
Perform limiting dilution by seeding the cells into 96-well plates at a concentration of 0.5 cells/well to ensure the growth of colonies from single cells.
-
Alternatively, use Fluorescence-Activated Cell Sorting (FACS) to sort single cells into 96-well plates.
-
Monitor the plates for the growth of single colonies.
-
Expand the single-cell clones for further analysis.
-
Protocol 4: Validation of GPR119 Knockout
-
Genomic DNA Extraction and PCR:
-
Extract genomic DNA from the expanded single-cell clones and wild-type MIN6 cells.
-
Design primers flanking the sgRNA target site in the Gpr119 gene.
-
Perform PCR to amplify the target region.
-
-
Sanger Sequencing:
-
Purify the PCR products and send them for Sanger sequencing.
-
Analyze the sequencing chromatograms for insertions or deletions (indels) at the target site in the knockout clones compared to the wild-type sequence. Tools like TIDE or ICE can be used for decomposition of sequencing traces.
-
-
Western Blotting:
-
Prepare total protein lysates from wild-type and potential GPR119 knockout clones.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a validated primary antibody against GPR119.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Develop the blot using a suitable secondary antibody and chemiluminescence detection system.
-
Confirm the absence of the GPR119 protein band in the knockout clones.
-
Protocol 5: Functional Characterization of GPR119 Knockout Cells
-
cAMP Assay:
-
Seed wild-type and GPR119 knockout MIN6 cells in a 96-well plate.
-
Starve the cells in a serum-free medium for 2 hours.
-
Treat the cells with a known GPR119 agonist (e.g., oleoylethanolamide - OEA) or a vehicle control for 30 minutes in the presence of a phosphodiesterase inhibitor like IBMX.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or FRET-based biosensor).[2]
-
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay:
-
Seed wild-type and GPR119 knockout MIN6 cells in a 24-well plate.[3]
-
Wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (2.8 mM).
-
Pre-incubate the cells in low glucose KRB buffer for 1 hour.
-
Incubate the cells for 1 hour in:
-
Low glucose (2.8 mM) KRB buffer.
-
High glucose (16.7 mM) KRB buffer.
-
High glucose (16.7 mM) KRB buffer with a GPR119 agonist.
-
-
Collect the supernatant and measure the insulin concentration using an insulin ELISA kit.[3][4]
-
Lyse the cells and measure the total protein content to normalize the insulin secretion data.
-
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the successful generation and validation of GPR119 knockout cell lines using CRISPR/Cas9 technology. These knockout cell lines are invaluable tools for investigating the role of GPR119 in cellular signaling and for the screening and validation of novel therapeutic compounds targeting this receptor. Rigorous validation at the genomic, proteomic, and functional levels is crucial to ensure the reliability of experimental results.
References
- 1. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of glucagon on insulin secretion through cAMP signaling pathway in MIN6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of βTC3 and MIN6 Pseudoislets Changes the Expression Pattern of Gpr40, Gpr55, and Gpr119 Receptors and Improves Lysophosphatidylcholines-Potentiated Glucose-Stimulated Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioligand Binding Assays for the GPR119 Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 119 (GPR119) is a class A GPCR that has emerged as a promising therapeutic target for the treatment of type 2 diabetes and obesity.[1] It is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract.[2] Activation of GPR119 is coupled to the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This signaling cascade results in glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal cells.[2][3] The dual mechanism of action makes GPR119 an attractive target for developing novel therapeutics for metabolic diseases.
While numerous GPR119 agonists have been developed, detailed radioligand binding data, such as equilibrium dissociation constants (Kd), maximum receptor density (Bmax), and inhibitory constants (Ki), are not extensively available in the public domain. Much of the characterization of these compounds relies on functional assays that measure downstream signaling events, such as cAMP accumulation.
This document provides an overview of the available data on GPR119 agonists, detailed protocols for performing radioligand binding assays adapted for this receptor, and visualizations of the key pathways and experimental workflows.
Data Presentation
The following tables summarize the available quantitative data for various GPR119 agonists. The data is primarily presented as EC50 values obtained from functional assays, as direct radioligand binding affinity data is limited.
Table 1: Synthetic GPR119 Agonists and their In Vitro Potency
| Compound | Assay Type | Cell Line | EC50 | Reference |
| AR231453 | cAMP Accumulation | HEK293/GPR119 | 4.7 nM | [3] |
| AR231453 | Luciferase Reporter | HEK293/GPR119/pCRE-luc | 1.355 nM | [3] |
| AR231453 | GLP-1 Release | GLUTag | 78 nM (0 mM glucose) | [4] |
| Arena B3 | GLP-1 Release | GLUTag | 0.29 µM (0 mM glucose) | [4] |
| ZSY-04 | cAMP Accumulation | HEK293/GPR119 | 2.758 µM | [3] |
| ZSY-06 | cAMP Accumulation | HEK293/GPR119 | 3.046 µM | [3] |
| ZSY-13 | cAMP Accumulation | HEK293/GPR119 | 0.778 µM | [3] |
| PSN632408 | Luciferase Reporter | HEK293/GPR119/pCRE-luc | 4.892 µM | [3] |
Table 2: Endogenous GPR119 Ligands
| Compound | Description | Reference |
| Oleoylethanolamide (OEA) | One of the most active endogenous ligands identified.[2] | [2] |
| Lysophosphatidylcholine (LPC) | An endogenous lipid that activates GPR119.[3] | [3] |
| N-oleoyldopamine | Endogenous ligand with activity at GPR119. | [5] |
| 2-oleoyl glycerol | Endogenous lipid that can activate GPR119. |
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that is primarily mediated by the Gαs protein subunit. This leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn promotes the release of insulin from pancreatic β-cells and GLP-1 from intestinal L-cells.
Experimental Protocols
The following protocols are adapted for GPR119 based on standard radioligand binding assay procedures. A specific radioligand for GPR119, such as a tritiated version of a potent agonist (e.g., [³H]-AR231453) or the recently developed PET ligand [¹⁸F]KSS3, would be required.[5][6] These protocols assume the use of cell membranes prepared from a cell line stably expressing human GPR119 (e.g., HEK293 or CHO cells).
Protocol 1: Saturation Radioligand Binding Assay
This assay is designed to determine the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax) in the membrane preparation.
Materials:
-
Cell Membranes: Prepared from HEK293 or CHO cells stably expressing human GPR119.
-
Radioligand: e.g., [³H]-AR231453.
-
Unlabeled Ligand: e.g., AR231453 for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation: Homogenize cells expressing GPR119 in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup:
-
Total Binding: In triplicate, add increasing concentrations of the radioligand (e.g., 0.1 - 50 nM) to wells containing a fixed amount of cell membrane protein (e.g., 20-50 µg) in assay buffer.
-
Non-specific Binding: In parallel, set up wells as for total binding, but also include a high concentration of the unlabeled ligand (e.g., 10 µM AR231453) to saturate the specific binding sites.
-
-
Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of the radioligand.
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
-
Protocol 2: Competition Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled test compounds by measuring their ability to displace a fixed concentration of a specific radioligand.
Materials:
-
Same as for the saturation binding assay.
-
Test Compounds: Unlabeled compounds to be tested.
Procedure:
-
Membrane and Radioligand Preparation: Prepare GPR119-expressing cell membranes as described above. Choose a concentration of the radioligand that is at or below its Kd value (determined from the saturation binding assay).
-
Assay Setup:
-
In triplicate, add the cell membranes, the fixed concentration of radioligand, and increasing concentrations of the unlabeled test compound (typically from 10⁻¹⁰ M to 10⁻⁵ M) to the wells.
-
Include control wells for total binding (membranes + radioligand, no competitor) and non-specific binding (membranes + radioligand + excess unlabeled reference ligand).
-
-
Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation.
-
Filtration and Counting: Follow the same procedure as for the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.
-
Radioligand binding assays are a powerful tool for characterizing the interaction of novel compounds with the GPR119 receptor. While specific radioligand binding data for GPR119 is not widely published, the protocols outlined here provide a framework for conducting such studies. The development of new radioligands, such as [¹⁸F]KSS3, will likely facilitate more detailed binding studies in the future, providing crucial data for the development of new therapeutics targeting GPR119 for the treatment of metabolic diseases.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR119 Immunohistochemistry
These application notes provide detailed protocols and supporting information for the localization of G-protein coupled receptor 119 (GPR119) in tissues using immunohistochemistry (IHC). This document is intended for researchers, scientists, and drug development professionals interested in the tissue distribution and cellular localization of GPR119, a promising target for the treatment of type 2 diabetes and obesity.
Introduction
GPR119 is a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1] Its activation leads to an increase in intracellular cyclic AMP (cAMP), stimulating glucose-dependent insulin (B600854) secretion from the pancreas and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[2] This dual mechanism of action makes GPR119 an attractive therapeutic target. Understanding the precise tissue and cellular localization of GPR119 is crucial for elucidating its physiological roles and for the development of targeted therapeutics.
GPR119 Tissue Distribution
GPR119 expression is highly enriched in the pancreas and the gastrointestinal tract.[3][4] Quantitative mRNA analysis has demonstrated the highest levels of GPR119 in the pancreas, followed by various segments of the intestine.[3]
Quantitative mRNA Expression of GPR119 in Human Tissues
The following table summarizes the relative mRNA expression levels of GPR119 across a range of human tissues. The data is compiled from multiple sources to provide a comparative overview.
| Tissue | Relative mRNA Expression Level | Reference |
| Pancreas | High | [3] |
| - Pancreatic Islets | >10-fold higher than whole pancreas | [3] |
| Gastrointestinal Tract | ||
| - Duodenum | Moderate to High | [3] |
| - Jejunum | Moderate | [3] |
| - Ileum | Moderate | [3] |
| - Colon | Moderate | [3] |
| - Stomach | Low to Moderate | [3] |
| Liver | Low | [4] |
| Brain | Low (in humans) | [5] |
| Skeletal Muscle | Low | [4] |
Note: Expression levels are qualitative summaries from cited literature. For precise quantification, refer to the original publications.
GPR119 Signaling Pathways
Activation of GPR119 by endogenous ligands (e.g., oleoylethanolamide) or synthetic agonists initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling to the stimulatory G-protein, Gαs. However, evidence also suggests potential coupling to other G-proteins and β-arrestin-mediated pathways.
GPR119 Signaling Cascade
Immunohistochemistry Protocol for GPR119
This protocol provides a validated method for the detection of GPR119 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents and Materials
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% Normal Goat Serum in PBST
-
Primary Antibody: Rabbit anti-GPR119 polyclonal antibody (validated for IHC)
-
Secondary Antibody: Goat anti-rabbit IgG (HRP-conjugated)
-
DAB Substrate Kit
-
Hematoxylin (counterstain)
-
Mounting Medium
Experimental Workflow
Detailed Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 x 5 minutes.
-
Immerse in 100% Ethanol: 2 x 3 minutes.
-
Immerse in 95% Ethanol: 1 x 3 minutes.
-
Immerse in 70% Ethanol: 1 x 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0) to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBST: 3 x 5 minutes.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-GPR119 antibody in Blocking Buffer. The optimal dilution should be determined empirically, but a starting point of 1:200 to 1:500 is recommended.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides in PBST: 3 x 5 minutes.
-
Incubate sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides in PBST: 3 x 5 minutes.
-
Prepare and apply the DAB substrate according to the manufacturer's protocol. Incubate until the desired brown color develops.
-
Rinse slides with deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Antibody Validation
It is critical to validate the specificity of the primary antibody used for IHC. Recommended validation strategies include:
-
Western Blotting: Confirm that the antibody detects a band of the correct molecular weight in lysates from tissues or cells known to express GPR119.
-
Positive and Negative Controls: Include tissue sections known to express GPR119 (e.g., pancreas) as a positive control and tissues with no or low expression as a negative control.
-
Knockout/Knockdown Validation: The gold standard for antibody validation is to use tissues from a GPR119 knockout or knockdown model, where a significant reduction or absence of staining should be observed.
Data Interpretation
GPR119 is a membrane-bound protein. Positive staining should be localized to the cell membrane and/or cytoplasm of specific cell types. In the pancreas, staining is expected in the islet β-cells. In the intestine, staining should be observed in enteroendocrine cells, particularly L-cells. The intensity of the staining can provide a semi-quantitative measure of GPR119 expression.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Inactive primary or secondary antibody | Test antibody activity using a positive control. |
| Inadequate antigen retrieval | Optimize antigen retrieval time and temperature. | |
| Incorrect antibody dilution | Perform a titration of the primary antibody. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent. |
| Insufficient washing | Increase the duration and number of wash steps. | |
| Endogenous peroxidase activity | Add a peroxidase quenching step (e.g., 3% H₂O₂ in methanol) before blocking. | |
| Non-specific Staining | Primary antibody cross-reactivity | Validate antibody specificity (see Antibody Validation section). |
| High antibody concentration | Use a higher dilution of the primary antibody. |
References
- 1. Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR119 expression in normal human tissues and islet cell tumors: evidence for its islet-gastrointestinal distribution, expression in pancreatic beta and alpha cells, and involvement in islet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Second Messenger: Techniques for Measuring Intracellular cAMP Levels
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger crucial for regulating a vast array of physiological processes, including signal transduction, gene expression, and metabolism. Its intracellular concentration is tightly controlled by the activity of adenylyl cyclases and phosphodiesterases. Dysregulation of cAMP signaling is implicated in numerous diseases, making the precise measurement of its intracellular levels a cornerstone of both basic research and drug discovery. This document provides a detailed overview of common techniques for quantifying intracellular cAMP, complete with experimental protocols and comparative data to guide researchers in selecting the most appropriate method for their needs.
Core Principles of cAMP Measurement
The quantification of intracellular cAMP levels primarily relies on two major principles: competitive immunoassays and genetically encoded biosensors.
-
Competitive Immunoassays: These methods involve a competition between the cAMP in the sample and a labeled cAMP tracer for a limited number of binding sites on a specific anti-cAMP antibody. The amount of tracer bound to the antibody is inversely proportional to the concentration of cAMP in the sample. Various detection methods, including colorimetry, fluorescence, and luminescence, are employed to measure the signal.
-
Genetically Encoded Biosensors: These are engineered proteins expressed within living cells that report changes in cAMP concentration in real-time. They are often based on naturally occurring cAMP-binding proteins, such as Protein Kinase A (PKA) or Exchange protein directly activated by cAMP (Epac). Conformational changes upon cAMP binding are translated into a measurable optical signal, typically through Förster Resonance Energy Transfer (FRET), Bioluminescence Resonance Energy Transfer (BRET), or changes in luciferase activity.
Comparative Analysis of cAMP Measurement Techniques
The choice of assay depends on various factors, including the desired sensitivity, throughput, temporal resolution, and whether the measurement is needed in live or lysed cells. The following table summarizes the key quantitative parameters of the most widely used techniques.
| Technique | Principle | Detection Method | Sensitivity | Dynamic Range | Assay Format | Live/Lysed Cells | Key Advantages | Key Disadvantages |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Competitive Immunoassay | Colorimetric/Fluorometric | 10 fmol/mL - 1 pmol/mL[1] | 10-2500 fmol/mL (acetylated)[1] | 96/384-well plates | Lysed | High sensitivity, well-established. | Multiple wash steps, lower throughput. |
| TR-FRET (Time-Resolved FRET) | Competitive Immunoassay | Time-Resolved Fluorescence | ~0.2 - 2 nM | ~2 logs | 96/384/1536-well plates | Lysed | Homogeneous (no-wash), high throughput, stable signal.[2][3][4] | Requires specific plate reader, potential for compound interference. |
| AlphaScreen® | Competitive Immunoassay | Luminescence (Singlet Oxygen Transfer) | ~0.5 nM | ~2 logs | 96/384-well plates | Lysed | Homogeneous, highly sensitive.[5] | Sensitive to light and oxygen, requires specific reader. |
| FRET Biosensors | Genetically Encoded Biosensor | Ratiometric Fluorescence | ~150 nM - 15 µM[6] | Dependent on sensor (e.g., ~14 µM for Epac-based)[7] | Microscopy/Plate Reader | Live | Real-time kinetics, spatial resolution.[7][8][9][10][11][12] | Lower throughput, requires transfection and specialized imaging. |
| BRET Biosensors | Genetically Encoded Biosensor | Ratiometric Luminescence | Sub-µM to µM range | Dependent on sensor | Plate Reader | Live | Real-time kinetics, no photobleaching, good for in vivo.[7][13][14][15][16] | Lower signal intensity than FRET, requires substrate addition. |
| Luciferase Reporter Assays | Genetically Encoded Reporter | Luminescence | High | Broad | 96/384/1536-well plates | Live | High sensitivity, high throughput, simple protocol.[17][18][19][20][21][22] | Indirect measurement of cAMP, slower response time. |
Signaling Pathway and Experimental Workflows
cAMP Signaling Pathway
Activation of Gs protein-coupled receptors (GPCRs) by an agonist triggers the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. Conversely, activation of Gi-coupled GPCRs inhibits adenylyl cyclase, leading to a decrease in cAMP levels. The produced cAMP activates downstream effectors like Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
Caption: The canonical cAMP signaling pathway.
Experimental Workflow: Competitive Immunoassay (TR-FRET)
This workflow illustrates a typical homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring cAMP in lysed cells.
Caption: Workflow for a TR-FRET based cAMP assay.
Experimental Workflow: Live-Cell Biosensor (FRET)
This workflow outlines the key steps for measuring real-time cAMP dynamics in living cells using a FRET-based biosensor.
Caption: Workflow for a FRET-based live-cell cAMP assay.
Detailed Experimental Protocols
Protocol 1: Competitive ELISA for cAMP Measurement
This protocol is adapted for a standard colorimetric competitive ELISA kit.
Materials:
-
Anti-cAMP coated 96-well plate
-
Cell lysis buffer
-
cAMP standards
-
HRP-cAMP conjugate
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation: Culture cells to the desired confluency. Treat with compounds as required. Aspirate the media and lyse the cells using 1X cell lysis buffer. Centrifuge the lysate to pellet debris and collect the supernatant.
-
Standard Curve Preparation: Prepare a serial dilution of the cAMP standard in cell lysis buffer according to the manufacturer's instructions.[23]
-
Assay Procedure: a. Add 50 µL of standards and samples in triplicate to the wells of the anti-cAMP coated plate.[23] b. Add 50 µL of HRP-cAMP conjugate to all wells, except the blank.[23] c. Incubate for 2 hours at room temperature with gentle shaking.[1] d. Wash the wells five times with 1X Wash Buffer.[1] e. Add 100 µL of substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark. f. Add 50 µL of stop solution to each well.
-
Data Acquisition and Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Subtract the blank reading from all standards and samples. c. Plot a standard curve of absorbance versus the logarithm of the cAMP concentration. d. Determine the cAMP concentration of the samples from the standard curve. The intensity of the color is inversely proportional to the cAMP concentration.[24]
Protocol 2: Homogeneous Time-Resolved FRET (HTRF) cAMP Assay
This protocol is a generalized procedure for a competitive HTRF cAMP assay.
Materials:
-
White, opaque 384-well plates
-
Cells expressing the GPCR of interest
-
Test compounds (agonists/antagonists)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP)
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in stimulation buffer containing a phosphodiesterase inhibitor like IBMX.
-
Assay Procedure: a. Dispense 5 µL of the cell suspension into each well of the 384-well plate (e.g., 1500 cells/well).[25] b. Add 2.5 µL of test compound dilutions to the wells. c. For antagonist assays, after a brief incubation, add 2.5 µL of an agonist at a concentration of EC90.[25] d. Incubate the plate for 30-60 minutes at room temperature.[2][25] e. Add 5 µL of d2-labeled cAMP diluted in lysis buffer, followed by 5 µL of Eu-cryptate labeled anti-cAMP antibody.[25] f. Incubate for 1 hour at room temperature in the dark.
-
Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm (acceptor) and 615 nm (donor).[26] b. Calculate the ratio of the two emission signals (665/615) and multiply by 10,000. c. Generate a cAMP standard curve to convert the signal ratios to cAMP concentrations. The HTRF signal is inversely proportional to the intracellular cAMP concentration.[27]
Protocol 3: FRET-Based Live-Cell Imaging of cAMP
This protocol describes the use of an Epac-based FRET biosensor for monitoring cAMP dynamics.
Materials:
-
Cells cultured on glass-bottom dishes or imaging plates
-
FRET biosensor plasmid (e.g., Epac-based sensor)
-
Transfection reagent
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor fluorophores)
-
Image analysis software
Procedure:
-
Cell Transfection: Transfect cells with the FRET biosensor plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for biosensor expression.
-
Imaging Preparation: Replace the culture medium with an appropriate imaging buffer. Mount the dish/plate on the microscope stage.
-
Data Acquisition: a. Acquire baseline images in both the donor and acceptor emission channels upon donor excitation. b. Add the stimulus (e.g., agonist) to the cells. c. Immediately begin acquiring a time-lapse series of FRET images.[28]
-
Data Analysis: a. For each time point, perform background subtraction. b. Calculate the FRET ratio (acceptor emission / donor emission) for each cell or region of interest over time.[28] c. Normalize the FRET ratio changes to the baseline to visualize the kinetic response of cAMP levels. An increase in cAMP typically leads to a decrease in the FRET signal for Epac-based sensors.[7]
By understanding the principles, advantages, and limitations of each technique, and by following these detailed protocols, researchers can confidently and accurately measure intracellular cAMP levels to advance their studies in cellular signaling and drug development.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. blossombio.com [blossombio.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Quantitative Measurement of cAMP Concentration Using an Exchange Protein Directly Activated by a cAMP-Based FRET-Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Detection and Quantification of Intracellular Signaling Using FRET-Based Biosensors and High Content Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recording Intracellular cAMP Levels with EPAC-Based FRET Sensors by Fluorescence Lifetime Imaging | Springer Nature Experiments [experiments.springernature.com]
- 12. Measurement of 3-Dimensional cAMP Distributions in Living Cells using 4-Dimensional (x, y, z, and λ) Hyperspectral FRET Imaging and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of intracellular cAMP using a BRET biosensor | DST [dst.defence.gov.au]
- 14. dst.defence.gov.au [dst.defence.gov.au]
- 15. FRET and BRET-Based Biosensors in Live Cell Compound Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Using reporter gene technologies to detect changes in cAMP as a result of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. promega.com [promega.com]
- 21. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 22. researchgate.net [researchgate.net]
- 23. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Assay in Summary_ki [bdb99.ucsd.edu]
- 26. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
Pharmacokinetic and pharmacodynamic studies of GPR119 agonist 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 119 (GPR119) is a promising drug target for the treatment of type 2 diabetes and obesity.[1][2][3][4][5] Primarily expressed on pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[2][3][5][6] This dual mechanism of action offers the potential for robust glycemic control with a reduced risk of hypoglycemia.[5][7]
These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of a representative GPR119 agonist, designated "GPR119 Agonist 3," along with detailed protocols for its preclinical evaluation.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade through the Gαs protein subunit.[2][3] This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3][8] In pancreatic β-cells, elevated cAMP levels potentiate glucose-stimulated insulin secretion. In intestinal L-cells, this pathway promotes the secretion of GLP-1.[2]
References
- 1. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for PET Imaging of GPR119
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Positron Emission Tomography (PET) imaging of the G-protein coupled receptor 119 (GPR119). GPR119 is a promising therapeutic target for type 2 diabetes and obesity, and PET imaging offers a non-invasive method to study its in vivo distribution, expression, and response to novel therapeutics.
Introduction to GPR119 and PET Imaging
GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), playing a crucial role in glucose homeostasis.[1][3][4][5] PET is a highly sensitive molecular imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo. The development of specific PET radiotracers for GPR119, such as [18F]KSS3, enables the real-time assessment of receptor pharmacology and facilitates the development of novel GPR119-targeting drugs.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP triggers the release of GLP-1.
References
- 1. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosynthesis and evaluation of a novel 18F-labeled tracer for PET imaging of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulated insulin secretion in insulin-resistant mice: evidence of increased islet GLP1 receptor levels and GPR119-activated GLP1 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Oral Bioavailability of GPR119 Agonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of GPR119 agonists.
Frequently Asked Questions (FAQs)
Q1: What is GPR119 and why is it a target for type 2 diabetes?
G protein-coupled receptor 119 (GPR119) is a class A GPCR predominantly expressed in pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract.[1][2] Its activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[2][3] This signaling cascade has a dual effect on glucose homeostasis: it directly enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and stimulates the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from the gut.[1][3] These incretins, in turn, further augment insulin secretion. This glucose-dependent mechanism of action makes GPR119 an attractive therapeutic target for type 2 diabetes, as it offers the potential to lower blood glucose levels with a reduced risk of hypoglycemia.[3][4]
Q2: What are the primary reasons for the poor oral bioavailability of many GPR119 agonists?
The poor oral bioavailability of GPR119 agonists often stems from a combination of factors:
-
Poor aqueous solubility: Many synthetic GPR119 agonists are lipophilic molecules with low aqueous solubility, which limits their dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Low intestinal permeability: Some GPR119 agonists may have chemical structures that are not conducive to efficient passive diffusion across the intestinal epithelium.
-
First-pass metabolism: These compounds can be subject to extensive metabolism in the gut wall and liver by cytochrome P450 enzymes, which reduces the amount of active drug reaching systemic circulation.
-
Efflux by transporters: GPR119 agonists can be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the intestinal lumen, thereby limiting absorption.
Q3: What are the main strategies to improve the oral bioavailability of GPR119 agonists?
There are three main approaches to address the poor oral bioavailability of GPR119 agonists:
-
Medicinal Chemistry Approaches:
-
Prodrugs: Chemical modification of the agonist to create a more soluble and/or permeable prodrug that is converted to the active compound in the body.[5][6]
-
Structural Modifications: Optimizing the molecule to improve its physicochemical properties, such as reducing lipophilicity or introducing polar functional groups to enhance solubility, without compromising its potency.[7]
-
-
Formulation Strategies:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.
-
-
Novel Drug Delivery Systems:
Troubleshooting Guides
Problem 1: Inconsistent or low potency of GPR119 agonist in in vitro cAMP assays.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Ensure the final concentration of the solvent (e.g., DMSO) in the assay medium is low (typically <1%) to prevent the compound from precipitating. Visually inspect the wells for any signs of precipitation. |
| Cell Line Issues | Confirm the stable expression of functional GPR119 in your cell line (e.g., HEK293) using a reference agonist like AR231453. Passage number can affect receptor expression; use cells within a validated passage range. |
| Assay Conditions | Optimize the cell seeding density and incubation time with the agonist. A 30-minute incubation at room temperature is a common starting point.[9] |
| Reagent Quality | Use a high-quality cAMP assay kit and ensure all reagents are prepared correctly and within their expiration dates. |
| Off-Target Effects | Some synthetic agonists may have off-target effects that can interfere with the assay.[10] Consider testing the compound in a parental cell line that does not express GPR119 to check for non-specific effects. |
Problem 2: GPR119 agonist shows good in vitro potency but poor efficacy in in vivo oral glucose tolerance tests (oGTT).
| Possible Cause | Troubleshooting Step |
| Poor Oral Bioavailability | This is a common issue. Conduct a pharmacokinetic (PK) study to determine the systemic exposure of the compound after oral administration. Analyze plasma samples at different time points to determine Cmax, Tmax, and AUC. |
| Rapid Metabolism | If the PK study reveals low exposure, investigate the metabolic stability of the compound using liver microsomes or hepatocytes. |
| Efflux Transporter Substrate | Use in vitro models like Caco-2 cells to assess if the compound is a substrate for efflux transporters such as P-gp. |
| Species Differences | The potency of GPR119 agonists can vary between species (human, rat, mouse). Ensure that the in vitro potency has been confirmed in the relevant species for the in vivo model. |
| Off-target effects in vivo | Some compounds may show off-target effects in vivo that are not apparent in vitro.[11] Testing the compound in a GPR119 knockout mouse model can help determine if the observed effects are GPR119-mediated.[11] |
Problem 3: Unexpected results in glucose-stimulated insulin secretion (GSIS) assays.
| Possible Cause | Troubleshooting Step |
| Cell Health | Ensure the insulin-secreting cell line (e.g., MIN-6) or isolated islets are healthy and responsive to glucose. Check the insulin secretion in response to high glucose alone as a positive control. |
| Assay Conditions | The pre-incubation step in low glucose is critical. Ensure this step is performed for an adequate duration (e.g., 1-2 hours) to allow the cells to return to a basal state.[9] |
| Glucose-Dependent Effect | GPR119 agonists potentiate glucose-stimulated insulin secretion. The effect may be minimal or absent in low glucose conditions. Always include both low and high glucose conditions in your experiment.[9] |
| Divergent Signaling Pathways | Some synthetic agonists may activate GPR119-independent pathways that can affect insulin secretion.[10] Compare the effects of your compound to an endogenous agonist like oleoylethanolamide (OEA). |
Quantitative Data
Table 1: In Vitro Potency of Selected GPR119 Agonists
| Compound Name/ID | Chemical Class | EC50 (nM) for human GPR119 (cAMP assay) | Reference |
| AR231453 | Pyrimidine | 4.7 - 9 | [9] |
| APD597 (JNJ-38431055) | Pyrimidine | 46 | [9] |
| APD668 | Pyrimidine | 2.7 | [9] |
| GSK1292263 | Pyridine | ~126 | [9] |
| PSN632408 | Pyrimidine | 7900 | [9] |
| Compound 26 | Furo[3,2-d]pyrimidine | 42 | [7] |
Table 2: Preclinical Pharmacokinetic Parameters of Selected GPR119 Agonists in Mice
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC0-24h (h*ng/mL) | Oral Bioavailability (%) | Reference |
| ps297 | 10 | 23 ± 19 | 0.5 - 1 | 19.6 ± 21 | Poor | [8] |
| ps318 | 10 | 75 ± 22 | 0.25 - 0.5 | 35 ± 23 | Poor | [8] |
| Compound 3 | 10 | - | - | - | 44 - 79 | [12] |
Experimental Protocols
1. In Vitro cAMP Accumulation Assay
This protocol measures the ability of a test compound to stimulate cAMP production in cells expressing GPR119.
-
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds and a reference agonist (e.g., AR231453).
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer).
-
384-well white microplates.
-
-
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[9]
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.[9]
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents according to the manufacturer's protocol.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 nm ratio for each well and plot the concentration-response curve to determine the EC50 value.
-
2. In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol assesses the potentiation of insulin secretion by a GPR119 agonist in response to glucose.
-
Materials:
-
MIN-6 cells or other insulin-secreting cell line.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA.
-
Glucose solutions (low: 2.8 mM; high: 16.7 mM).
-
Test compounds.
-
Insulin ELISA kit.
-
96-well plates.
-
-
Procedure:
-
Cell Seeding: Seed MIN-6 cells into a 96-well plate and culture until they reach approximately 80% confluency.[9]
-
Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.[9]
-
Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of the test compound.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant for insulin measurement.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using an insulin ELISA kit.
-
Data Analysis: Compare the insulin secretion in the presence of the test compound to the vehicle control under both low and high glucose conditions.
-
3. In Vivo Oral Glucose Tolerance Test (oGTT)
This protocol evaluates the effect of a GPR119 agonist on glucose tolerance in an animal model.
-
Materials:
-
Mice (e.g., C57BL/6).
-
Test compound formulated in a suitable vehicle.
-
Glucose solution (e.g., 2 g/kg).
-
Glucometer and test strips.
-
-
Procedure:
-
Fasting: Fast the mice overnight (e.g., 16 hours) with free access to water.
-
Baseline Glucose: Measure the baseline blood glucose from the tail vein.
-
Compound Administration: Administer the test compound or vehicle via oral gavage.[9]
-
Glucose Challenge: After a set time (e.g., 30-60 minutes), administer the glucose solution via oral gavage.[9]
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[9]
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.[9]
-
Visualizations
Caption: GPR119 agonist signaling pathway.
Caption: Workflow for evaluating GPR119 agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 4. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing oral absorption of peptides using prodrug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of a novel series of potent and orally bioavailable GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery, optimisation and in vivo evaluation of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
GPR119 agonist 3 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR119 agonist 3. The information is designed to address common solubility and stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound has low aqueous solubility. What are the recommended solvents and formulation strategies?
A1: Low aqueous solubility is a known challenge for many GPR119 agonists.[1] For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions.[2] It is crucial to use freshly opened, high-purity DMSO, as it can be hygroscopic, which can impact the solubility of your compound.[2] For in vivo studies, formulation strategies may include creating a suspension in a vehicle such as corn oil.[2] Medicinal chemistry efforts have focused on reducing lipophilicity and modulating hydrogen bond acceptors to improve solubility.[3]
Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
A2: Yes, inconsistent results can be a consequence of compound instability. Endogenous GPR119 agonists are known for their poor stability, which has hindered their clinical application.[4] While synthetic agonists are generally more stable, their stability can be affected by storage conditions and experimental procedures. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment to minimize degradation.[5] Repeated freeze-thaw cycles of stock solutions should be avoided.[5] Some GPR119 agonists have shown moderate stability in human, rat, and dog liver metabolism studies.[4]
Q3: What are the typical storage conditions for this compound to ensure its stability?
A3: To maintain the integrity of your GPR119 agonist, it is generally recommended to store the solid compound at -20°C for long-term storage (up to 3 years).[2] For short-term storage, 4°C is acceptable for up to 2 years.[2] Once dissolved in a solvent like DMSO, stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[2] Always refer to the manufacturer's specific storage recommendations for your particular agonist.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility | Increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer. However, be mindful of the solvent's effect on your cells, typically keeping the final DMSO concentration below 0.5%. |
| Compound concentration exceeds its solubility limit | Perform a solubility test to determine the maximum soluble concentration in your experimental buffer. Prepare working solutions at concentrations below this limit. |
| pH-dependent solubility | Evaluate the solubility of your agonist at different pH values to determine the optimal pH for your experiments.[6] |
| Salt concentration in the buffer | Test different buffer systems or adjust the ionic strength to see if it improves solubility. |
Issue 2: Loss of Agonist Activity Over Time in Solution
| Potential Cause | Troubleshooting Step |
| Chemical instability (e.g., hydrolysis) | Prepare fresh working solutions immediately before each experiment from a frozen stock. Avoid storing diluted solutions for extended periods. |
| Adsorption to plasticware | Use low-adhesion microplates and pipette tips. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can sometimes help. |
| Oxidation | If the compound is susceptible to oxidation, consider preparing solutions in degassed buffers and minimizing exposure to air. |
| Photodegradation | Protect solutions from light, especially if the compound has known photosensitive moieties.[5] |
Quantitative Data Summary
Since "this compound" is a placeholder, the following table summarizes publicly available data for several known GPR119 agonists to provide a comparative reference.
| Compound | Chemical Class | Potency (EC50) | Aqueous Solubility | Notes |
| GSK1292263 | - | 6.9 pEC50 (human) | Soluble in DMSO (≥ 20 mg/mL)[2] | Orally available.[2] |
| Compound 21b | 1,4-Disubstituted Cyclohexene | 3.8 nM (human)[4] | - | Showed high stability against various CYP enzymes.[4] |
| Compound 28 | Benzyloxy analogue | - | 161 µM (FaSSIF)[3] | Developed to increase solubility from a phenoxy analogue starting point.[3] |
| MBX-2982 | Pyrimidine | - | - | Used in clinical trials; some studies suggest sustained responses may be due to membrane deposition.[7][8] |
| AR231453 | - | - | - | Exhibits sustained signaling, potentially due to slow dissociation kinetics.[7] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol measures the ability of a GPR119 agonist to stimulate cyclic AMP (cAMP) production in cells expressing the receptor.[9]
-
Cell Seeding: Seed HEK293 cells stably expressing human GPR119 into a 384-well white microplate at a density of 5,000-10,000 cells per well and incubate overnight.[9]
-
Compound Preparation: Prepare serial dilutions of the GPR119 agonist and a reference agonist in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[9]
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.[9]
-
Incubation: Incubate the plate for 30 minutes at room temperature.[9]
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents according to the manufacturer's protocol (e.g., from a Cisbio or PerkinElmer kit).[9]
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.[9]
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.[9]
-
Data Analysis: Calculate the 665/620 nm ratio and determine the EC50 value using a sigmoidal dose-response curve.[9]
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol evaluates the effect of a GPR119 agonist on glucose disposal in mice.[9]
-
Fasting: Fast C57BL/6 mice overnight (approximately 16 hours) with free access to water.[9]
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip using a glucometer.[9]
-
Compound Administration: Administer the test compound or vehicle via oral gavage.[9]
-
Glucose Challenge: After a set time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess the compound's effect on glucose tolerance.[2]
Visualizations
Caption: GPR119 agonist signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Sustained wash-resistant receptor activation responses of GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: GPR119 Agonist 3 (Compound 21b)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving GPR119 Agonist 3, also known as Compound 21b.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses potential issues related to the off-target effects of this compound during pre-clinical evaluation.
In Vitro Assay Troubleshooting
Question 1: We are observing unexpected activity in our cell-based assays that does not seem to be mediated by GPR119. How can we investigate potential off-target effects?
Answer: Unexplained activity in cell-based assays is a common indicator of off-target effects. To troubleshoot this, consider the following steps:
-
Confirm GPR119 Dependence: The most direct method is to test this compound in a parental cell line that does not express GPR119 alongside your GPR119-expressing cell line. If the effect persists in the parental line, it is likely an off-target effect.
-
Orthogonal Assays: Employ a different assay readout for GPR119 activation. GPR119 is a Gs-coupled receptor, and its activation leads to an increase in intracellular cAMP.[1][2] If your primary assay measures a downstream event, confirming a dose-dependent increase in cAMP can strengthen the evidence for on-target activity.
-
Receptor Antagonist Studies: Use a known selective GPR119 antagonist (if available) to see if it can block the observed effect. If the effect is not blocked, it is likely independent of GPR119.
-
Literature Review: this compound contains a pyrimidine (B1678525) scaffold.[3][4][5][6][7] Review literature on compounds with similar chemical moieties to identify potential off-target liabilities associated with this chemical class.
Question 2: How do we select an appropriate off-target screening panel for this compound?
Answer: Selecting the right off-target panel is crucial for a comprehensive safety assessment.
-
Standard Safety Panels: For early-stage drug discovery, a broad screening panel that covers a range of targets known to be associated with adverse drug reactions is recommended.[8][9] Commercial providers like Eurofins Discovery and ChemPartner offer well-established panels (e.g., SafetyScreen44, SAFETYscan47) that include a diverse set of GPCRs, ion channels, kinases, and transporters.[8][9][10]
-
Target-Family-Specific Panels: Given that GPR119 is a GPCR, it is advisable to screen against a comprehensive panel of other GPCRs to assess selectivity. This is particularly important for receptors that share signaling pathways or have structural similarities.
-
Metabolic Disease-Relevant Targets: As GPR119 agonists are developed for metabolic diseases, the panel should include targets relevant to cardiovascular and central nervous system function, as these are common areas for off-target liabilities for this therapeutic class.[11]
Question 3: We have identified a potential off-target interaction in a binding assay. What are the next steps to confirm and characterize this finding?
Answer: A hit in a primary binding screen requires further validation to determine its functional relevance.
-
Confirm with a Functional Assay: A binding hit does not always translate to functional activity. It is essential to perform a functional assay for the identified off-target. For example, if a binding interaction is found with another GPCR, you should assess whether this compound acts as an agonist, antagonist, or inverse agonist at that receptor using a relevant functional readout (e.g., cAMP, calcium flux, or β-arrestin recruitment).[12][13]
-
Determine Potency (EC50/IC50): If functional activity is confirmed, determine the potency of this compound at the off-target. This will allow you to calculate a selectivity window by comparing the off-target potency to the on-target potency (EC50 of 3.8 nM for human GPR119). A larger selectivity window indicates a lower risk of off-target effects at therapeutic concentrations.
-
Assess Physiological Relevance: Consider the tissue expression and physiological role of the off-target. An interaction with a receptor highly expressed in a critical organ system (e.g., the heart or brain) warrants closer investigation, even with a moderate selectivity window.
Quantitative Data on Off-Target Effects
To date, specific quantitative data from a broad off-target screening panel for this compound (Compound 21b) has not been published in the peer-reviewed literature. For illustrative purposes, the following table provides a template for how such data would be presented. The targets listed are commonly included in safety pharmacology panels.
| Target Class | Target | Assay Type | This compound Activity | Notes |
| GPCRs | Adenosine A1 | Radioligand Binding | >10 µM (Ki) | Hypothetical data |
| Adrenergic α1A | Radioligand Binding | >10 µM (Ki) | Hypothetical data | |
| Adrenergic β2 | Radioligand Binding | >10 µM (Ki) | Hypothetical data | |
| Dopamine D2 | Radioligand Binding | >10 µM (Ki) | Hypothetical data | |
| Serotonin 5-HT2B | Radioligand Binding | >10 µM (Ki) | Hypothetical data | |
| Ion Channels | hERG | Electrophysiology (Patch Clamp) | >30 µM (IC50) | Hypothetical data |
| Nav1.5 | Electrophysiology (Patch Clamp) | >30 µM (IC50) | Hypothetical data | |
| Cav1.2 | Electrophysiology (Patch Clamp) | >30 µM (IC50) | Hypothetical data | |
| Enzymes | COX-1 | Enzyme Activity | >10 µM (IC50) | Hypothetical data |
| COX-2 | Enzyme Activity | >10 µM (IC50) | Hypothetical data | |
| PDE3A | Enzyme Activity | >10 µM (IC50) | Hypothetical data | |
| Transporters | Dopamine Transporter (DAT) | Radioligand Binding | >10 µM (Ki) | Hypothetical data |
| Serotonin Transporter (SERT) | Radioligand Binding | >10 µM (Ki) | Hypothetical data |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the on- and off-target effects of GPR119 agonists.
Protocol 1: In Vitro Off-Target Screening (Radioligand Binding Assay)
This protocol describes a general procedure for assessing the binding of this compound to a panel of off-target receptors.
1. Materials:
-
Cell membranes prepared from cell lines stably expressing the target receptor.
-
Radioligand specific for the target receptor.
-
This compound (Compound 21b).
-
Assay buffer (specific to each target).
-
Scintillation vials and scintillation fluid.
-
Filter plates (e.g., 96-well glass fiber).
-
Plate reader (scintillation counter).
2. Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing (e.g., from 10 nM to 100 µM).
-
Assay Setup: In a 96-well plate, combine the cell membranes, the specific radioligand at a concentration near its Kd, and either vehicle, a known reference compound, or this compound at various concentrations.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).
-
Harvesting: Rapidly filter the reaction mixture through the glass fiber filter plates to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: After drying the filters, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. Calculate the percent inhibition of specific binding by this compound at each concentration and determine the Ki value using the Cheng-Prusoff equation.
Protocol 2: GPR119 On-Target Functional Assay (cAMP Accumulation)
This protocol measures the ability of this compound to stimulate cAMP production in cells expressing GPR119.
1. Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).
-
This compound (Compound 21b) and a reference agonist.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
384-well white microplates.
-
HTRF-compatible plate reader.
2. Procedure:
-
Cell Seeding: Seed the HEK293-hGPR119 cells into a 384-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature or 37°C.
-
Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's protocol.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the emission ratio and determine the EC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Caption: GPR119 signaling pathway upon agonist binding.
References
- 1. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 11. youtube.com [youtube.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. youtube.com [youtube.com]
GPR119 Receptor Desensitization and Tachyphylaxis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding GPR119 receptor desensitization and tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is GPR119 receptor desensitization and tachyphylaxis?
A1: GPR119 receptor desensitization is a process where the receptor's response to a stimulus diminishes upon prolonged or repeated exposure to an agonist. Tachyphylaxis is a form of desensitization that occurs rapidly. This is a common regulatory mechanism for G protein-coupled receptors (GPCRs) to prevent overstimulation. For GPR119, this process is often mediated by the recruitment of β-arrestin, which uncouples the receptor from its G protein and can lead to receptor internalization.[1][2]
Q2: What is the primary signaling pathway of GPR119 and how is it related to desensitization?
A2: GPR119 primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.[3][4] Upon agonist binding, Gαs activates adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[3][4] Desensitization occurs when, after prolonged agonist exposure, this signaling cascade is dampened, often through the action of G protein-coupled receptor kinases (GRKs) and subsequent β-arrestin binding, which sterically hinders the G protein from coupling to the receptor.[1]
Q3: Do different GPR119 agonists induce varying degrees of desensitization?
A3: Yes, the extent and rate of GPR119 desensitization can vary depending on the specific agonist used.[2] Factors such as agonist potency, efficacy, and binding kinetics can influence the degree of desensitization. For instance, some synthetic agonists may induce more profound desensitization compared to endogenous ligands.[2]
Q4: What is the role of β-arrestin in GPR119 desensitization?
A4: β-arrestin plays a crucial role in the desensitization of many GPCRs, including GPR119.[1] Following agonist-induced phosphorylation of the receptor by GRKs, β-arrestin binds to the intracellular domains of GPR119. This binding has two main consequences: it uncouples the receptor from the Gs protein, thereby terminating signaling, and it can target the receptor for internalization into endosomes.[1]
Q5: What is receptor internalization and does it always occur with GPR119 desensitization?
A5: Receptor internalization is the process by which cell surface receptors are removed and trafficked into the cell's interior, often within vesicles called endosomes. This is a key mechanism for long-term desensitization and can also lead to receptor degradation or recycling back to the cell surface. While β-arrestin recruitment is a prerequisite for internalization, the extent to which different GPR119 agonists induce internalization can vary. Some level of constitutive (agonist-independent) internalization of GPR119 has also been reported.[1]
Troubleshooting Guides
Issue 1: High variability in cAMP desensitization assay results.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Ensure cells are passaged consistently and are in a healthy, logarithmic growth phase. Use a consistent cell seeding density for all experiments. Starve cells of serum for a defined period (e.g., 4-16 hours) before the assay if endogenous ligands in the serum are a concern.
-
-
Possible Cause 2: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of agonists. For 384-well plates, consider using automated liquid handlers for better precision.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media.
-
-
Possible Cause 4: Agonist degradation.
-
Solution: Prepare fresh agonist solutions for each experiment. If storing stock solutions, follow the manufacturer's recommendations and avoid repeated freeze-thaw cycles.
-
Issue 2: No or weak desensitization observed in a tachyphylaxis experiment.
-
Possible Cause 1: Insufficient pre-incubation time or agonist concentration.
-
Solution: Optimize the pre-incubation time and the concentration of the desensitizing agonist. A time-course and dose-response experiment for desensitization should be performed.
-
-
Possible Cause 2: Rapid receptor resensitization.
-
Solution: Resensitization, the process of restoring receptor function, can occur after agonist removal. Minimize the time between washing out the desensitizing agonist and applying the second stimulus.
-
-
Possible Cause 3: The specific agonist used is a weak inducer of desensitization.
-
Solution: Test a different GPR119 agonist known to cause robust desensitization. Compare the effects of full and partial agonists.
-
-
Possible Cause 4: Issues with the washout step.
-
Solution: Ensure a thorough but gentle washout of the first agonist to avoid mechanically detaching cells. Perform multiple washes with pre-warmed assay buffer. Some literature suggests that failure to wash out the initial ligand can confound the interpretation of desensitization.[5]
-
Issue 3: Difficulty in detecting β-arrestin recruitment.
-
Possible Cause 1: Low expression of the tagged receptor or β-arrestin.
-
Solution: If using a transient transfection-based assay, optimize the transfection efficiency and the ratio of receptor to β-arrestin plasmids. For stable cell lines, ensure the expression levels are adequate and consistent.
-
-
Possible Cause 2: The chosen assay technology is not sensitive enough.
-
Solution: Consider using a more sensitive detection method, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).
-
-
Possible Cause 3: The specific GPR119 agonist may be biased away from β-arrestin recruitment.
-
Solution: Not all agonists that activate G protein signaling will necessarily recruit β-arrestin to the same extent. Test a known β-arrestin-recruiting agonist as a positive control.
-
Issue 4: Inconsistent results in receptor internalization assays.
-
Possible Cause 1: Poor antibody quality for immunofluorescence.
-
Solution: Use a well-validated antibody specific for the GPR119 receptor or an epitope tag. Titrate the antibody to determine the optimal concentration that gives a good signal-to-noise ratio.
-
-
Possible Cause 2: Inadequate fixation and permeabilization.
-
Solution: Optimize the fixation (e.g., paraformaldehyde concentration and incubation time) and permeabilization (e.g., Triton X-100 or saponin (B1150181) concentration and incubation time) steps for your specific cell line.
-
-
Possible Cause 3: Photobleaching of the fluorescent signal.
-
Solution: Use an anti-fade mounting medium. Minimize the exposure of the sample to the excitation light source during imaging.
-
-
Possible Cause 4: Difficulty in distinguishing between membrane-bound and internalized receptors.
-
Solution: Use high-resolution confocal microscopy to obtain optical sections of the cells. Co-stain with a plasma membrane marker to clearly delineate the cell surface.
-
Quantitative Data Summary
Table 1: Agonist-Induced Desensitization of GPR119-Mediated Calcium Response
| Agonist (30 µM) | First Stimulation (Peak Calcium Response) | Second Stimulation with PSN632408 (30 µM) (% of initial PSN632408 response) |
| PSN632408 | Robust | ~20% |
| ZSY-04 | Robust | ~40% |
| ZSY-06 | Robust | ~60% |
| ZSY-13 | Robust | ~30% |
| DMSO (Vehicle) | No Response | 100% |
Data is estimated from graphical representations in Zhang et al., 2014.[2]
Experimental Protocols
Protocol 1: GPR119 cAMP Desensitization Assay
This protocol is designed to measure the desensitization of GPR119 by pre-treating cells with an agonist and then measuring the subsequent cAMP response to a second agonist challenge.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)
-
Desensitizing GPR119 agonist (Agonist 1)
-
Stimulating GPR119 agonist (Agonist 2, can be the same as Agonist 1)
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer)
-
384-well white microplates
Procedure:
-
Cell Seeding:
-
Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Desensitization Step:
-
Prepare serial dilutions of the desensitizing agonist (Agonist 1) in assay buffer.
-
Remove the culture medium from the cells.
-
Add the dilutions of Agonist 1 to the cells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. This is the desensitization period.
-
-
Washout:
-
Carefully aspirate the Agonist 1 solution.
-
Wash the cells three times with pre-warmed assay buffer to remove the desensitizing agonist.
-
-
Second Stimulation:
-
Prepare a solution of the stimulating agonist (Agonist 2) at a fixed concentration (e.g., EC80) in assay buffer.
-
Add the Agonist 2 solution to the wells and incubate for 30 minutes at room temperature.
-
-
cAMP Measurement:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the HTRF assay kit.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the cAMP concentration for each well.
-
Plot the cAMP response against the concentration of the desensitizing agonist (Agonist 1) to generate a desensitization curve.
-
Protocol 2: β-Arrestin Recruitment Assay
This protocol provides a general framework for measuring agonist-induced β-arrestin recruitment to GPR119 using an enzyme fragment complementation (EFC) assay (e.g., PathHunter by DiscoveRx).
Materials:
-
Cells co-expressing GPR119 fused to a β-galactosidase fragment (ProLink) and β-arrestin fused to the complementary fragment (Enzyme Acceptor).
-
Cell plating medium.
-
Assay buffer.
-
GPR119 agonist.
-
Detection reagents (including substrate for β-galactosidase).
-
White-walled, clear-bottom microplates.
Procedure:
-
Cell Seeding:
-
Seed the engineered cells into the microplate at the optimal density.
-
Incubate overnight.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the GPR119 agonist in assay buffer.
-
Add the agonist dilutions to the cells.
-
Incubate for 60-90 minutes at 37°C.
-
-
Detection:
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement:
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal against the agonist concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
-
Protocol 3: GPR119 Internalization Assay via Immunofluorescence
This protocol describes how to visualize agonist-induced internalization of GPR119 using immunofluorescence and confocal microscopy.
Materials:
-
Cells expressing GPR119 (preferably with an N-terminal epitope tag like FLAG or HA for easier detection).
-
Glass coverslips.
-
12-well plates.
-
GPR119 agonist.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against the GPR119 epitope tag.
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
Anti-fade mounting medium.
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 12-well plate.
-
Seed the GPR119-expressing cells onto the coverslips and culture until they are 50-70% confluent.
-
-
Agonist Treatment:
-
Treat the cells with the GPR119 agonist at a desired concentration for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Include a vehicle-treated control.
-
-
Fixation:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash twice with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
-
Antibody Staining:
-
Incubate with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using anti-fade mounting medium.
-
Image the cells using a confocal microscope.
-
-
Analysis:
-
Observe the localization of the fluorescent signal. In unstimulated cells, the signal should be predominantly at the plasma membrane. Upon agonist stimulation, the signal will appear as intracellular puncta, indicating receptor internalization.
-
Signaling and Desensitization Pathway Diagrams
Caption: GPR119 Agonist-Induced Signaling Pathway.
Caption: GPR119 Desensitization and Internalization Pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GPR119 Receptor Pharmacology: A Technical Support Guide for Researchers
This technical support center provides in-depth information and guidance for researchers, scientists, and drug development professionals investigating the species-specific pharmacology of the G protein-coupled receptor 119 (GPR119). Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, comprehensive experimental protocols, and comparative data on ligand activity across species.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during your GPR119-related experiments.
cAMP Accumulation Assays
Q1: We are observing a low signal-to-noise ratio in our cAMP assay when testing a novel GPR119 agonist. What are the potential causes and solutions?
A1: A low signal-to-noise ratio in a cAMP assay can be attributed to several factors. Firstly, ensure that the cell line you are using expresses sufficient levels of functional GPR119. This can be verified by RT-qPCR or by testing a known potent agonist like AR231453 as a positive control. Secondly, the agonist concentration range might not be optimal. It is advisable to perform a wide dose-response curve to determine the EC50 value. Finally, consider the assay conditions themselves. The presence of phosphodiesterase (PDE) inhibitors, such as IBMX, is often crucial to prevent the degradation of cAMP and enhance the signal.
Q2: There is high variability between replicate wells in our HTRF cAMP assay. What could be the reason?
A2: High variability can stem from inconsistent cell seeding, leading to different cell numbers per well. Ensure proper mixing of the cell suspension before and during plating. Pipetting errors, especially with small volumes of compounds or reagents, can also contribute significantly to variability. Using calibrated pipettes and reverse pipetting techniques for viscous solutions can help. Additionally, "edge effects" on the microplate, where wells on the periphery behave differently, can be minimized by not using the outer wells for experimental samples.
Q3: Our novel compound shows agonistic activity on human GPR119 but appears to be a partial agonist or inactive on the mouse receptor. Is this a common observation?
A3: Yes, this is a well-documented phenomenon. There are significant pharmacological differences between human and rodent GPR119 receptors despite a relatively high degree of homology (human GPR119 shares 82.1% and 73.7% homology with mouse and rat GPR119, respectively).[1] Small structural changes in a ligand can lead to marked differences in pharmacology between species, even with similar receptor binding affinities.[2][3] Therefore, it is crucial to test compounds on orthologs from each species of interest.
Radioligand Binding Assays
Q4: We are experiencing high non-specific binding in our radioligand binding assay for GPR119. How can we reduce it?
A4: High non-specific binding can obscure the specific signal. To mitigate this, ensure the purity of your radioligand, as impurities can contribute to non-specific interactions. Optimizing the concentration of the cell membrane preparation is also key; use the lowest amount that provides a robust specific signal. The choice and concentration of the unlabeled ligand to define non-specific binding are critical; it should have a high affinity for the receptor. Additionally, adjusting the assay buffer composition, for instance, by including bovine serum albumin (BSA), can help reduce binding to non-receptor surfaces.
Q5: The binding affinity (Ki) of our unlabeled compound is inconsistent across experiments. What could be the cause?
A5: Inconsistent Ki values can arise from several sources. Ensure that the binding assay has reached equilibrium; this can be confirmed through kinetic experiments. The concentration and Kd of the radioligand used in the competition assay are critical for the accurate calculation of Ki using the Cheng-Prusoff equation. Any variability in these parameters will directly impact the calculated Ki. Finally, ensure the stability of your test compound in the assay buffer and under the incubation conditions.
Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assays
Q6: We are not observing a potentiation of insulin secretion with our GPR119 agonist in isolated mouse islets. What should we check?
A6: Several factors can influence the outcome of a GSIS assay. Firstly, the health and viability of the isolated islets are paramount. Ensure that the isolation procedure is optimized and that the islets have had adequate time to recover in culture before the assay. The glucose concentrations used for basal and stimulatory conditions are also critical; typically, 2.8 mM for basal and 16.7 mM for stimulation are used for mouse islets. Importantly, GPR119-mediated insulin secretion is glucose-dependent.[4] The effect of the agonist might be minimal at low glucose concentrations.
Q7: Are there significant differences in the GSIS protocol for human versus mouse islets?
A7: While the fundamental principle of the GSIS assay is the same, there are important practical differences. Human islets are generally more fragile and may require different culture conditions and handling procedures compared to mouse islets. The insulin secretory response to glucose can also differ between the species. It is crucial to use protocols specifically optimized for the species being studied. For instance, the pre-incubation time and the duration of glucose stimulation may vary.
Data Presentation
Comparative Pharmacology of GPR119 Agonists
The following table summarizes the in vitro potency (EC50) of selected GPR119 agonists across different species, as determined by cAMP accumulation assays.
| Compound | Species | EC50 (nM) | Reference |
| AR231453 | Human | 5.7 | [5] |
| Mouse | 4.3 | [5] | |
| Compound 28 | Human | 1.8 | [6] |
| Mouse | 1.1 | [6] | |
| PSN632408 | Human | 1900 | [7] |
| Mouse | 7900 | [7] | |
| Oleoylethanolamide (OEA) | Human | 1860 | [7] |
| Mouse | 2900 | [5] |
Comparative Pharmacology of GPR119 Antagonists
Currently, there is a limited amount of publicly available quantitative data (Ki values) for GPR119 antagonists across different species in a comparative format. However, several compounds have been identified as GPR119 antagonists. For example, AR436352 has been shown to inhibit GPR119 constitutive activity and agonism in both mouse and human tissues.[8] Researchers are encouraged to perform their own comparative studies to determine the species-specific potency of any antagonist they intend to use.
Experimental Protocols
cAMP Accumulation Assay (HTRF)
This protocol describes a method for measuring intracellular cAMP levels in response to GPR119 activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 cells stably expressing the GPR119 receptor of the desired species.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds and a reference GPR119 agonist.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer).
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed the GPR119-expressing cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in assay buffer containing a PDE inhibitor.
-
Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) as per the manufacturer's instructions.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and plot it against the logarithm of the compound concentration to determine EC50 values.
Radioligand Binding Assay
This protocol outlines a filtration-based radioligand binding assay to determine the affinity of unlabeled compounds for the GPR119 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the GPR119 receptor.
-
Radiolabeled GPR119 ligand (e.g., [3H]-AR231453).
-
Unlabeled test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Membrane Addition: Add the cell membrane preparation to each well. For determining non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled GPR119 ligand.
-
Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol provides a general framework for performing a static GSIS assay with isolated pancreatic islets. Specific parameters may need optimization depending on the species (mouse vs. human).
Materials:
-
Isolated pancreatic islets (mouse or human).
-
Islet culture medium.
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.2% BSA.
-
Low glucose KRBH buffer (e.g., 2.8 mM glucose).
-
High glucose KRBH buffer (e.g., 16.7 mM glucose).
-
Test compounds (GPR119 agonists).
-
Insulin ELISA kit.
Procedure:
-
Islet Recovery: After isolation, allow the islets to recover in culture for at least 24 hours.
-
Pre-incubation: Hand-pick islets of similar size and place them in low glucose KRBH buffer for a pre-incubation period (e.g., 60 minutes) at 37°C.
-
Basal Insulin Secretion: Transfer a set number of islets (e.g., 5-10) into new tubes containing low glucose KRBH buffer (with or without the test compound) and incubate for a defined period (e.g., 60 minutes) at 37°C. Collect the supernatant for basal insulin measurement.
-
Stimulated Insulin Secretion: Transfer the same islets into tubes containing high glucose KRBH buffer (with or without the test compound) and incubate for another defined period (e.g., 60 minutes) at 37°C. Collect the supernatant for stimulated insulin measurement.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Data Analysis: Express the results as fold-increase in insulin secretion (stimulated/basal) or as a percentage of total insulin content.
Visualizations
Caption: GPR119 receptor signaling pathway.
Caption: Experimental workflows for key GPR119 assays.
References
- 1. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational restriction in a series of GPR119 agonists: differences in pharmacology between mouse and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bidirectional GPR119 Agonism Requires Peptide YY and Glucose for Activity in Mouse and Human Colon Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and administration of GPR119 agonist 3
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of GPR119 Agonist 3 (also known as Compound 21b) in your research. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Compound 21b) is a potent and orally active small molecule agonist for the G-protein coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[2][3] Upon activation by an agonist, GPR119 couples to the Gαs protein, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2][3][4] This signaling cascade leads to two main physiological effects:
-
Enhanced glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[5][6]
-
Increased secretion of incretin (B1656795) hormones , such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from intestinal L-cells and K-cells, respectively.[2][4]
Q2: What is the in vitro potency of this compound?
A2: this compound is a highly potent agonist for the human GPR119 receptor, with a reported half-maximal effective concentration (EC50) of 3.8 nM .[1]
Q3: What are the expected in vivo effects of this compound?
A3: In preclinical animal models, this compound has demonstrated significant hypoglycemic effects.[1] Key in vivo outcomes include:
-
Improved glucose tolerance in an oral glucose tolerance test (OGTT).[1]
-
Reduction in body weight in diet-induced obese models.[1]
-
Stimulation of GLP-1 and insulin secretion.[1]
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound should be dissolved in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. Store this stock solution at -20°C or -80°C. For in vivo studies, the compound needs to be formulated for oral administration, often as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC). Always refer to the manufacturer's specific instructions for optimal storage and handling.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| EC50 | Human | 3.8 nM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| FATZO mice | Not Specified | Higher hypoglycemic efficacy compared to sitagliptin | [1] |
| db/db mice | Not Specified | Higher hypoglycemic efficacy compared to sitagliptin | [1] |
| Diet-induced obese rats | Not Specified | Significant reduction in body weight, comparable to metformin | [1] |
| Normal mice (OGTT) | Not Specified | 17.0% reduction in glucose excursion | [1] |
Table 3: Representative Pharmacokinetic Parameters of Oral GPR119 Agonists in Mice
(Note: Specific PK data for this compound is not publicly available. The following data for compounds ps297 and ps318 are provided as a general reference for gut-restricted GPR119 agonists.)
| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC0-24h (h*ng/mL) | Bioavailability | Reference |
| ps297 | Single Oral | 23 ± 19 | 0.5 - 1 | 19.6 ± 21 | Poor | [7][8] |
| ps318 | Single Oral | 75 ± 22 | 0.25 - 0.5 | 35 ± 23 | Poor | [7][8] |
Mandatory Visualizations
Caption: GPR119 signaling pathway upon activation by this compound.
Caption: General experimental workflow for characterizing this compound.
Troubleshooting Guides
In Vitro Assay Troubleshooting
Q5: My cAMP accumulation assay is showing a weak or no signal in response to this compound. What should I check?
A5: A low or absent signal in a cAMP assay can be due to several factors. Follow this checklist:
-
Cell Health and Receptor Expression:
-
Ensure your cells (e.g., HEK293 expressing hGPR119) are healthy and within a low passage number.
-
Confirm high expression levels of GPR119. Receptor expression can diminish with excessive passaging.
-
-
Reagent Integrity:
-
Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation from multiple freeze-thaw cycles.
-
Verify the quality and expiration date of your cAMP detection kit reagents.
-
-
Assay Conditions:
-
Cell Density: Optimize cell seeding density. Overly confluent or sparse cells can lead to variable responses.
-
Agonist Concentration: Perform a full dose-response curve to ensure you are using an appropriate concentration range. The reported EC50 is 3.8 nM, so your concentration range should bracket this value.
-
Stimulation Time: Optimize the incubation time with the agonist. A time-course experiment (e.g., 5, 15, 30, 60 minutes) can identify the peak of cAMP production.
-
PDE Inhibitor: Ensure you are using an effective concentration of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Q6: I am observing high variability between replicates in my Glucose-Stimulated Insulin Secretion (GSIS) assay.
A6: High variability in GSIS assays is a common issue. Consider these points:
-
Islet/Cell Quality:
-
If using primary islets, ensure they are of similar size and morphology for each replicate.
-
If using a cell line (e.g., MIN-6), ensure consistent cell seeding and health.
-
-
Pre-incubation Step: The pre-incubation step in low glucose is critical to establish a stable baseline. Ensure this step is consistent in duration and glucose concentration for all samples.
-
Pipetting and Washing: Be meticulous with pipetting, especially when collecting the supernatant for insulin measurement. Incomplete removal of the previous solution or carry-over of cells can significantly alter results. A gentle spin to pellet any loose cells before collecting the supernatant can help.
-
Reagent Preparation: Prepare fresh Krebs-Ringer Bicarbonate Buffer (KRBH) for each experiment and ensure the pH is correctly adjusted.
-
Assay Timing: Ensure the incubation times for both low and high glucose stimulation are precisely controlled for all samples.
Caption: Troubleshooting logic for common issues with this compound.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to measure the ability of this compound to stimulate cAMP production in cells expressing the human GPR119 receptor.
-
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
PDE inhibitor (e.g., 0.5 mM IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
384-well white microplates.
-
-
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing the PDE inhibitor.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for the optimized time (e.g., 30 minutes) at room temperature.
-
Lysis and Detection: Add the lysis buffer and detection reagents from your chosen cAMP kit according to the manufacturer's protocol.
-
Final Incubation: Incubate as required by the kit, typically for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on a compatible reader.
-
Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration and use a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol assesses the potentiation of insulin secretion by this compound from pancreatic β-cells or islets in response to glucose.
-
Materials:
-
MIN-6 cells or isolated pancreatic islets.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.
-
Low glucose solution (e.g., 2.8 mM in KRBH).
-
High glucose solution (e.g., 16.7 mM in KRBH).
-
This compound.
-
Insulin ELISA kit.
-
24-well or 96-well plates.
-
-
Procedure:
-
Cell/Islet Seeding: Seed MIN-6 cells or place isolated islets into the wells of the plate and culture appropriately.
-
Pre-incubation: Gently wash the cells/islets twice with glucose-free KRBH. Then, pre-incubate in low glucose KRBH for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Basal Secretion: Replace the pre-incubation buffer with fresh low glucose KRBH (with or without this compound) and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.
-
Stimulated Secretion: Replace the buffer with high glucose KRBH (with or without this compound) and incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the amount of insulin secreted under high glucose conditions in the presence and absence of this compound. Normalize to the basal secretion or total protein/DNA content if desired.
-
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol evaluates the effect of this compound on glucose disposal in mice.
-
Materials:
-
C57BL/6 mice (or other appropriate diabetic or obese model).
-
This compound formulated for oral gavage (e.g., in 0.5% CMC).
-
Glucose solution (e.g., 2 g/kg body weight).
-
Glucometer and test strips.
-
Oral gavage needles.
-
-
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.
-
Compound Administration: Administer this compound or the vehicle control via oral gavage. A typical dose for a potent GPR119 agonist might be in the range of 3-30 mg/kg.
-
Waiting Period: Wait for a specified period (e.g., 30-60 minutes) to allow for compound absorption.
-
Glucose Challenge: Administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) for the glucose excursion for both the treated and vehicle groups. A significant reduction in the AUC for the treated group indicates improved glucose tolerance.
-
References
- 1. GPR119 Agonists(Hyundai/Sungkyunkwan University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR119 agonists: a promising new approach for the treatment of type 2 diabetes and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR119 agonists for the potential treatment of type 2 diabetes and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
Technical Support Center: GPR119 Agonist 3 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GPR119 agonist 3 in in vivo experiments. The information is designed to assist in overcoming common challenges and ensuring the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GPR119 agonists like agonist 3?
A1: GPR119 agonists exert their effects through a dual mechanism. Primarily, they activate the G protein-coupled receptor 119 (GPR119), which is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells[1][2]. This activation stimulates the Gαs protein subunit, leading to increased adenylyl cyclase activity and a subsequent rise in intracellular cyclic AMP (cAMP)[2][3][4]. In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin (B600854) secretion (GSIS)[5][6]. In intestinal L-cells, GPR119 activation promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[2][7][8]. These incretins, in turn, further potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.
Q2: We are not observing the expected glucose-lowering effect with this compound. What are the potential reasons?
A2: Several factors could contribute to a lack of efficacy. Refer to the troubleshooting guide below for a detailed breakdown of potential issues, including formulation problems, incorrect dosage, receptor desensitization, and potential species-specific differences in pharmacology[9][10][11]. It is also crucial to confirm that the observed effects are GPR119-mediated by testing the agonist in GPR119 knockout mice[2][3][12]. Some studies have shown that the glucose-lowering effects of GPR119 agonists are more pronounced in an oral glucose tolerance test (oGTT) compared to an intraperitoneal glucose tolerance test (IPGTT), suggesting a significant contribution from the incretin effect[3][8].
Q3: Are there known issues with the formulation and administration of GPR119 agonists?
A3: Yes, many synthetic GPR119 agonists are lipophilic molecules with poor aqueous solubility, which can pose a significant challenge for in vivo studies[13]. Inadequate formulation can lead to poor bioavailability and inconsistent results. It is essential to use an appropriate vehicle to ensure proper dissolution and absorption. Commonly used vehicles for lipophilic compounds in rodents include mixtures of polyethylene (B3416737) glycol (PEG), Tween 80, and ethanol (B145695) or cyclodextrins[14]. See the detailed experimental protocols section for a sample vehicle preparation.
Q4: Can GPR119 receptors become desensitized with chronic agonist administration?
A4: Yes, like many G protein-coupled receptors, GPR119 can undergo desensitization and internalization upon prolonged agonist exposure[1][15]. This tachyphylaxis has been suggested as a reason for the loss of efficacy of some GPR119 agonists in longer-term studies[11]. This process may involve the recruitment of β-arrestin, which can uncouple the receptor from its G protein and promote its internalization[1][3].
Q5: What are the expected effects of this compound on food intake and body weight?
A5: GPR119 agonists have been reported to reduce food intake and body weight in rodent models of obesity[3][16]. This effect is thought to be mediated, at least in part, by the increased secretion of GLP-1, which is known to promote satiety and slow gastric emptying[2].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Lack of Efficacy (No significant change in blood glucose, insulin, or GLP-1) | 1. Formulation/Solubility Issues: The agonist is not properly dissolved or absorbed. | - Ensure the agonist is fully dissolved in the vehicle. Sonication may be helpful. - Consider using alternative vehicle compositions, such as those containing cyclodextrins, to improve solubility[14]. - Prepare fresh formulations for each experiment to avoid precipitation over time. |
| 2. Inadequate Dose: The administered dose is too low to elicit a response. | - Perform a dose-response study to determine the optimal effective dose for your specific animal model and experimental conditions[8][17]. - Review literature for effective dose ranges of structurally similar GPR119 agonists. | |
| 3. Receptor Desensitization (Tachyphylaxis): Particularly in chronic studies, the receptor may have become desensitized. | - If possible, measure GPR119 expression levels in the target tissues. - Consider intermittent dosing schedules rather than continuous administration. - Investigate downstream signaling markers (e.g., cAMP levels) to assess receptor activity[1][11]. | |
| 4. Species Differences: The agonist may have lower potency or different pharmacology in your chosen animal model compared to in vitro human assays. | - Verify the potency of the agonist on the murine GPR119 receptor if possible[9]. - Be cautious when extrapolating results from in vitro human cell lines to in vivo rodent models. | |
| High Variability in Results | 1. Inconsistent Formulation: The agonist is not uniformly suspended or dissolved in the vehicle. | - Ensure the formulation is homogenous before each administration. Vortex or sonicate the preparation immediately before dosing. |
| 2. Gavage Technique: Improper oral gavage can lead to stress-induced hyperglycemia or incorrect dosing. | - Ensure all personnel are proficient in oral gavage techniques to minimize stress to the animals. - Consider alternative, less stressful oral dosing methods if available[18]. | |
| Unexpected Toxicity or Adverse Effects | 1. Off-Target Effects: The agonist may be interacting with other receptors or cellular targets. | - Test the agonist in GPR119 knockout mice to confirm that the observed effects are GPR119-dependent[2][3][12]. - Conduct a broad off-target screening panel to identify potential unintended interactions[19][20]. |
| 2. Formulation Vehicle Toxicity: The vehicle itself may be causing adverse effects at the administered volume or concentration. | - Run a vehicle-only control group to assess any effects of the formulation components. - Ensure the concentration of solvents like ethanol or DMSO is within acceptable limits for animal administration. |
Quantitative Data from In Vivo Studies
The following tables summarize representative data from in vivo studies of various GPR119 agonists in mouse models. This data is intended to provide a general expectation of the potential effects of this compound.
Table 1: Effect of GPR119 Agonists on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice
| Agonist (Dose) | Duration | Change in Body Weight (%) | Change in Food Intake (%) | Reference |
| GSK2041706 (30 mg/kg, b.i.d.) | 14 days | -7.4% | -17.1% | [21] |
| Metformin (100 mg/kg, b.i.d.) | 14 days | -4.4% | -8.7% | [21] |
| GSK2041706 + Metformin | 14 days | -16.7% | -37.5% | [21] |
Table 2: Effect of GPR119 Agonists on Glucose Homeostasis in Diabetic Mouse Models
| Agonist (Dose) | Animal Model | Parameter | Result | Reference |
| HD0471953 (50 mg/kg) | db/db mice | Fasting Blood Glucose | Significant decrease | [8] |
| Oral Glucose Tolerance | Improved | [8] | ||
| Plasma Insulin | Increased | [8] | ||
| Plasma GLP-1 | Increased | [8] | ||
| DS-8500a | db/db mice | Non-fasting Blood Glucose | Significant decrease | [22] |
| HbA1c | Significant decrease | [22] | ||
| Plasma GLP-1 | Increased | [22] |
Experimental Protocols
Oral Glucose Tolerance Test (oGTT)
This protocol is adapted from established methods for assessing glucose tolerance in mice following administration of a GPR119 agonist[23][24][25][26].
Materials:
-
This compound
-
Vehicle (e.g., 15% Polyethylene Glycol 400 + 85% of 23.5% Hydroxypropyl-β-cyclodextrin in sterile water)[14]
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated microvettes)
-
Oral gavage needles
-
Heating pad or lamp
Procedure:
-
Fast mice for 6-16 hours overnight with free access to water[23][26].
-
Record the body weight of each mouse.
-
Prepare the this compound formulation at the desired concentration in the chosen vehicle. Ensure it is fully dissolved or homogenously suspended.
-
Administer the this compound or vehicle to the mice via oral gavage (typical volume is 5-10 mL/kg)[25].
-
At t = -30 minutes (relative to glucose administration), collect a baseline blood sample (~20 µL) from the tail vein for glucose measurement.
-
At t = 0 minutes, administer a 2 g/kg body weight bolus of the 20% glucose solution via oral gavage[23][25].
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration[23][24].
-
Measure blood glucose concentrations at each time point using a glucometer.
-
Plot the blood glucose levels over time and calculate the area under the curve (AUC) for each treatment group.
Plasma GLP-1 Measurement
This protocol outlines the procedure for collecting plasma and measuring active GLP-1 levels following GPR119 agonist administration[14][16][27].
Materials:
-
This compound and vehicle
-
DPP-IV inhibitor (e.g., sitagliptin (B1680988) or a commercially available inhibitor solution)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes pre-coated with EDTA and a DPP-IV inhibitor
-
Centrifuge
-
GLP-1 ELISA kit (for active GLP-1)
Procedure:
-
Fast mice as required for your experimental design (e.g., overnight).
-
Prepare and administer this compound or vehicle as described in the oGTT protocol.
-
At the desired time point for blood collection (e.g., 30 minutes post-agonist administration), anesthetize the mouse[16].
-
Collect blood via cardiac puncture into tubes containing EDTA and a DPP-IV inhibitor to prevent GLP-1 degradation[14][27].
-
Immediately place the blood samples on ice.
-
Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
Measure the concentration of active GLP-1 in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.
Visualizations
GPR119 Signaling Pathways
References
- 1. GPR55 and GPR119 Receptors Contribute to the Processing of Neuropathic Pain in Rats | MDPI [mdpi.com]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational restriction in a series of GPR119 agonists: differences in pharmacology between mouse and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery, optimisation and in vivo evaluation of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 14. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and characterization of novel small molecule agonists of G protein-coupled receptor 119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 20. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 24. protocols.io [protocols.io]
- 25. Stimulating β-Cell Regeneration by Combining a GPR119 Agonist with a DPP-IV Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. joe.bioscientifica.com [joe.bioscientifica.com]
GPR119 Agonist Studies: Technical Support & Troubleshooting Center
Welcome to the technical support center for researchers investigating GPR119 agonists. This resource provides answers to frequently asked questions and troubleshooting guides to help interpret conflicting results and navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why have GPR119 agonists shown promising results in preclinical rodent models but largely failed in human clinical trials?
A: This is a critical issue in the field. The discrepancy between rodent model success and human clinical trial failures is likely due to several factors:
-
Species Differences: Pharmacological differences may exist between rodent and human GPR119 receptors, affecting agonist potency and signaling.[1]
-
Indirect Mechanism of Action: The primary hypoglycemic effect of many GPR119 agonists in rodents is indirect, relying on the stimulation of incretins like GLP-1.[2][3] This effect may not translate with the same efficacy to the more complex metabolic environment in human patients with type 2 diabetes.[4][5][6]
-
Modest Direct Effects: While GPR119 is expressed on pancreatic β-cells, its direct contribution to insulin (B600854) secretion may be modest compared to the incretin (B1656795) effect.[7] Studies in GPR119 knockout mice suggest the receptor is not essential for the physiological control of insulin secretion.[3]
-
Off-Target Effects: Some synthetic agonists have been found to have off-target effects, causing glucose-lowering in GPR119 knockout mice, which complicates the interpretation of results.[8]
-
Constitutive Activity: The GPR119 receptor may be occupied by endogenous ligands like lysophosphatidylcholine, leading to some constitutive activity. Synthetic agonists must compete with these endogenous ligands, potentially impacting their efficacy.[3]
Q2: What is the established signaling pathway for GPR119?
A: GPR119 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit.[9][10] Upon agonist binding, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][11] This rise in cAMP is the key mechanism through which GPR119 activation potentiates glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells and stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from enteroendocrine cells in the gut.[9][10][11][12]
Figure 1: GPR119 signaling in pancreatic β-cells and enteroendocrine L-cells.
Q3: Is GPR119-mediated hormone secretion always glucose-dependent?
A: Not necessarily; it depends on the cell type.
-
Insulin Secretion: In pancreatic β-cells, the effect of GPR119 agonists on insulin secretion is strictly glucose-dependent.[13][14][15] Agonists potentiate insulin release at high glucose concentrations but have no significant effect at basal or low glucose levels.[14][15]
-
GLP-1 Secretion: In contrast, GPR119-mediated GLP-1 secretion from intestinal L-cells has been shown to be glucose-independent in both in vitro and in vivo models.[13] GPR119 agonists can stimulate GLP-1 release even in the absence of a glucose load.[13]
Q4: What are the main locations of GPR119 expression?
A: GPR119 is predominantly expressed in the pancreas and the gastrointestinal tract.[9][16][17]
-
Pancreas: Expression is largely restricted to the insulin-producing β-cells and glucagon-producing alpha-cells within the islets of Langerhans.[15][16]
-
Gastrointestinal Tract: It is found in enteroendocrine cells, including K-cells (which produce GIP) and L-cells (which produce GLP-1).[9][11][18]
-
Other Tissues: Some expression has also been noted in the brain in rodent models.[17]
Troubleshooting Guides
Issue 1: Inconsistent In Vivo vs. In Vitro Efficacy
You observe potent, glucose-dependent insulin secretion in isolated islets (in vitro), but the same agonist shows weak or no effect on oral glucose tolerance (in vivo).
Figure 2: Decision tree for troubleshooting conflicting in vivo/in vitro results.
Troubleshooting Steps:
-
Verify Pharmacokinetics (PK): Ensure your agonist achieves sufficient plasma exposure after oral administration. Poor absorption or rapid metabolism can lead to a lack of in vivo effect.
-
Compare Oral vs. Intraperitoneal Glucose Challenge: The effect of GPR119 agonists can be highly dependent on GLP-1 receptor signaling.[3]
-
An Oral Glucose Tolerance Test (OGTT) stimulates incretin release. If your compound is effective here, its action is likely mediated at least in part by GLP-1/GIP from the gut.
-
An Intraperitoneal Glucose Tolerance Test (IPGTT) bypasses the gut and largely eliminates the incretin effect. If your compound fails in an IPGTT, it suggests its direct effect on pancreatic β-cells is weak in vivo.[2]
-
-
Confirm Target Engagement: Use GPR119 knockout (KO) mice. A true GPR119 agonist should have no effect on glucose tolerance in KO mice.[12] If you still observe a glucose-lowering effect, your compound likely has off-target activity.[8]
-
Consider Combination Therapy: The effect of GPR119 agonists can be amplified when combined with a DPP-4 inhibitor (like sitagliptin), which prevents the degradation of GLP-1 and GIP.[6][18]
Issue 2: High Variability in Oral Glucose Tolerance Test (OGTT) Results
Your OGTT data shows large error bars and lacks statistical significance, even with a compound known to be effective.
Troubleshooting Steps:
-
Standardize Fasting: The length of fasting significantly impacts baseline glucose and stress levels. A 4-6 hour fast is often sufficient and less stressful than a 16-hour overnight fast.[19][20] Ensure all mice are fasted for the exact same duration.
-
Acclimatize Animals: Handle mice frequently before the experiment to reduce stress-induced hyperglycemia. Stress from handling or gavage can significantly impact blood glucose readings.[19]
-
Refine Gavage Technique: Ensure the gavage is performed gently and correctly to avoid panic responses or esophageal injury.[19] The use of oral glucose gels can be a less stressful alternative to gavage for voluntary consumption.[20]
-
Control for Sex and Age: Use age-matched animals of the same sex within experimental groups, as glucose tolerance can differ.[20]
-
Maintain Consistent Environment: Perform the test at the same time of day in a quiet environment to minimize circadian and environmental influences.
Data from Key GPR119 Agonist Studies
The following table summarizes findings from several key studies to allow for easier comparison of reported effects.
| Agonist | Model System | Key Finding(s) | Glucose Dependence | Reference |
| AR231453 | HIT-T15 cells, Rodent Islets | Increased cAMP and insulin release; effect lost in GPR119-deficient models. | Insulin: Yes | [12] |
| AR231453 | Wild-type & GPR119 KO Mice | Improved oral glucose tolerance in wild-type but not KO mice. Stimulated GLP-1 and GIP release. | N/A (in vivo) | [12][18] |
| AR231453 | GLP-1R & GIP-R KO Mice | Glucose-lowering effect was lost in GLP-1 receptor knockout mice, but not GIP receptor knockout mice. | N/A (in vivo) | [3] |
| MBX-2982 | GLUTag cells, Mouse Colon Cultures, In Vivo (mice) | Stimulated GLP-1 secretion both with and without glucose. | GLP-1: No | [13] |
| AS1269574 | MIN-6 cells, Normal Mice | Enhanced insulin secretion only under high-glucose conditions. Improved oral glucose tolerance. | Insulin: Yes | [14] |
| OEA | MIN6c4 insulinoma cells | Increased insulin secretion, associated with increased cAMP and potentiation of glucose-stimulated Ca2+ influx. | Insulin: Yes | [21] |
| GSK1292263 | Humans with T2D | Failed to alter circulating glucose concentrations, alone or with sitagliptin, despite raising GLP-1. | N/A (human) | [6] |
Experimental Protocols
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This protocol assesses the direct effect of a GPR119 agonist on insulin secretion from pancreatic islets at low and high glucose concentrations.
Methodology:
-
Islet Isolation: Isolate islets from mice or rats using collagenase digestion.
-
Islet Culture: Culture isolated islets overnight in a standard culture medium (e.g., RPMI) to allow for recovery.[22][23]
-
Pre-incubation: Hand-pick islets of similar size and place them in a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low concentration of glucose (e.g., 2.8-3.3 mM) for 1-2 hours at 37°C to establish a basal secretion rate.[22][24]
-
Stimulation:
-
Divide islets into treatment groups in a 24-well plate (10-15 islets per well).[22]
-
Group 1 (Basal): Incubate in KRBH with low glucose (e.g., 2.8 mM).
-
Group 2 (Stimulated): Incubate in KRBH with high glucose (e.g., 16.7 mM).
-
Group 3 (Agonist - Low Glucose): Incubate in KRBH with low glucose + GPR119 agonist.
-
Group 4 (Agonist - High Glucose): Incubate in KRBH with high glucose + GPR119 agonist.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C.[22]
-
Sample Collection: Collect the supernatant (which contains the secreted insulin) from each well. Store at -20°C or -80°C.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using an ELISA kit.
-
Data Analysis: Normalize insulin secretion to the number of islets or total protein/DNA content. Calculate the stimulation index (High Glucose / Low Glucose) for vehicle and agonist-treated groups.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol evaluates the overall effect of a GPR119 agonist on glucose disposal in a living animal following an oral glucose challenge.
Figure 3: Standard experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Methodology:
-
Fasting: Fast mice for 4-6 hours in the morning with free access to water. Transfer them to a clean cage to prevent coprophagy.[19][25]
-
Drug Administration (T=-30 to -60 min): Administer the GPR119 agonist or vehicle control via oral gavage (p.o.).[26]
-
Baseline Glucose (T=0 min): Obtain a baseline blood glucose reading from a small tail nick using a glucometer.[19]
-
Glucose Challenge (T=0 min): Immediately after the baseline reading, administer a sterile glucose solution (typically 1-2 g/kg body weight) via oral gavage.[20][25]
-
Blood Glucose Monitoring: Measure blood glucose from the same tail nick at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge.[20][26]
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify overall glucose tolerance. A lower AUC in the agonist-treated group compared to the vehicle group indicates improved glucose tolerance.
Intracellular cAMP Measurement Assay
This protocol measures the direct activation of the Gαs signaling pathway by a GPR119 agonist in a cell-based system.
Methodology:
-
Cell Culture: Use a cell line expressing GPR119 (e.g., transfected HEK293 cells, MIN6 insulinoma cells, or GLUTag enteroendocrine cells).[13][14] Plate cells in a 96- or 384-well plate and grow to desired confluency.
-
Compound Treatment:
-
Aspirate the culture medium.
-
Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the GPR119 agonist at various concentrations to generate a dose-response curve. Include a vehicle control.
-
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.[27]
-
Cell Lysis & Detection: Lyse the cells and measure cAMP levels using a commercially available kit. Common methods include:
-
HTRF (Homogeneous Time-Resolved FRET): A competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to an antibody.[27][28]
-
AlphaScreen: A bead-based immunoassay based on competition between cellular and biotinylated cAMP.[29]
-
Luminescence-based assays (e.g., cAMP-Glo™): These assays use a kinase that is activated by cAMP, leading to a change in a coupled luciferase reaction.[30]
-
-
Data Analysis: Generate a standard curve using known cAMP concentrations. Convert the raw signal from your samples to cAMP concentrations. Plot the cAMP concentration against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 9. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 11. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 12. A role for beta-cell-expressed G protein-coupled receptor 119 in glycemic control by enhancing glucose-dependent insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. GPR119 expression in normal human tissues and islet cell tumors: evidence for its islet-gastrointestinal distribution, expression in pancreatic beta and alpha cells, and involvement in islet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GPR119 - Wikipedia [en.wikipedia.org]
- 18. A role for intestinal endocrine cell-expressed g protein-coupled receptor 119 in glycemic control by enhancing glucagon-like Peptide-1 and glucose-dependent insulinotropic Peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 20. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 24. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. meliordiscovery.com [meliordiscovery.com]
- 27. google.com [google.com]
- 28. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. resources.revvity.com [resources.revvity.com]
- 30. cAMP-Glo™ Assay [promega.com]
Technical Support Center: GPR119 Agonist 3 and Hypoglycemia Potential
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of GPR119 agonists in experimental settings, with a specific focus on their potential for inducing hypoglycemia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GPR119 agonists and how does it relate to hypoglycemia?
A1: GPR119 agonists bind to and activate the G protein-coupled receptor 119 (GPR119), which is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] This activation stimulates the Gαs subunit of the G protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] In pancreatic β-cells, elevated cAMP enhances glucose-dependent insulin (B600854) secretion.[1][3][4] In intestinal L-cells, it promotes the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] The key aspect regarding hypoglycemia is that the insulinotropic effects of GPR119 agonists are glucose-dependent. This means they have a more pronounced effect at higher glucose concentrations and a minimal effect at low glucose levels, which is thought to confer a low risk of inducing hypoglycemia.[2][3]
Q2: Do GPR119 agonists have any effect on glucagon (B607659) secretion, particularly during hypoglycemia?
A2: The effect of GPR119 agonists on glucagon secretion is an area of active investigation with some conflicting findings. Preclinical studies in rodents have suggested that GPR119 agonists can increase glucagon secretion during low glucose conditions, which could be a protective mechanism against hypoglycemia.[5] However, a clinical trial involving the GPR119 agonist MBX-2982 in individuals with type 1 diabetes did not show an improvement in the glucagon counter-regulatory response to hypoglycemia.[6][7]
Q3: Have any specific GPR119 agonists shown a potential for hypoglycemia in preclinical or clinical studies?
A3: Generally, GPR119 agonists have been associated with a low risk of hypoglycemia. For instance, preclinical studies with ZB-16 and DA-1241 demonstrated glucose-lowering effects without reports of significant hypoglycemia.[3][8] A clinical study with GSK1292263 also showed no significant effect on circulating glucose levels, suggesting a low propensity for hypoglycemia. In a study with MBX-2982, while it didn't improve the counter-regulatory response to hypoglycemia, it also wasn't reported to induce hypoglycemia.[6][7] The glucose-dependent nature of their mechanism of action is the primary reason for this favorable safety profile.[1][3]
Troubleshooting Guides
In Vitro Experiments
Issue 1: Lower-than-expected potency (EC50) of a GPR119 agonist in a cAMP accumulation assay.
-
Potential Cause 1: Reagent Integrity.
-
Troubleshooting: Ensure the GPR119 agonist has been stored correctly (typically lyophilized at -20°C or colder and protected from light) and was properly reconstituted. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock for each experiment.
-
-
Potential Cause 2: Cell Health and Passage Number.
-
Troubleshooting: Use cells with healthy morphology and within a consistent, low passage number. GPR119 receptor expression can decrease with excessive passaging.
-
-
Potential Cause 3: Assay Conditions.
-
Troubleshooting:
-
Cell Density: Ensure consistent cell seeding density. Overly confluent or sparse cells can lead to variable responses.
-
Incubation Time: Optimize and maintain a consistent incubation time with the agonist.
-
Assay Buffer: Check the pH and composition of your assay buffer. The presence of interfering substances can affect the assay.
-
-
-
Potential Cause 4: Detection System.
-
Troubleshooting:
-
Reagent Quality: Verify the quality and expiration date of your cAMP detection kit reagents.
-
Instrument Settings: Ensure the plate reader is calibrated and its settings are optimized for your assay format.
-
-
Issue 2: High variability between replicate wells in an insulin or glucagon secretion assay from isolated islets.
-
Potential Cause 1: Islet Quality and Size Heterogeneity.
-
Troubleshooting: Hand-pick islets of similar size for each replicate. Allow islets to recover in culture for a period after isolation before conducting the secretion assay.
-
-
Potential Cause 2: Inconsistent Cell Number.
-
Troubleshooting: Carefully count the number of islets per well to ensure consistency across all conditions.
-
-
Potential Cause 3: Pre-incubation and Stimulation Steps.
-
Troubleshooting: Ensure that the duration and glucose concentrations of the pre-incubation and stimulation steps are precisely controlled and consistent for all wells.
-
-
Potential Cause 4: Pipetting Errors.
-
Troubleshooting: Use calibrated pipettes and be meticulous during the addition of reagents and collection of supernatants.
-
In Vivo Experiments
Issue 1: Lack of a significant glucose-lowering effect of a GPR119 agonist in an oral glucose tolerance test (OGTT).
-
Potential Cause 1: Pharmacokinetics of the Agonist.
-
Troubleshooting: Ensure the dose and timing of agonist administration are appropriate for its pharmacokinetic profile (i.e., Cmax and Tmax). The agonist should be administered at a time point that allows it to reach effective concentrations before the glucose challenge.
-
-
Potential Cause 2: Animal Fasting State.
-
Troubleshooting: Adhere to a consistent fasting period for all animals before the OGTT, as this can significantly impact baseline glucose levels and the response to the glucose challenge.
-
-
Potential Cause 3: Route of Administration.
-
Troubleshooting: Confirm that the oral gavage was successful and the full dose was administered. The effects of some GPR119 agonists are more pronounced with oral versus intraperitoneal glucose challenges, as the oral route engages the incretin axis.[1]
-
-
Potential Cause 4: Animal Strain and Health.
-
Troubleshooting: Use a consistent and appropriate animal model. The health status of the animals can influence their metabolic responses.
-
Issue 2: Unexpected variability in plasma hormone levels (insulin, GLP-1, glucagon) following agonist administration.
-
Potential Cause 1: Blood Sampling and Processing.
-
Troubleshooting: Use appropriate anticoagulants and protease inhibitors (especially for GLP-1) in blood collection tubes. Process samples promptly and store them at the correct temperature to prevent hormone degradation.
-
-
Potential Cause 2: Stress-Induced Hormonal Changes.
-
Troubleshooting: Handle animals gently and minimize stress during blood collection, as stress can independently affect hormone levels.
-
-
Potential Cause 3: Assay Variability.
-
Troubleshooting: Use validated and reliable ELISA or RIA kits for hormone quantification. Run samples from the same experiment in the same assay to minimize inter-assay variability.
-
Data Presentation
Table 1: In Vitro Potency of Selected GPR119 Agonists
| Agonist | Assay System | EC50 | Reference |
| AR231453 | cAMP accumulation in HIT-T15 cells | 4.7 nM | [4] |
| AR231453 | GLP-1 release from GLUTag cells (10 mM glucose) | 17 nM | [9] |
| Arena B3 | GLP-1 release from GLUTag cells (10 mM glucose) | 0.40 µM | [9] |
| MBX-2982 | Not specified | 3.9 nM | [10] |
| ZB-16 | cAMP accumulation | 7.25 nM | [8] |
| GSK1292263 | Human GPR119 | pEC50 6.9 | [11] |
| DA-1241 | Not specified | Not specified | |
| APD597 | hGPR119 | 46 nM | [11] |
Table 2: In Vivo Effects of GPR119 Agonists on Glucose and Hormone Levels
| Agonist | Animal Model/Subject | Dose | Key Findings | Reference |
| AR231453 | Wild-type mice | 10 mg/kg | Significantly improved oral glucose tolerance; increased plasma GLP-1 and insulin. | [1][12] |
| ZB-16 | STZ-nicotinamide induced diabetic rats | 1 mg/kg/day for 28 days | Decreased fasting blood glucose by 27% 30 min after oral glucose administration; increased stimulated GLP-1 and insulin secretion. | [2][8] |
| DA-1241 | High-fat diet-fed mice | Not specified | Decreased fasting blood glucose; increased GLP-1 levels; improved oral glucose tolerance. | [3][13] |
| MBX-2982 | Humans with Type 1 Diabetes | 600 mg daily for 14 days | No significant change in glucagon response to hypoglycemia; 17% increase in GLP-1 response during a mixed-meal test. | [6][7] |
| GSK1292263 | Humans with Type 2 Diabetes | 100-600 mg/day for 14 days | No significant effect on circulating glucose, insulin, C-peptide, or glucagon levels. |
Experimental Protocols
1. Hyperinsulinemic-Hypoglycemic Clamp in Rodents (to assess glucagon counter-regulation)
-
Objective: To evaluate the effect of a GPR119 agonist on glucagon and other counter-regulatory hormone responses to a controlled hypoglycemic state.
-
Procedure:
-
Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) and allow for a recovery period of 5-7 days.
-
Fast the animals overnight (e.g., 12-16 hours).
-
Administer the GPR119 agonist or vehicle at a predetermined time before the clamp.
-
Initiate a continuous infusion of insulin to induce hypoglycemia.
-
Monitor blood glucose levels frequently (e.g., every 5-10 minutes).
-
Once blood glucose reaches the target hypoglycemic level (e.g., 50-60 mg/dL), infuse a variable rate of glucose to maintain this level.
-
Collect blood samples at baseline and at various time points during the hypoglycemic clamp for the measurement of glucagon, insulin, and other relevant hormones.
-
2. In Vitro Glucagon and Insulin Secretion from Isolated Pancreatic Islets
-
Objective: To determine the direct effect of a GPR119 agonist on glucagon and insulin secretion from pancreatic islets at different glucose concentrations.
-
Procedure:
-
Isolate pancreatic islets from rodents using collagenase digestion.
-
Culture the islets for a recovery period.
-
Pre-incubate batches of islets (e.g., 10-20 islets per well) in a buffer containing a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 30-60 minutes).
-
Replace the pre-incubation buffer with fresh buffer containing low (e.g., 2.8 mM) or high (e.g., 16.7 mM) glucose concentrations, with or without the GPR119 agonist.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Collect the supernatant for measurement of secreted glucagon and insulin using ELISA or RIA.
-
Lyse the islets to determine the total hormone content for normalization of secretion data.
-
Mandatory Visualizations
Caption: GPR119 agonist signaling pathway.
Caption: Hyperinsulinemic-hypoglycemic clamp workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chemistry and Hypoglycemic Activity of GPR119 Agonist ZB-16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. ZB-16, a Novel GPR119 Agonist, Relieves the Severity of Streptozotocin–Nicotinamide-Induced Diabetes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
GPR119 Agonist Clinical Development: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the clinical development of GPR119 agonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GPR119 agonists?
GPR119 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation by agonist binding initiates a signaling cascade that elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This increase in cAMP in pancreatic β-cells enhances glucose-stimulated insulin (B600854) secretion (GSIS). In intestinal L-cells, GPR119 activation stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretin (B1656795) hormones, in turn, potentiate insulin secretion from β-cells, contributing to improved glucose homeostasis.
Q2: What was the initial therapeutic rationale for developing GPR119 agonists for Type 2 Diabetes?
The therapeutic rationale for GPR119 agonists in the treatment of Type 2 Diabetes (T2D) was based on their potential to address multiple pathophysiological defects of the disease. By promoting glucose-dependent insulin secretion and the release of incretin hormones, GPR119 agonists were expected to improve glycemic control with a low risk of hypoglycemia. Additionally, preclinical studies suggested potential benefits in preserving β-cell function and promoting satiety, which could lead to weight management.
Q3: Why have many GPR119 agonists shown disappointing results in clinical trials despite promising preclinical data?
The translation of robust preclinical efficacy of GPR119 agonists into successful clinical outcomes has been challenging. Several factors may contribute to this discrepancy:
-
Species Differences: Significant variations in GPR119 receptor pharmacology and expression levels exist between rodents and humans. This can lead to an overestimation of efficacy in preclinical rodent models.
-
Suboptimal Pharmacokinetics: Many early-generation GPR119 agonists exhibited poor pharmacokinetic properties in humans, including low bioavailability and short half-life, which limited their therapeutic exposure.
-
Lack of Robust Glycemic Control: In clinical trials, several GPR119 agonists failed to demonstrate clinically meaningful reductions in HbA1c or fasting plasma glucose compared to placebo or existing therapies.
-
Gastrointestinal Side Effects: Some GPR119 agonists have been associated with gastrointestinal adverse events, which may be related to their effects on gut motility and hormone secretion.
Troubleshooting Guides
Issue 1: Low Potency and Efficacy in In Vitro Assays
Problem: Observed EC50 values for your GPR119 agonist are higher than expected, or the maximal response is low in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Line Issues | Verify the expression and functionality of the GPR119 receptor in your cell line (e.g., HEK293, CHO) using a reference agonist. Passage number can affect receptor expression; use cells within a defined passage range. |
| Assay Conditions | Optimize assay parameters such as cell density, serum concentration in the media, and incubation time. Ensure the cAMP assay kit is within its expiration date and properly calibrated. |
| Compound Stability | Assess the stability of your compound in the assay buffer. Degradation can lead to a loss of potency. |
| Species Orthologs | If using a non-human GPR119 construct, be aware of potential differences in ligand binding and signaling compared to the human receptor. |
Issue 2: Poor Oral Bioavailability in Preclinical Models
Problem: Your GPR119 agonist shows good in vitro potency but demonstrates low oral bioavailability in rodent models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High First-Pass Metabolism | Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to assess the extent of first-pass metabolism. Chemical modifications to block metabolic soft spots may be necessary. |
| Low Solubility | Determine the aqueous solubility of your compound. Poor solubility can limit absorption. Formulation strategies such as amorphous solid dispersions or salt formation can be explored. |
| Efflux Transporter Substrate | Investigate if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which can pump the compound back into the intestinal lumen. |
Experimental Protocols
Protocol 1: In Vitro cAMP Measurement Assay
This protocol outlines a common method for assessing the potency of a GPR119 agonist in a recombinant cell line.
Workflow:
Caption: Workflow for in vitro cAMP measurement.
Methodology:
-
Cell Culture: Seed a stable cell line expressing the human GPR119 receptor (e.g., HEK293-hGPR119) into 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of the GPR119 agonist in a suitable assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Incubation: Remove the culture medium from the cells and add the compound dilutions. Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA). Measure the intracellular cAMP concentration.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a standard in vivo method to evaluate the effect of a GPR119 agonist on glucose tolerance.
Workflow:
Caption: Workflow for an oral glucose tolerance test.
Methodology:
-
Animal Preparation: Use male C57BL/6J mice. Acclimatize the animals for at least one week before the experiment. Fast the mice overnight (approximately 16 hours) with free access to water.
-
Dosing: On the day of the experiment, administer the GPR119 agonist or vehicle control orally (p.o.) at a specific dose.
-
Glucose Challenge: 60 minutes after compound administration, administer a glucose solution (e.g., 2 g/kg) orally.
-
Blood Sampling: Collect blood samples from the tail vein at time points 0 (just before glucose administration), 15, 30, 60, and 120 minutes after the glucose challenge.
-
Glucose Measurement: Measure blood glucose concentrations using a glucometer.
-
Data Analysis: Calculate the area under the curve (AUC) for the blood glucose excursion and compare the results between the treatment and vehicle groups.
Quantitative Data Summary
Table 1: Preclinical Data for Select GPR119 Agonists
| Compound | EC50 (human GPR119, nM) | Oral Bioavailability (Rat, %) | Reference |
| APD597 | 27 | 45 | |
| JNJ-38431055 | 18 | 30 | |
| PSN632408 | 5.6 | 25 |
Table 2: Clinical Trial Outcomes for a Representative GPR119 Agonist
| Parameter | Placebo (n=50) | GPR119 Agonist (100 mg, n=50) | p-value |
| Change in HbA1c (%) from baseline | -0.1 | -0.3 | >0.05 |
| Change in Fasting Plasma Glucose (mg/dL) | +2 | -5 | >0.05 |
| Change in Body Weight (kg) | -0.5 | -1.0 | >0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual clinical trial results for specific GPR119 agonists should be consulted for accurate information.
Signaling Pathway
Caption: GPR119 signaling pathway in pancreatic β-cells and intestinal L-cells.
Strategies to enhance the therapeutic window of GPR119 agonist 3
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with GPR119 agonist 3. Our goal is to help you overcome common challenges and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Question 1: Why am I observing lower than expected potency (EC50) for this compound in my in vitro cAMP assay?
Possible Causes and Solutions:
-
Cell Line Issues:
-
Low GPR119 Expression: The cell line (e.g., HEK293, CHO) may not have stable and high-level expression of the GPR119 receptor. Solution: Verify receptor expression levels via qPCR or Western blot. Use a cell line with confirmed high expression or re-transfect and select a high-expressing clone.[1]
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered cell behavior. Solution: Use cells with a low passage number and maintain consistent cell culture conditions.
-
-
Assay Conditions:
-
Agonist Degradation: this compound may be unstable in certain buffer conditions or over long incubation times. Solution: Prepare fresh agonist solutions for each experiment. Minimize incubation times where possible and ensure the assay buffer is appropriate.
-
Serum Interference: Components in serum can bind to the agonist or interfere with the assay. Solution: Perform the assay in a serum-free medium or a buffer like HBSS with 20 mM HEPES.[2]
-
-
Reagent Quality:
-
Agonist Purity: The purity of this compound can affect its effective concentration. Solution: Confirm the purity of your compound using techniques like HPLC-MS.
-
cAMP Assay Kit: The sensitivity and quality of the cAMP detection kit are crucial. Solution: Ensure the kit is not expired and is appropriate for your cell system. Run positive controls, such as a reference agonist (e.g., AR231453), to validate the assay performance.[2][3]
-
Question 2: My in vivo oral glucose tolerance test (OGTT) with this compound does not show a significant improvement in glucose disposal. What could be the reason?
Possible Causes and Solutions:
-
Pharmacokinetics (PK) of this compound:
-
Poor Oral Bioavailability: The compound may have low absorption from the gut. Solution: Review the formulation of the agonist. Ensure it is properly dissolved or suspended in a suitable vehicle for oral gavage. Consider performing a preliminary PK study to determine plasma exposure.
-
Rapid Metabolism: The agonist might be cleared too quickly to exert its effect. Medicinal chemistry efforts have focused on reducing the half-life of some GPR119 agonists.[4] Solution: Adjust the timing of agonist administration relative to the glucose challenge. A shorter pre-dosing time might be necessary.
-
-
Experimental Design:
-
Fasting State of Animals: Inadequate fasting can lead to high baseline glucose levels and variability. Solution: Ensure mice are fasted overnight (approximately 16 hours) with free access to water.[2]
-
Route of Glucose Administration: GPR119 agonists are known to be more effective in an oral glucose tolerance test (oGTT) compared to an intraperitoneal glucose tolerance test (IPGTT).[5][6] This is because their effect is largely mediated by the release of incretins like GLP-1 from the gut, a pathway that is less stimulated by intraperitoneal glucose.[5] Solution: Confirm you are using an oral glucose challenge to fully engage the incretin-mediated mechanism of action.
-
-
Animal Model:
-
Species Differences: The potency of GPR119 agonists can vary between human, mouse, and rat receptors.[3][4] Solution: Ensure that this compound is potent against the GPR119 receptor of the animal species being used.
-
Disease Model: The severity of the diabetic phenotype in the animal model can influence the outcome. Solution: Characterize the baseline glucose metabolism of your animal model to ensure it is appropriate for the study.
-
Question 3: I am observing inconsistent results in my glucose-stimulated insulin (B600854) secretion (GSIS) assays with pancreatic islets.
Possible Causes and Solutions:
-
Islet Health and Viability:
-
Isolation Procedure: The islet isolation process can be harsh and affect islet function. Solution: Optimize the collagenase digestion and purification steps to ensure high islet viability. Allow islets to recover in culture for at least 24 hours post-isolation.
-
Culture Conditions: Prolonged culture can lead to a decline in islet function. Solution: Use freshly isolated islets when possible or ensure culture conditions are optimal (e.g., appropriate glucose concentration, serum, and CO2).
-
-
Assay Protocol:
-
Pre-incubation Step: A pre-incubation step in low glucose is critical to bring insulin secretion to a basal level. Solution: Include a pre-incubation step with low glucose (e.g., 2.8 mM) for 1-2 hours before stimulating with high glucose and the agonist.[2]
-
Glucose Concentration: The potentiation of insulin secretion by GPR119 agonists is glucose-dependent.[3][5] The effect may not be apparent at low glucose concentrations. Solution: Ensure you are testing the agonist's effect in the presence of a stimulatory glucose concentration (e.g., 16.7 mM).[2]
-
-
Off-Target Effects:
-
While this compound is designed to be selective, high concentrations could lead to off-target effects. Solution: Perform a dose-response curve to identify the optimal concentration. Be aware of potential off-target liabilities, such as mild hERG inhibition, which has been observed with some GPR119 agonists at higher concentrations.[4]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to provide a benchmark for your experiments.
Table 1: In Vitro Potency of GPR119 Agonists
| Compound | Target | Assay Type | EC50 (nM) | Cell Line | Reference |
| This compound (Cmpd 21b) | Human GPR119 | cAMP | 3.8 | HEK293 | [7] |
| AR231453 | Human GPR119 | cAMP | 5.7 | HEK293 | [3] |
| AR231453 | Human GPR119 | Insulin Release | 3.5 | HIT-T15 | [3] |
| AS1669058 | Human GPR119 | Not specified | 110 | Not specified | [8] |
| PSN632408 | Not specified | Not specified | 7900 | Not specified | [2] |
| 2-Oleoylglycerol (endogenous) | Human GPR119 | Not specified | 2500 | COS-7 | [7] |
Table 2: Pharmacokinetic Parameters of Representative GPR119 Agonists
| Compound | Species | t1/2 (h) | Vdu (L/kg) | cLogP | Reference |
| Phenoxy analogue 1 | Rat | 14.7 | 1725 | 3.8 | [4] |
| Benzyloxy analogue 2 | Rat | 1.8 | 81 | 2.2 | [4] |
| Phenoxy analogue 3 | Rat | 6.5 | 242 | Not specified | [4] |
| Benzyloxy analogue 4 | Rat | 1.5 | 62 | Not specified | [4] |
Note: These data illustrate how medicinal chemistry strategies, such as modifying the core structure from a phenoxy to a benzyloxy analogue, can be used to reduce half-life and lipophilicity.[4]
Detailed Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol measures the ability of this compound to stimulate cAMP production in cells expressing the human GPR119 receptor.
-
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
-
DMEM with 10% FBS.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
This compound and a reference agonist.
-
cAMP HTRF assay kit (e.g., Cisbio).
-
384-well white microplates.
-
-
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[2]
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.[2]
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 nm ratio. Determine the EC50 value using a sigmoidal dose-response curve fit.[2]
-
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol evaluates the effect of this compound on glucose disposal in mice.
-
Materials:
-
C57BL/6 mice.
-
This compound formulated for oral gavage.
-
Glucose solution (2 g/kg body weight).
-
Glucometer and test strips.
-
-
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[2]
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.
-
Compound Administration: Administer this compound or vehicle via oral gavage.
-
Glucose Challenge: After a set period (e.g., 30-60 minutes), administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time. Calculate the area under the curve (AUC) for glucose excursion to quantify the effect of the agonist.
-
Visualizations: Pathways and Workflows
GPR119 Signaling Pathway
Caption: this compound activates the Gαs pathway, increasing cAMP levels.
Experimental Workflow for In Vitro cAMP Assay
Caption: Workflow for determining the EC50 of this compound.
Troubleshooting Logic for In Vivo OGTT
Caption: Troubleshooting guide for unexpected OGTT results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice [e-dmj.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating degradation of GPR119 agonist 3 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the in vivo degradation of GPR119 Agonist 3. The following information is intended to help troubleshoot common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the likely metabolic fate of this compound in vivo?
A1: this compound, as a small molecule likely belonging to the pyrimidine (B1678525) class of GPR119 agonists, is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[1][2] Common metabolic pathways for such compounds include oxidation and other Phase I reactions, which increase polarity and facilitate subsequent Phase II conjugation reactions for excretion.[1][2] The specific metabolites will depend on the exact chemical structure of this compound.
Q2: Why am I observing low oral bioavailability and a short half-life for this compound in my rodent models?
A2: Low oral bioavailability and a short half-life are common challenges with some GPR119 agonists. For instance, the GPR119 agonist AR-231453 exhibited a short half-life of 1.1 hours and poor oral exposure in rats.[3] This can be attributed to several factors, including poor solubility, extensive first-pass metabolism in the liver, and rapid clearance.[3][4]
Q3: What are the common analytical methods to assess the in vivo stability of this compound?
A3: The in vivo stability of this compound is typically assessed by measuring its concentration in plasma or tissue samples over time using techniques like liquid chromatography-mass spectrometry (LC-MS).[3] Pharmacokinetic studies involving oral or intravenous administration are conducted to determine key parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).[1][3]
Q4: Can formulation strategies help in mitigating the degradation of this compound?
A4: Yes, formulation strategies can significantly improve the in vivo stability and bioavailability of this compound. Approaches such as encapsulation in nanoparticles, liposomes, or the use of permeation enhancers can protect the compound from enzymatic degradation and improve its absorption.[5][6][7] For compounds with poor solubility, formulations like amorphous solid dispersions can be beneficial.
Troubleshooting Guides
Issue 1: Rapid in vivo clearance of this compound
| Potential Cause | Troubleshooting Steps |
| Extensive Hepatic Metabolism | 1. Co-administration with a CYP inhibitor: In preclinical models, co-administering a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) can help determine the extent of CYP-mediated metabolism. A significant increase in exposure would confirm this pathway. 2. Structural Modification: Consider synthesizing analogues with modifications at metabolically labile sites. For pyrimidine-based agonists, this could involve adding fluorine atoms or other groups to block sites of oxidation.[8] 3. Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active compound in vivo.[2] |
| Rapid Renal Clearance | 1. Assess Physicochemical Properties: Evaluate the lipophilicity and plasma protein binding of this compound. Highly polar and unbound compounds are more prone to renal clearance. 2. Chemical Modification: Increase lipophilicity or introduce moieties that enhance plasma protein binding to reduce the rate of renal filtration. |
Issue 2: Poor Oral Bioavailability
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Formulation Development: Explore different formulation strategies such as micronization, salt formation, or the use of solubility enhancers like cyclodextrins. 2. Structural Modification: Introduce polar functional groups to improve solubility, but balance this with the potential impact on permeability.[4] |
| Poor Permeability | 1. In vitro Permeability Assays: Use Caco-2 or PAMPA assays to assess the intestinal permeability of this compound. 2. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues with varied lipophilicity to find an optimal balance for absorption. |
| Efflux by Transporters | 1. In vitro Transporter Assays: Use cell lines overexpressing efflux transporters like P-glycoprotein (P-gp) to determine if this compound is a substrate. 2. Co-administration with an Efflux Inhibitor: In preclinical studies, co-dosing with a P-gp inhibitor can confirm the role of efflux in limiting absorption. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data for representative GPR119 agonists from preclinical studies.
Table 1: Pharmacokinetic Parameters of GPR119 Agonists in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (µM) | Tmax (h) | t1/2 (h) | AUC (h*ng/mL) | Reference |
| AR-231453 | 10 | 0.25 | 1 | 1.1 | 263 | [3] |
Note: Data for other specific GPR119 agonists are often proprietary and not publicly available in detail.
Experimental Protocols
Protocol 1: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to evaluate the effect of a GPR119 agonist on glucose disposal.[9]
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound formulated for oral gavage
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.
-
Compound Administration: Administer this compound or vehicle via oral gavage.
-
Glucose Challenge: After a set pre-treatment time (e.g., 30-60 minutes), administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion.
Protocol 2: Preclinical Oral Pharmacokinetic Study in Rats
This protocol outlines a general workflow for determining the pharmacokinetic profile of this compound.[3]
Animal Model:
-
Male Sprague-Dawley rats are commonly used.
Dosing:
-
Administer a single oral dose of this compound.
-
The compound is typically formulated in a vehicle suitable for oral gavage (e.g., a suspension in 0.5% methylcellulose).
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) from the plasma concentration-time data using appropriate software.
Visualizations
Caption: this compound signaling pathway in intestinal L-cells and pancreatic β-cells.
Caption: Workflow for a preclinical oral pharmacokinetic study of this compound.
Caption: Troubleshooting logic for addressing low in vivo efficacy of this compound.
References
- 1. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 7. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
GPR119 agonist 3 interaction with other metabolic drugs
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the experimental use of GPR119 Agonist-3 in combination with other metabolic drugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GPR119 Agonist-3?
A1: GPR119 Agonist-3 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119). This receptor is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2][3] Activation of GPR119 by Agonist-3 leads to an increase in intracellular cyclic AMP (cAMP) levels via Gαs coupling to adenylyl cyclase.[3][4] This results in two main physiological effects:
-
In Pancreatic β-cells: Enhanced glucose-dependent insulin (B600854) secretion.
-
In Intestinal L-cells: Increased secretion of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[1][2]
Q2: What are the expected synergistic effects when combining GPR119 Agonist-3 with a Dipeptidyl Peptidase-4 (DPP-4) inhibitor?
A2: Combining GPR119 Agonist-3 with a DPP-4 inhibitor is expected to produce synergistic effects on glycemic control.[5][6][7] GPR119 Agonist-3 stimulates the release of GLP-1, while a DPP-4 inhibitor prevents the rapid degradation of GLP-1, thereby extending its biological activity.[5][8] This dual approach leads to significantly higher levels of active GLP-1, which in turn potentiates glucose-dependent insulin secretion and may promote β-cell regeneration.[5][8]
Q3: How does GPR119 Agonist-3 interact with metformin (B114582) in preclinical models?
A3: In preclinical models, such as diet-induced obese (DIO) mice, the combination of a GPR119 agonist and metformin has demonstrated synergistic effects on weight loss and food intake reduction.[1][2][9] While metformin alone has a modest effect on weight, its combination with a GPR119 agonist can lead to significantly greater weight loss, which is predominantly due to a reduction in fat mass.[1][2] This is often accompanied by a more substantial decrease in cumulative food intake and higher plasma levels of GLP-1 and PYY compared to either monotherapy.[1][2]
Q4: Are there any known interactions between GPR119 Agonist-3 and SGLT2 inhibitors?
A4: While specific data on GPR119 Agonist-3 is proprietary, the combination of a GPR119 agonist with a Sodium-Glucose Cotransporter-2 (SGLT2) inhibitor is a rational approach for comprehensive metabolic control. The mechanisms are complementary: GPR119 Agonist-3 enhances glucose-dependent insulin secretion and incretin release, while an SGLT2 inhibitor promotes urinary glucose excretion, independent of insulin action. This combination could potentially lead to greater reductions in blood glucose and body weight with a low risk of hypoglycemia.[10][11]
Troubleshooting Guides
Issue 1: High variability in plasma GLP-1 levels in response to GPR119 Agonist-3 administration.
-
Possible Cause 1: Sample Handling. GLP-1 is highly susceptible to degradation by DPP-4.
-
Solution: Ensure that blood samples are collected in tubes containing a DPP-4 inhibitor (e.g., sitagliptin (B1680988), vildagliptin) and a protease inhibitor cocktail. Process samples on ice and store plasma at -80°C immediately after separation.
-
-
Possible Cause 2: Animal Fasting State. The physiological state of the animals can influence incretin secretion.
-
Solution: Standardize the fasting period before the experiment. For studies on postprandial GLP-1 release, ensure a consistent nutritional challenge (e.g., oral gavage of glucose or a mixed meal).
-
Issue 2: Lack of expected synergistic effect on glycemic control in combination with a DPP-4 inhibitor.
-
Possible Cause 1: Suboptimal Dosing. The doses of GPR119 Agonist-3 and/or the DPP-4 inhibitor may not be in the synergistic range.
-
Solution: Conduct a dose-response study for each compound individually to determine their ED50. Based on these results, design a combination study with varying doses of each compound to identify a synergistic dose range.
-
-
Possible Cause 2: Pharmacokinetic Mismatch. The time to peak plasma concentration (Tmax) of the two compounds may not be aligned.
-
Solution: Perform pharmacokinetic analysis for both GPR119 Agonist-3 and the DPP-4 inhibitor in the chosen animal model. Administer the drugs at appropriate time intervals to ensure their peak concentrations coincide during the period of interest (e.g., during an oral glucose tolerance test).
-
Quantitative Data Summary
Table 1: Effects of GPR119 Agonist-3 and Metformin on Body Weight and Glucose in Diet-Induced Obese (DIO) Mice (14-day study).
| Treatment Group (dose, b.i.d.) | Body Weight Change (%) | Fat Mass Change (%) | Cumulative Food Intake Reduction (%) | Fed Plasma GLP-1 (pM) |
| Vehicle | -1.2 ± 0.5 | -0.8 ± 0.3 | 0 | 10.5 ± 1.2 |
| Agonist-3 (30 mg/kg) | -7.4 ± 1.1 | -6.5 ± 0.9 | -17.1 ± 2.5 | 25.3 ± 2.8 |
| Metformin (100 mg/kg) | -4.4 ± 0.8 | -3.8 ± 0.6 | -8.7 ± 1.9 | 15.1 ± 1.9 |
| Agonist-3 + Metformin | -16.7 ± 1.5# | -14.9 ± 1.3# | -37.5 ± 3.1# | 38.9 ± 3.5*# |
*Data are presented as mean ± SEM. p<0.05 vs. Vehicle; #p<0.05 vs. either monotherapy. Data is hypothetical but based on published findings.[1][2]
Table 2: Glycemic Control with GPR119 Agonist-3 and DPP-4 Inhibitor Combination in STZ-induced Diabetic Mice (7-week study).
| Treatment Group | % of Mice Achieving Normoglycemia | Plasma Active GLP-1 (pM) | Glucose AUC during OGTT (mg/dLmin) |
| Vehicle | 0% | 8.2 ± 1.1 | 45,800 ± 2,100 |
| Agonist-3 | 32% | 15.6 ± 2.0 | 32,500 ± 1,800 |
| DPP-4 Inhibitor | 36% | 13.9 ± 1.8 | 34,100 ± 1,900 |
| Agonist-3 + DPP-4 Inhibitor | 59%# | 29.8 ± 2.5# | 21,300 ± 1,500# |
*Data are presented as mean ± SEM. p<0.05 vs. Vehicle; #p<0.05 vs. either monotherapy. Data is hypothetical but based on published findings.[5][8]
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Model: C57BL/6 mice with diet-induced obesity or streptozotocin-induced diabetes.
-
Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Fasting: Fast the mice for 6 hours with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample (t= -30 min) from the tail vein for glucose measurement.
-
Drug Administration: Administer GPR119 Agonist-3, the combination drug (e.g., metformin, DPP-4 inhibitor), or vehicle via oral gavage.
-
Resting Period: Allow a 30-minute absorption period.
-
Glucose Challenge: At t=0 min, administer a 2 g/kg D-glucose solution via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Glucose Measurement: Measure blood glucose levels using a glucometer.
-
Data Analysis: Calculate the area under the curve (AUC) for glucose excursion.
Protocol 2: Plasma GLP-1 Measurement
-
Animal Preparation: Follow steps 1-7 from the OGTT protocol.
-
Blood Collection: At a predetermined time point (e.g., 15 minutes post-glucose challenge), collect a larger volume of blood (~100 µL) via tail vein or cardiac puncture into EDTA-coated tubes containing a DPP-4 inhibitor.
-
Plasma Separation: Immediately centrifuge the blood at 4°C (1,500 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
GLP-1 Assay: Quantify active GLP-1 levels using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Normalization: Normalize GLP-1 levels to total protein concentration if necessary.
Visualizations
Caption: GPR119 Agonist-3 and DPP-4 Inhibitor Signaling Pathway.
Caption: Workflow for a 14-day combination study in DIO mice.
Caption: Potential outcomes of combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulating β-cell regeneration by combining a GPR119 agonist with a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual targeting of GPR119 and DPP-4 improves T2DM treatment | BioWorld [bioworld.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Stimulating β-Cell Regeneration by Combining a GPR119 Agonist with a DPP-IV Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of novel GPR119 agonist in combination with metformin and sitagliptin on glycemia, body weight and food intake in rats fed a high-fat diet | Tyurenkov | Obesity and metabolism [omet-endojournals.ru]
- 10. Combining GLP-1 Receptor Agonists and SGLT2 Inhibitors in Type 2 Diabetes Mellitus: A Scoping Review and Expert Insights for Clinical Practice Utilizing the Nominal Group Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combining Glucagon-Like Peptide 1 Receptor Agonists and Sodium–Glucose Cotransporter 2 Inhibitors to Target Multiple Organ Defects in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of GPR119 Agonist 3 and Other GPR119 Agonists for Metabolic Disease Research
A detailed guide for researchers and drug development professionals on the performance, experimental data, and methodologies of GPR119 agonist 3 (Compound 21b) in comparison to other notable GPR119 agonists.
In the landscape of therapeutic development for type 2 diabetes and obesity, G protein-coupled receptor 119 (GPR119) has emerged as a promising target. Activation of GPR119, predominantly expressed on pancreatic β-cells and intestinal L-cells, stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), offering a dual mechanism for improving glycemic control. This guide provides a comparative overview of a notable GPR119 agonist, referred to as this compound (also known as Compound 21b), alongside other well-characterized GPR119 agonists, supported by experimental data to aid researchers in their selection of investigational compounds.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that plays a crucial role in glucose homeostasis. The binding of an agonist to GPR119, a Gs alpha subunit-coupled receptor, leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels triggers downstream effects, including the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of GLP-1 from intestinal L-cells.
GPR119 signaling cascade.
Comparative Performance of GPR119 Agonists
The following tables summarize the in vitro potency, in vivo efficacy, and pharmacokinetic properties of this compound (Compound 21b) in comparison with other known GPR119 agonists. The data has been compiled from various preclinical studies. It is important to note that direct head-to-head comparisons in the same study are limited, and experimental conditions may vary between different sources.
In Vitro Potency
| Agonist | Chemical Class | EC50 (nM) for human GPR119 | Reference |
| This compound (Compound 21b) | 1,4-Disubstituted Cyclohexene | 3.8 | [1] |
| AR231453 | Oxadiazole Piperidine | 4.7 - 9 | [2] |
| APD597 (JNJ-38431055) | Pyrimidine | Not explicitly stated in snippets | |
| HD0471953 | Not specified | Not explicitly stated, but showed dose-dependent cAMP increase | [3] |
In Vivo Efficacy
| Agonist | Animal Model | Dose | Key Findings | Reference |
| This compound (Compound 21b) | FATZO and db/db mice | Not specified | Showed relatively higher hypoglycemic efficacy compared to sitagliptin. | [1] |
| Diet-induced obese rats | Not specified | Significant reduction in body weight, comparable to metformin. | [1] | |
| Normal mice | Not specified | 17.0% hypoglycemic efficacy in an oral glucose tolerance test (oGTT). | [1] | |
| AR231453 | Wild-type mice | 10 mg/kg (oral) | Enhanced glucose-dependent insulin release. | [1] |
| Mice | 10 mg/kg (oral) | Stimulated a rapid, transient, and glucose-dependent increase in active GLP-1 levels. | [2] | |
| HD0471953 | Normal C57BL/6J mice | 20 and 100 mg/kg | Significantly increased plasma insulin and GLP-1 levels. | [3] |
| db/db mice | 10, 20, and 50 mg/kg (twice daily for 4 weeks) | Dose-dependent decline of blood glucose and fasting insulin. | [3] |
Pharmacokinetic Properties
| Agonist | Species | Oral Bioavailability (%) | Half-life (T1/2) (h) | Reference |
| This compound (Compound 21b) | Sprague-Dawley Rats | 28.3 | 5.4 | [1] |
| Beagle Dogs | Not specified | 17.2 | [1] | |
| Cynomolgus Monkeys | 31.6 | 11.7 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the characterization of GPR119 agonists.
In Vitro cAMP Accumulation Assay (HTRF)
This assay measures the ability of a test compound to stimulate intracellular cyclic AMP (cAMP) production in cells expressing the GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds and a reference agonist (e.g., AR231453).
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer).
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[4]
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.[4]
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.[4]
-
Incubation: Incubate the plate for 30 minutes at room temperature.[4]
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.[4]
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.[4]
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.[4]
-
Data Analysis: Calculate the 665/620 nm ratio for each well. Plot the ratio against the logarithm of the compound concentration to determine the EC50 value.[4]
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This test evaluates the effect of a compound on glucose disposal in vivo.
Procedure:
-
Animal Acclimatization and Fasting: Acclimate mice to handling for a week. Fast the mice for 4-6 hours before the test, with free access to water.[5]
-
Baseline Blood Glucose: Obtain a baseline blood sample (time 0) from the tail vein and measure the blood glucose level using a glucometer.[5]
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle orally via gavage.
-
Glucose Challenge: After a specific time following compound administration (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg) orally.[3]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.[5]
-
Data Analysis: Plot the blood glucose concentration over time. The hypoglycemic efficacy can be determined by calculating the area under the curve (AUC) for the glucose excursion.
Experimental Workflow for GPR119 Agonist Evaluation
The discovery and characterization of novel GPR119 agonists typically follow a structured workflow, from initial screening to in vivo efficacy studies.
Typical workflow for GPR119 agonist discovery.
Conclusion
This compound (Compound 21b) demonstrates high in vitro potency and promising in vivo efficacy in preclinical models of type 2 diabetes and obesity.[1] Its performance, particularly its significant hypoglycemic effect and impact on body weight, positions it as a valuable tool for researchers investigating the therapeutic potential of GPR119 activation.[1] While direct comparative data with other GPR119 agonists in the same studies are limited, the available information suggests that Compound 21b is a potent and orally active agent. Further head-to-head studies would be beneficial to delineate its profile relative to other agonists in development. The provided experimental protocols and workflow offer a framework for the continued investigation and characterization of this and other novel GPR119 agonists.
References
- 1. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of GPR119 Agonists and DPP-4 Inhibitors for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two therapeutic approaches for type 2 diabetes (T2DM): G protein-coupled receptor 119 (GPR119) agonists and Dipeptidyl Peptidase-4 (DPP-4) inhibitors. We will delve into their distinct mechanisms of action, present comparative clinical data, and outline key experimental protocols used in their evaluation.
Introduction
The management of T2DM is centered on improving glycemic control and mitigating associated metabolic dysfunctions. The incretin (B1656795) system, a key regulator of glucose homeostasis, has become a major focus for therapeutic intervention. Both GPR119 agonists and DPP-4 inhibitors leverage this system, but through fundamentally different mechanisms. GPR119 agonists are a class of drugs that directly activate a receptor to stimulate the release of insulin (B600854) and incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] In contrast, DPP-4 inhibitors work by preventing the enzymatic degradation of endogenously released incretin hormones, thereby extending their biological activity.[4][5][6][7] While DPP-4 inhibitors are well-established in clinical practice, GPR119 agonists have faced challenges in clinical development, with many candidates discontinued (B1498344) due to modest efficacy.[8][9][10] This guide compares the two approaches to provide a clearer understanding of their therapeutic potential and limitations.
Mechanism of Action
GPR119 Agonists: Dual Stimulation of Insulin and Incretin Secretion
GPR119 is a Gs-coupled receptor predominantly expressed on pancreatic β-cells and enteroendocrine L-cells and K-cells in the gastrointestinal tract.[2][3]
Signaling Pathway:
-
Activation: A GPR119 agonist binds to the receptor on the surface of a pancreatic β-cell or an intestinal L-cell.
-
Gαs Coupling: This binding activates the associated Gαs protein subunit.
-
Adenylyl Cyclase Stimulation: The activated Gαs stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[1][2]
-
Downstream Effects: The resulting increase in intracellular cAMP has a dual effect:
This dual mechanism—direct stimulation of insulin release and indirect stimulation via incretin secretion—is the primary therapeutic rationale for GPR119 agonists.[2]
DPP-4 Inhibitors: Enhancing Endogenous Incretin Action
DPP-4 is a serine protease enzyme found on the surface of many cell types that rapidly inactivates incretin hormones.[5][6] DPP-4 inhibitors are competitive blockers of this enzyme.[13]
Signaling Pathway:
-
Incretin Release: Following a meal, enteroendocrine cells in the gut release active incretin hormones (GLP-1 and GIP).
-
DPP-4 Action (Uninhibited): In the absence of an inhibitor, the DPP-4 enzyme cleaves and inactivates GLP-1 and GIP within minutes.[5]
-
DPP-4 Inhibition: A DPP-4 inhibitor binds to the active site of the DPP-4 enzyme, preventing it from degrading the incretins.
-
Increased Incretin Levels: This inhibition leads to a 2- to 3-fold increase in the circulating levels of active GLP-1 and GIP.[13]
-
Downstream Effects: The elevated levels of active incretins bind to their respective receptors on pancreatic islet cells, resulting in:
-
Increased glucose-dependent insulin secretion from β-cells.
-
Suppressed glucagon (B607659) secretion from α-cells, which reduces hepatic glucose production.[4][5][13]
-
Clinical Efficacy and Safety: A Comparative Look
To provide a direct comparison, we summarize data from a 12-week, randomized, double-blind study in Japanese patients with T2DM, which compared the GPR119 agonist DS-8500a to the DPP-4 inhibitor Sitagliptin (50 mg) and a placebo.[14][15]
Glycemic Control
| Parameter | Placebo (n=67) | DS-8500a (50 mg) (n=66) | DS-8500a (75 mg) (n=67) | Sitagliptin (50 mg) (n=67) |
| Baseline HbA1c (%) | 8.16 | 8.11 | 8.09 | 8.07 |
| Change in HbA1c from Baseline (%) | +0.28 | -0.37 | -0.44 | -0.83 |
| Baseline Fasting Plasma Glucose (mg/dL) | 163.7 | 160.8 | 158.1 | 158.5 |
| Change in FPG from Baseline (mg/dL) | +11.1 | -11.9 | -12.9 | -21.4 |
| Change in 2-hr Postprandial Glucose (mg/dL) | +10.2 | -30.0 | -34.8 | -59.5 |
Data sourced from Yamada Y, et al. (2018).[14][15]
Analysis:
-
The GPR119 agonist DS-8500a demonstrated a statistically significant, dose-dependent reduction in HbA1c, fasting plasma glucose (FPG), and postprandial glucose compared to placebo.[14]
-
However, the glucose-lowering effect of DS-8500a at both tested doses was less pronounced than that of the established DPP-4 inhibitor, Sitagliptin.[14][15] This modest efficacy is a recurring theme that has hindered the clinical progression of GPR119 agonists.[8][10]
Effects on Lipid Profiles
A notable difference observed in the trial was the effect on lipid parameters.
| Parameter | DS-8500a (75 mg) - Change from Baseline | Sitagliptin (50 mg) - Change from Baseline |
| Total Cholesterol (mg/dL) | -13.0 | +0.4 |
| LDL-Cholesterol (mg/dL) | -9.0 | +2.0 |
| HDL-Cholesterol (mg/dL) | +2.9 | +0.2 |
| Triglycerides (mg/dL) | -25.2 | +1.7 |
Data sourced from Yamada Y, et al. (2018).[14][15]
Analysis:
-
DS-8500a showed significant and favorable changes across all measured lipid parameters compared to both placebo and Sitagliptin.[14][15] This suggests a potential secondary benefit of GPR119 agonism on dyslipidemia, which is often comorbid with T2DM.
Safety and Tolerability
| Adverse Event Category | DS-8500a (all doses) (n=199) | Sitagliptin (50 mg) (n=67) |
| Any Adverse Event (%) | 33.7 | 31.3 |
| Drug-related Adverse Events (%) | 4.5 | 4.5 |
| Hypoglycemia (Clinically relevant) (%) | 1.0 (2 cases) | 0 |
| Serious Adverse Events (%) | 0.5 | 0 |
Data sourced from Yamada Y, et al. (2018).[14][15]
Analysis:
-
Both GPR119 agonists and DPP-4 inhibitors are generally well-tolerated with a low risk of hypoglycemia when used as monotherapy, owing to their glucose-dependent mechanisms of action.[13][14]
-
In this study, DS-8500a was well tolerated, with an overall safety profile comparable to Sitagliptin.[15]
Key Experimental Protocols
The evaluation of GPR119 agonists and DPP-4 inhibitors involves specific in vitro and in vivo assays to confirm their mechanism of action and therapeutic efficacy.
Protocol: In Vitro cAMP Accumulation Assay (for GPR119 Agonists)
This assay quantifies the increase in intracellular cAMP following receptor activation, confirming the Gs-coupling mechanism.
Objective: To determine the potency (EC₅₀) of a test compound in activating the GPR119 receptor.
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK293) engineered to express the human GPR119 receptor. Culture cells to ~80% confluency.
-
Compound Preparation: Prepare a serial dilution of the GPR119 agonist test compound in an appropriate assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Remove culture medium from cells and add the compound dilutions. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and detect intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the assay signal against the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value, which represents the concentration at which the compound elicits 50% of its maximal effect.[16]
Protocol: In Vitro DPP-4 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.
Objective: To determine the inhibitory potency (IC₅₀) of a test compound against the DPP-4 enzyme.
Methodology:
-
Reagents: Use recombinant human DPP-4 enzyme and a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[17]
-
Compound Preparation: Prepare a serial dilution of the DPP-4 inhibitor test compound.
-
Reaction Setup: In a 96-well plate, add the DPP-4 enzyme, the test inhibitor at various concentrations, and an assay buffer. Allow a brief pre-incubation period.
-
Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.[17]
-
Measurement: Incubate the plate at 37°C for 30 minutes. Measure the fluorescence signal (Excitation: ~360 nm, Emission: ~460 nm). The signal is proportional to the amount of AMC released, indicating enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor). Plot the percent inhibition against the compound concentration and fit the data to determine the IC₅₀ value.[17]
In Vivo Experimental Workflow: Oral Glucose Tolerance Test (OGTT)
The OGTT is a crucial in vivo experiment to assess the effect of a compound on glucose disposal after an oral glucose challenge.
Discussion and Conclusion
GPR119 agonists and DPP-4 inhibitors both aim to enhance the incretin effect for the treatment of T2DM, but their pharmacological profiles exhibit key differences.
-
Mechanism: GPR119 agonists act as secretagogues, actively stimulating the release of both insulin and incretins. DPP-4 inhibitors act as enhancers, prolonging the action of incretins that are released physiologically in response to a meal.
-
Efficacy: Clinical data consistently show that DPP-4 inhibitors produce more robust reductions in HbA1c and plasma glucose compared to the GPR119 agonists developed to date.[10][14] The reasons for the modest efficacy of GPR119 agonists are not fully understood but may relate to receptor desensitization, species differences between preclinical models and humans, or a less critical role for GPR119 in overall glucose homeostasis than initially believed.[8]
-
Lipid Profile: A potential advantage of GPR119 agonism is the beneficial effect on lipid profiles, an area where DPP-4 inhibitors are largely neutral.[14][15] This could be valuable for treating the broader metabolic syndrome associated with T2DM.
-
Combination Therapy: The distinct mechanisms suggest a rationale for combination therapy. Studies in animal models have shown that combining a GPR119 agonist with a DPP-4 inhibitor can lead to synergistic improvements in glycemic control and may even stimulate β-cell regeneration.[18][19]
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. tandfonline.com [tandfonline.com]
- 9. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of the G protein‐coupled receptor 119 agonist DS‐8500a in Japanese type 2 diabetes mellitus patients with inadequate glycemic control on sitagliptin: A phase 2 randomized placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GPR119 Modulators for the Treatment of Diabetes, Obesity, and Related Diseases: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. content.abcam.com [content.abcam.com]
- 18. Stimulating β-Cell Regeneration by Combining a GPR119 Agonist with a DPP-IV Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stimulating β-cell regeneration by combining a GPR119 agonist with a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GPR119 Agonist DS-8500a and GLP-1 Receptor Agonists in Glycemic Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the GPR119 agonist, DS-8500a (representing GPR119 agonist 3), and established GLP-1 receptor agonists. The comparison is based on available clinical and preclinical data to inform research and drug development in the field of metabolic diseases.
Introduction
G protein-coupled receptor 119 (GPR119) and glucagon-like peptide-1 (GLP-1) receptors are key targets in the development of therapeutics for type 2 diabetes mellitus (T2DM). GPR119 agonists offer a dual mechanism of action by stimulating insulin (B600854) secretion directly from pancreatic β-cells and indirectly by promoting the release of incretin (B1656795) hormones like GLP-1 from intestinal L-cells.[1][2] GLP-1 receptor agonists (GLP-1 RAs) mimic the action of endogenous GLP-1, a hormone that enhances glucose-dependent insulin secretion, suppresses glucagon (B607659) secretion, slows gastric emptying, and promotes satiety.[3][4] This guide evaluates the efficacy of the GPR119 agonist DS-8500a in relation to prominent GLP-1 RAs, summarizing key experimental data and methodologies.
Data Presentation: Efficacy Comparison
The following tables summarize the efficacy of the GPR119 agonist DS-8500a and various GLP-1 receptor agonists based on data from clinical trials. It is important to note that the data presented are from separate studies and not from direct head-to-head comparisons.
Table 1: Efficacy of GPR119 Agonist DS-8500a in Patients with T2DM
| Parameter | Dosage | Treatment Duration | Change from Baseline | p-value vs. Placebo | Reference |
| HbA1c Reduction | 25 mg | 12 weeks | -0.23% | p = 0.0173 | [5] |
| 50 mg | 12 weeks | -0.37% | p = 0.0001 | [5] | |
| 75 mg | 12 weeks | -0.44% | p < 0.0001 | [5] | |
| Fasting Plasma Glucose (FPG) | 75 mg | 28 days | Significant reduction | p < 0.01 | [6][7] |
| 2-hour Postprandial Glucose (PPG) | 75 mg | 28 days | Significant reduction | p < 0.01 | [6] |
| Total Cholesterol | 50 mg & 75 mg | 12 weeks | Significant reduction | - | [5] |
| LDL-Cholesterol | 50 mg & 75 mg | 12 weeks | Significant reduction | - | [5] |
| Triglycerides | 50 mg & 75 mg | 12 weeks | Significant reduction | - | [5] |
| HDL-Cholesterol | 50 mg & 75 mg | 12 weeks | Significant increase | - | [5] |
Table 2: Efficacy of GLP-1 Receptor Agonists in Patients with T2DM
| Drug | Dosage | Treatment Duration | HbA1c Reduction from Baseline | Weight Loss from Baseline | Reference |
| Semaglutide | 1.0 mg weekly | 6 months | -0.77% | -4.7 kg | [1] |
| 1.0 mg weekly | 24 months | -0.76% | -6.0 kg | [1] | |
| 1.0 mg weekly | 30-56 weeks | -1.5% to -1.8% | - | [8] | |
| Liraglutide (B1674861) | 1.8 mg daily | 24 months | -1.45% | -7.51 kg | [9] |
| 1.8 mg daily | 6 months | -0.9% to -2.2% | -1.3 to -8.65 kg | [10][11] | |
| Dulaglutide | 1.5 mg weekly | 6 months | -1.26% to -1.33% | -0.24 to -2.9 kg | [12] |
| 1.5 mg weekly | 24 weeks | -1.4% | - | [13] | |
| 4.5 mg weekly | 36 weeks | - | -4.7 kg | [14][15] |
Signaling Pathways
The distinct mechanisms of action of GPR119 and GLP-1 receptor agonists are initiated by different signaling cascades.
Caption: GPR119 Agonist Signaling Pathway.
References
- 1. diabetestimes.co.uk [diabetestimes.co.uk]
- 2. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G protein‐coupled receptor 119 agonist DS‐8500a effects on pancreatic β‐cells in Japanese type 2 diabetes mellitus patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glp1.today [glp1.today]
- 5. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drc.bmj.com [drc.bmj.com]
- 7. Glucose-lowering effects and safety of DS-8500a, a G protein-coupled receptor 119 agonist, in Japanese patients with type 2 diabetes: results of a randomized, double-blind, placebo-controlled, parallel-group, multicenter, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-World HbA1c Changes Among Type 2 Diabetes Mellitus Patients Initiating Treatment With a 1.0 Mg Weekly Dose of Semaglutide for Diabetes | Published in Journal of Health Economics and Outcomes Research [jheor.org]
- 9. Long-Term clinical efficacy of liraglutide for type 2 diabetes: real-world evidence and outcomes from Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Effectiveness of Liraglutide in Type 2 Diabetes Treatment in the Real-World Setting: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Original Article [sciencehub.novonordisk.com]
- 12. The effect of Dulaglutide on glycemic and weight control in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A 24‐week study to evaluate the efficacy and safety of once‐weekly dulaglutide added on to glimepiride in type 2 diabetes (AWARD‐8) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Dulaglutide 3.0 mg and 4.5 mg Versus Dulaglutide 1.5 mg in Metformin-Treated Patients With Type 2 Diabetes in a Randomized Controlled Trial (AWARD-11) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of dulaglutide 3.0 and 4.5 mg on weight in patients with type 2 diabetes: Exploratory analyses of AWARD‐11 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Comparing GPR119 Agonists in Preclinical Animal Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various GPR119 agonists, supported by experimental data from preclinical animal studies. G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and obesity due to its dual role in promoting glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones.
Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal L-cells, stimulates the production of intracellular cyclic AMP (cAMP).[1] This signaling cascade leads to enhanced glucose-stimulated insulin secretion (GSIS) from β-cells and the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from L-cells.[1] This dual mechanism offers the potential for effective glycemic control with a reduced risk of hypoglycemia.[2] Numerous synthetic GPR119 agonists have been developed and evaluated in various animal models of diabetes and obesity.
Comparative Efficacy in Animal Models
The following tables summarize the in vivo efficacy of several GPR119 agonists based on data from head-to-head and individual preclinical studies. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental design, animal models, and dosing regimens.
Table 1: Head-to-Head Comparison of GPR119 Agonists on Glycemic Control in Rodent Models
| Agonist | Animal Model | Key Findings on Glycemic Control | Reference |
| DS-8500a | Neonatal streptozotocin (B1681764) (nSTZ)-treated rats | Showed greater glucose-lowering effects in an oral glucose tolerance test (OGTT) after 1 day and 2 weeks of treatment compared to GSK1292263 and MBX-2982. | [3] |
| GSK1292263 | Neonatal streptozotocin (nSTZ)-treated rats | Less effective than DS-8500a in improving glucose tolerance in a repeat-dosing study. | [3] |
| MBX-2982 | Neonatal streptozotocin (nSTZ)-treated rats | Less effective than DS-8500a in improving glucose tolerance in a repeat-dosing study. | [3] |
| HD0471953 | Normal C57BL/6J mice | At 20 mg/kg, improved glycemic control in an OGTT, with a significant dose-dependent decrease in the area under the curve (AUC). | [4] |
| Sitagliptin (DPP-4 Inhibitor) | Normal C57BL/6J mice | Improved glycemic control in an OGTT, used as a comparator for HD0471953. | [4] |
| AR231453 | Wild-type mice | Improved oral glucose tolerance with efficacy comparable to sitagliptin. | [5] |
| PSN632408 | ob/ob mice, ZDF rats | Improved glucose tolerance by approximately 60%. | [5] |
| DA-1241 | High-fat diet-fed mice | Improved glucose tolerance and reduced hepatic steatosis, inflammation, and fibrosis. | [5][6] |
| AS1535907 | db/db mice | Significantly increased plasma insulin and decreased blood glucose after 2 weeks of multiple dosing. | [5] |
| YH18421 | Normal and diet-induced obese (DIO) mice | Single oral administration improved glucose tolerance. The effect was augmented when combined with a DPP-4 inhibitor. | [7] |
Table 2: Effects of GPR119 Agonists on Body Weight and Food Intake in Rodent Models
| Agonist | Animal Model | Key Findings on Body Weight and Food Intake | Reference |
| GSK2041706 | Diet-induced obese (DIO) mice | 14-day treatment (30 mg/kg, bid) caused a 7.4% weight loss and a 17.1% reduction in cumulative food intake. | [8] |
| Metformin | Diet-induced obese (DIO) mice | 14-day treatment (30 and 100 mg/kg, bid) caused 3.5% and 4.4% weight loss, respectively. | [8] |
| GSK2041706 + Metformin | Diet-induced obese (DIO) mice | Combination treatment resulted in a synergistic effect, with up to 16.7% weight loss and a 37.5% reduction in cumulative food intake. | [8] |
| YH18421 | Diet-induced obese (DIO) mice | Inhibited weight gain during 4 weeks of administration. | [7] |
| DA-1241 | High-fat diet-fed mice | Did not affect body weight gain or the amount of food intake over 12 weeks. | [6] |
Detailed Experimental Protocols
Reproducibility of experimental findings is crucial in drug development. Below are detailed methodologies for key in vivo assays used to evaluate the efficacy of GPR119 agonists.
Oral Glucose Tolerance Test (OGTT) in Mice
This assay assesses the ability of a compound to improve glucose disposal following an oral glucose challenge.
-
Animal Model: Male C57BL/6J mice or a relevant diabetic mouse model (e.g., db/db mice, diet-induced obese mice).
-
Acclimatization: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Compound Administration: The GPR119 agonist or vehicle is administered orally (p.o.) via gavage at a predetermined time (e.g., 30-60 minutes) before the glucose challenge.
-
Baseline Blood Sample: A baseline blood sample (t=0 min) is collected from the tail vein to measure fasting blood glucose levels.
-
Glucose Challenge: A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points after the glucose challenge, commonly at 15, 30, 60, 90, and 120 minutes.
-
Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.
-
Data Analysis: The glucose excursion curve is plotted, and the area under the curve (AUC) is calculated to quantify the overall glycemic response.
In Vivo Glucose-Stimulated Insulin Secretion (GSIS) Assay in Mice
This assay measures the potentiation of insulin secretion by a GPR119 agonist in response to a glucose challenge.
-
Animal Model and Fasting: Similar to the OGTT protocol, mice are fasted overnight.
-
Compound Administration: The test compound or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), prior to the glucose challenge.
-
Baseline Blood Sample: A baseline blood sample is collected for measuring basal insulin and glucose levels.
-
Glucose Challenge: A glucose solution (typically 2-3 g/kg body weight) is administered via intraperitoneal injection (i.p.).
-
Blood Sampling for Insulin: Blood samples are collected at early time points after the glucose challenge, such as 2, 5, 15, and 30 minutes, to capture the first and second phases of insulin release.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and kept on ice. Plasma is separated by centrifugation and stored at -80°C until insulin measurement.
-
Insulin Measurement: Plasma insulin levels are quantified using a commercially available ELISA kit.
-
Data Analysis: Insulin secretion profiles are plotted over time, and the AUC for insulin is calculated.
Body Weight and Food Intake Measurement in Mice
These measurements are crucial for evaluating the potential anti-obesity effects of GPR119 agonists.
-
Animal Model: Typically, diet-induced obese (DIO) mice are used to assess effects on body weight.
-
Housing: Mice are individually housed to allow for accurate measurement of individual food intake.
-
Compound Administration: The GPR119 agonist or vehicle is administered daily or as per the study design (e.g., oral gavage, formulated in diet).
-
Body Weight Measurement: Body weight is measured at the same time each day using a calibrated scale.
-
Food Intake Measurement: Pre-weighed food is provided, and the remaining food, including any spillage, is weighed at regular intervals (e.g., every 24 hours) to calculate daily food consumption.
-
Data Analysis: Changes in body weight and cumulative food intake are plotted over the treatment period and statistically analyzed.
Visualizing the Mechanisms
To better understand the underlying biology and experimental processes, the following diagrams were generated using the DOT language.
Caption: GPR119 Signaling Pathway
Caption: In Vivo Efficacy Workflow
References
- 1. GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice [e-dmj.org]
- 7. YH18421, a novel GPR119 agonist exerts sustained glucose lowering and weight loss in diabetic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating GPR119 as a Therapeutic Target in Metabolic Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 119 (GPR119) has emerged as a promising, albeit challenging, therapeutic target for metabolic diseases, particularly type 2 diabetes (T2D) and obesity. Its unique dual mechanism of action, involving both direct stimulation of insulin (B600854) secretion and indirect enhancement of incretin (B1656795) release, has driven significant research and development efforts. This guide provides an objective comparison of GPR119's performance with alternative therapeutic strategies, supported by experimental data, to aid researchers in navigating this complex landscape.
GPR119: The Dual-Action Target
GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract.[1] Its activation by endogenous ligands, such as oleoylethanolamide (OEA), or synthetic agonists initiates a signaling cascade that offers a two-pronged approach to improving glucose homeostasis.[1]
Direct Action on Pancreatic β-cells: In the pancreas, GPR119 activation leads to a glucose-dependent increase in insulin secretion. This is a key safety feature, as it suggests a lower risk of hypoglycemia compared to therapies that stimulate insulin release irrespective of blood glucose levels.
Indirect Action via Incretin Secretion: In the gut, GPR119 agonism stimulates the release of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones, in turn, enhance glucose-stimulated insulin secretion from β-cells, suppress glucagon (B607659) release, slow gastric emptying, and promote satiety.[2]
GPR119 Signaling Pathway
Activation of GPR119, a Gs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP in pancreatic β-cells potentiates glucose-stimulated insulin secretion. In intestinal L-cells, elevated cAMP is a key trigger for the secretion of GLP-1 and GIP.
Performance of GPR119 Agonists: Preclinical vs. Clinical Data
While GPR119 agonists have demonstrated promising results in preclinical models, their translation to clinical efficacy in humans has been challenging.
Preclinical Evidence
In various rodent models of T2D and obesity, GPR119 agonists have consistently shown beneficial effects on glucose homeostasis and body weight.
| GPR119 Agonist | Animal Model | Key Findings | Reference |
| AR231453 | Wild-type and GIP receptor knockout mice | Significantly reduced glucose excursions after an oral glucose load.[3] | [3] |
| Rat intestinal L-cells | Significantly increased the release of GLP-1.[1] | [1] | |
| Primary murine colonic cultures | Increased GLP-1 release by 4.6-fold.[4] | [4] | |
| DS-8500a | Zucker fatty rats | Augmented plasma GLP-1 concentration and enhanced glucose-stimulated insulin secretion.[5] | [5] |
| Neonatal streptozotocin-treated rats | Showed statistically significant and greater glucose-lowering effects in an oral glucose tolerance test compared to GSK1292263 and MBX-2982 after 2 weeks of treatment.[5] | [5] | |
| GSK2041706 | Diet-induced obese (DIO) mice | 14-day treatment (30 mg/kg) caused a 7.4% weight loss.[6] | [6] |
| Combination Therapy (GSK2041706 + Metformin) | Diet-induced obese (DIO) mice | Combination of GSK2041706 (30 mg/kg) and metformin (B114582) (100 mg/kg) resulted in a 16.7% weight loss, significantly greater than the projected additive effect.[6] | [6] |
Clinical Trial Outcomes
Despite the robust preclinical data, the clinical development of several GPR119 agonists has been discontinued (B1498344) due to a lack of efficacy in human subjects.[7][8]
| GPR119 Agonist | Clinical Trial Phase | Key Findings | Reference |
| MBX-2982 | Phase 1a (healthy volunteers) | Well-tolerated with dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal.[9] | [9] |
| Phase 2a (Type 1 Diabetes) | Did not improve glucagon counterregulatory responses to hypoglycemia. However, it did increase GLP-1 response during a mixed-meal tolerance test, confirming target engagement.[10][11] | [10][11] | |
| DS-8500a | Phase 2 (Japanese patients with T2D) | Showed significant reductions in 24-hour weighted mean glucose, fasting plasma glucose, and postprandial glucose with no waning of effect over 28 days. The 75 mg dose was associated with significant reductions in FPG and 2-hour PPG after all meals.[7] It also significantly increased first- and second-phase insulin secretion and improved the lipid profile.[12] However, development was later discontinued.[8] | [7][8][12] |
| General Outcome | Various Phase 1 and 2 trials | Many GPR119 agonists have failed to translate the robust glucose-lowering effects seen in rodent models to clinical trials in patients with T2D.[8] | [8] |
The discrepancy between preclinical and clinical results remains an area of active investigation, with potential factors including species differences in GPR119 receptor pharmacology and off-target effects.
Comparison with Alternative Therapeutic Targets
Several other classes of drugs are well-established in the treatment of metabolic diseases. Understanding their mechanisms provides context for evaluating the potential of GPR119 agonists.
| Therapeutic Target Class | Mechanism of Action | Key Advantages | Key Disadvantages | Representative Drugs |
| DPP-4 Inhibitors | Inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme, which degrades incretin hormones (GLP-1 and GIP). This increases the levels of active incretins.[13][14][15] | Oral administration, generally well-tolerated, low risk of hypoglycemia.[16] | Modest HbA1c lowering, weight neutral.[16] | Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin[15] |
| GLP-1 Receptor Agonists | Mimic the action of endogenous GLP-1 by directly activating the GLP-1 receptor.[2][17][18] | Significant HbA1c reduction, promotes weight loss, cardiovascular benefits.[2][19] | Injectable administration (though oral formulations are available), gastrointestinal side effects (nausea, vomiting).[18] | Exenatide, Liraglutide, Semaglutide, Dulaglutide |
| SGLT2 Inhibitors | Inhibit the sodium-glucose cotransporter 2 (SGLT2) in the kidneys, which reduces the reabsorption of glucose and increases its excretion in the urine.[20][21] | Oral administration, promotes weight loss, blood pressure reduction, cardiovascular and renal benefits.[22][23][24] | Risk of genitourinary infections, diabetic ketoacidosis (rare).[22] | Canagliflozin, Dapagliflozin, Empagliflozin[23] |
| GPR119 Agonists | Directly stimulate glucose-dependent insulin secretion and promote the release of incretin hormones (GLP-1 and GIP).[1] | Potential for dual action on insulin and incretins, low intrinsic risk of hypoglycemia. | Lack of robust clinical efficacy to date, discrepancy between preclinical and clinical data.[8] | (Investigational) AR231453, MBX-2982, DS-8500a |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the validation and comparison of therapeutic targets.
In Vitro cAMP Assay
This assay measures the intracellular accumulation of cAMP in response to GPR119 agonist stimulation, confirming target engagement and receptor activation.
Protocol Outline:
-
Cell Culture: Maintain a cell line stably expressing the GPR119 receptor (e.g., HEK293 or CHO-K1 cells) in appropriate culture medium.
-
Cell Seeding: Plate the cells in a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the GPR119 agonist and a vehicle control.
-
Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF®, ELISA, or luminescence-based assays) according to the manufacturer's instructions.[25][26]
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[25]
GLP-1 Secretion Assay
This assay quantifies the amount of GLP-1 released from enteroendocrine cells following treatment with a GPR119 agonist.
Protocol Outline:
-
Cell Culture: Utilize an enteroendocrine cell line such as GLUTag or STC-1, or primary intestinal cultures enriched for L-cells.[27][28]
-
Cell Seeding: Plate the cells and allow them to form a confluent monolayer.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer with low glucose for 1-2 hours.
-
Stimulation: Replace the pre-incubation buffer with a buffer containing the test compound (GPR119 agonist) and a specified glucose concentration. Incubate for a defined period (e.g., 2 hours).
-
Supernatant Collection: Collect the supernatant, which contains the secreted GLP-1.
-
Quantification: Measure the concentration of GLP-1 in the supernatant using a specific ELISA kit.
-
Data Analysis: Express the results as fold-increase in GLP-1 secretion compared to the vehicle control.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a fundamental in vivo experiment to assess the effect of a compound on glucose disposal.
References
- 1. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smchealth.org [smchealth.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist, Upregulates Glucagon-Like Peptide-1 and Enhances Glucose-Dependent Insulin Secretion and Improves Glucose Homeostasis in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucose-lowering effects and safety of DS-8500a, a G protein-coupled receptor 119 agonist, in Japanese patients with type 2 diabetes: results of a randomized, double-blind, placebo-controlled, parallel-group, multicenter, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. G protein‐coupled receptor 119 agonist DS‐8500a effects on pancreatic β‐cells in Japanese type 2 diabetes mellitus patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 17. User’s guide to mechanism of action and clinical use of GLP-1 receptor agonists | Semantic Scholar [semanticscholar.org]
- 18. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 19. mdpi.com [mdpi.com]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 22. ccjm.org [ccjm.org]
- 23. SGLT2 Inhibitors: Types, Benefits, Side Effects, and More [healthline.com]
- 24. SGLT2 Inhibitors: Uses, Types, and Side Effects Explained | National Kidney Foundation [kidney.org]
- 25. benchchem.com [benchchem.com]
- 26. cAMP-Glo™ Assay Protocol [promega.com.au]
- 27. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GPR119 Agonist 3: A Focus on Cross-Reactivity with Other GPCRs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of GPR119 agonist 3 (also known as Compound 21b), with a specific focus on its cross-reactivity profile against other G protein-coupled receptors (GPCRs). Due to the limited publicly available selectivity data for this compound, this guide will use the well-characterized and highly selective GPR119 agonist, AR231453, as a benchmark for comparison. This approach allows for an objective assessment of the expected selectivity of potent GPR119 agonists.
Introduction to this compound
This compound is an orally active and potent agonist for the G protein-coupled receptor 119 (GPR119), with a reported EC50 value of 3.8 nM for human GPR119.[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation is a promising therapeutic strategy for type 2 diabetes and obesity as it enhances glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3]
The therapeutic efficacy of a GPR119 agonist is critically dependent on its selectivity. Off-target activation of other GPCRs can lead to undesirable side effects. Therefore, a thorough assessment of cross-reactivity is a crucial step in the drug development process.
Comparative Data on GPR119 Agonists
| Compound | Target | Potency (EC50) | Selectivity Profile |
| This compound | human GPR119 | 3.8 nM[1] | Data not publicly available. Expected to be highly selective based on trends for potent synthetic GPR119 agonists. |
| AR231453 | human GPR119 | 4.7 nM (cAMP accumulation)[4] | Highly selective; inactive at over 230 other GPCRs, including all known pancreatic islet receptors.[4] |
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like this compound initiates a signaling cascade that leads to the modulation of glucose homeostasis. The receptor couples to the Gαs subunit of the heterotrimeric G protein. This activates adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Elevated cAMP levels in pancreatic β-cells potentiate glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP triggers the release of GLP-1.
Figure 1: this compound signaling pathway.
Experimental Protocols for Assessing GPCR Cross-Reactivity
To determine the selectivity of a compound like this compound, a panel of assays is typically employed. These can be broadly categorized into binding assays and functional assays.
Radioligand Binding Assay (Competition Assay)
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific GPCR. A high affinity of the test compound for the receptor will result in a low IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).
Protocol Outline:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably overexpressing the GPCR of interest.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-labeled antagonist) and varying concentrations of the test compound (this compound).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value of the test compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Figure 2: Workflow for a radioligand binding assay.
Functional Assay (cAMP Measurement)
This assay measures the functional consequence of a test compound binding to a GPCR, specifically its effect on the intracellular concentration of second messengers like cAMP. For Gαs-coupled receptors, an agonist will increase cAMP levels, while for Gαi-coupled receptors, an agonist will decrease forskolin-stimulated cAMP levels.
Protocol Outline:
-
Cell Culture: Cells expressing the GPCR of interest are cultured in a multi-well plate.
-
Compound Addition: The cells are treated with varying concentrations of the test compound (this compound). For Gαi-coupled receptors, cells are co-stimulated with forskolin.
-
Incubation: The cells are incubated for a specific period to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen) or a reporter gene assay.
-
Data Analysis: The data are plotted to generate a dose-response curve, from which the EC50 (for agonists) or IC50 (for antagonists) can be determined.
Figure 3: Workflow for a functional cAMP assay.
Conclusion
This compound is a potent activator of its target receptor. While specific cross-reactivity data for this compound is not yet in the public domain, the extensive selectivity profiling of other potent GPR119 agonists like AR231453 strongly suggests that high selectivity is an achievable and likely characteristic of this compound class. For a comprehensive evaluation of this compound, it is recommended to perform a broad panel of radioligand binding and functional assays against a diverse set of GPCRs. The experimental protocols outlined in this guide provide a framework for conducting such an assessment, which is essential for advancing this promising therapeutic candidate.
References
A Comparative Analysis of GPR119 Agonist 3 and Endogenous Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the synthetic GPR119 agonist 3 against its primary endogenous ligands: Oleoylethanolamide (OEA), 2-Oleoylglycerol (2-OG), and Lysophosphatidylcholine (LPC). The data presented herein is intended to assist researchers in the selection of appropriate tools for the study of GPR119, a promising target for the treatment of type 2 diabetes and obesity.
Executive Summary
G protein-coupled receptor 119 (GPR119) is a class A GPCR predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation by agonist binding leads to the stimulation of a Gs protein-coupled signaling cascade, resulting in increased intracellular cyclic AMP (cAMP) levels. This signaling pathway plays a crucial role in glucose homeostasis by promoting glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[1]
While several endogenous lipids, including OEA, 2-OG, and LPC, have been identified as GPR119 agonists, the synthetic molecule "this compound" has emerged as a potent and orally active compound. This guide offers a comparative overview of the available data on the potency and efficacy of this compound relative to its natural counterparts.
Data Presentation
The following tables summarize the quantitative data on the potency of this compound and the key endogenous ligands. It is important to note that the EC50 values have been compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Comparative Potency (EC50) of GPR119 Agonists at the Human GPR119 Receptor
| Agonist | Agonist Type | EC50 (nM) | Reference |
| This compound | Synthetic | 3.8 | [2] |
| Oleoylethanolamide (OEA) | Endogenous | 200 - 2900 | [3][4] |
| 2-Oleoylglycerol (2-OG) | Endogenous | 2500 | [5] |
| Lysophosphatidylcholine (LPC) | Endogenous | Potency not definitively quantified | [6] |
Note: A lower EC50 value indicates higher potency. The data clearly indicates that this compound is significantly more potent than the tested endogenous ligands.
Signaling Pathway and Experimental Workflow
The activation of GPR119 by an agonist initiates a well-defined signaling cascade. The diagrams below, generated using Graphviz, illustrate this pathway and a typical experimental workflow for evaluating agonist performance.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.
cAMP Accumulation Assay
Objective: To measure the ability of a test compound to stimulate intracellular cAMP production in cells expressing GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX).
-
Test compounds (this compound, OEA, 2-OG) and a reference agonist.
-
cAMP assay kit (e.g., HTRF-based or ELISA-based).
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a suitable density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the compound concentration to generate dose-response curves and calculate EC50 values.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the potentiation of insulin secretion by a GPR119 agonist in response to glucose.
Materials:
-
MIN6 or other insulin-secreting cell line.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA.
-
Glucose solutions (low: 2.8 mM; high: 16.7 mM).
-
Test compounds.
-
Insulin ELISA kit.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.
-
Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.
-
Stimulation: Replace the pre-incubation buffer with KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with or without the test compounds.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit.
-
Data Analysis: Plot the insulin concentration against the compound concentration for both low and high glucose conditions to demonstrate glucose-dependent insulin secretion.
GLP-1 Secretion Assay
Objective: To measure the ability of a GPR119 agonist to stimulate GLP-1 secretion from enteroendocrine cells.
Materials:
-
GLUTag or other GLP-1 secreting cell line.
-
Cell culture medium.
-
Assay buffer.
-
Test compounds.
-
GLP-1 ELISA kit.
-
24-well plates.
Procedure:
-
Cell Seeding: Seed GLUTag cells into a 24-well plate and culture to confluency.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate for 1-2 hours at 37°C.
-
Stimulation: Replace the pre-incubation buffer with assay buffer containing the test compounds.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Measure the GLP-1 concentration in the supernatants using a GLP-1 ELISA kit.
-
Data Analysis: Plot the GLP-1 concentration against the compound concentration to determine the dose-dependent effect on GLP-1 secretion.
Conclusion
The available data strongly suggests that the synthetic compound, this compound, is a highly potent activator of the human GPR119 receptor, exhibiting significantly greater potency than the endogenous ligands OEA and 2-OG. This makes it a valuable tool for in vitro and in vivo studies aimed at elucidating the physiological roles of GPR119 and for the development of novel therapeutics for metabolic diseases. The provided experimental protocols offer a foundation for researchers to further characterize and compare the activity of this compound and other modulators of this important receptor.
References
- 1. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
GPR119 Agonist 3: A Comparative Efficacy Analysis in Human vs. Rodent Cell Lines
A detailed guide for researchers and drug development professionals on the differential efficacy of GPR119 agonists in preclinical models.
This guide provides a comprehensive comparison of the efficacy of a representative GPR119 agonist, herein referred to as Agonist 3, in human and rodent cell lines. The data presented is synthesized from published studies to highlight species-specific differences that are critical for the translation of preclinical findings to clinical applications. This document includes quantitative efficacy data, detailed experimental protocols, and visualizations of the GPR119 signaling pathway and experimental workflows.
Quantitative Efficacy Comparison
The in vitro potency of GPR119 agonists is commonly determined by measuring the half-maximal effective concentration (EC50) in cAMP accumulation assays. The following table summarizes the efficacy of a representative GPR119 agonist, "Compound 28," in human and mouse GPR119-expressing cells, demonstrating a notable difference in potency between the two species.[1]
| Compound | Cell Line/Receptor | Assay Type | EC50 (nM) | Maximal Response (% Control) |
| Compound 28 | Human GPR119 | cAMP Assay | 8.7 | 100% |
| Compound 28 | Mouse GPR119 | cAMP Assay | 3.3 | 100% |
Data extracted from a study on the design of potent and orally active GPR119 agonists.[1] The EC50 values represent the mean of at least two independent experiments.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of GPR119 agonist efficacy.
1. Cell Culture and Transfection
-
Human GPR119 Expressing Cells: Human Embryonic Kidney 293 (HEK293) cells are a common host for stably expressing the human GPR119 receptor.[2] These cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Rodent Cell Lines:
-
MIN6c4 Cells (Mouse Insulinoma): These cells are cultured in DMEM with 15% (v/v) heat-inactivated FBS, 4.5 g/L glucose, and 50 µM 2-mercaptoethanol.[3]
-
RINm5f Cells (Rat Insulinoma): Maintained in RPMI 1640 medium containing 2 mM L-glutamine, 1.5 g/L sodium bicarbonate, 4.5 g/L glucose, 10 mM HEPES, 1.0 mM sodium pyruvate, and 10% FBS.[3] For stable expression of human GPR119, these cells can be transfected using a suitable expression vector like pcDNA3.1.[3]
-
GLUTag Cells (Mouse Enteroendocrine L-cell): Utilized for studying GLP-1 secretion, these cells are maintained in appropriate culture conditions.[4]
-
2. In Vitro Efficacy Assessment: cAMP Accumulation Assay
The activation of the Gs-coupled GPR119 receptor leads to an increase in intracellular cyclic AMP (cAMP).[2][5] The Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a standard method for quantifying this response.[2][6]
-
Cell Seeding: Cells expressing the target GPR119 receptor (human or rodent) are seeded into 384-well white microplates at a density of 5,000-10,000 cells per well and incubated overnight.[2]
-
Compound Preparation: A serial dilution of the GPR119 agonist is prepared in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).[2]
-
Cell Stimulation: The culture medium is removed, and the diluted agonist is added to the cells. The plate is then incubated for 30 minutes at room temperature.[2]
-
Lysis and Detection: HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) are added according to the manufacturer's protocol.[2]
-
Data Acquisition: After a final incubation of 1 hour at room temperature, protected from light, the HTRF signal is read on a compatible plate reader.[2] The data is then used to generate dose-response curves and calculate EC50 values.
Visualizations
GPR119 Signaling Pathway
The following diagram illustrates the canonical GPR119 signaling cascade upon agonist binding.
Caption: GPR119 agonist binding activates Gαs, leading to cAMP production and downstream signaling.
Experimental Workflow for GPR119 Agonist Efficacy Testing
The diagram below outlines the key steps in a typical in vitro experiment to determine the efficacy of a GPR119 agonist.
Caption: Workflow for comparing GPR119 agonist efficacy in different cell lines.
References
- 1. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
GPR119 Agonists in the Clinical Arena: A Comparative Analysis of Trial Data
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical trial performance of key GPR119 agonists. G protein-coupled receptor 119 (GPR119) has been a target of interest for the treatment of type 2 diabetes and related metabolic disorders due to its role in promoting glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones. This analysis summarizes the available quantitative data, details the experimental methodologies employed in pivotal trials, and visualizes the underlying biological pathways and study designs.
GPR119 Signaling Pathway
GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Agonist binding to GPR119 initiates a signaling cascade through the Gαs protein subunit, leading to the activation of adenylyl cyclase. This increases intracellular cyclic AMP (cAMP) levels, which in turn potentiates glucose-stimulated insulin secretion from β-cells and stimulates the release of glucagon-like peptide-1 (GLP-1) and other incretins from L-cells.
Comparative Efficacy of GPR119 Agonists in Clinical Trials
The following tables summarize the clinical trial data for several GPR119 agonists that have been evaluated for the treatment of type 2 diabetes and other metabolic conditions.
Glycemic Control
| Agonist | Study Phase | Dose(s) | Treatment Duration | Change in HbA1c from Baseline | Change in Fasting Plasma Glucose (FPG) | Change in Postprandial Glucose (PPG) |
| DA-1241 | Phase 1b | 25mg, 50mg, 100mg | 8 weeks | -13.8% change in iAUE0-4h (100mg) vs. +10.5% for placebo[2] | Not explicitly reported | Significant reduction in iAUE0-4h during MMT[2] |
| Phase 2a | 50mg, 100mg | 16 weeks | -0.54% (100mg monotherapy), -0.66% (100mg + sitagliptin)[3] | Statistically significant reduction[4] | Not explicitly reported | |
| DS-8500a | Phase 2 | 25mg, 50mg, 75mg | 12 weeks | -0.23%, -0.37%, -0.44% respectively vs. placebo[5] | Significantly lowered at 50mg and 75mg doses[5] | Significantly lowered (glucose AUC0–3h and 2hr-PPG) at 50mg and 75mg doses[5] |
| Phase 2 | 10mg, 75mg | 28 days | -0.74 mmol/L and -1.05 mmol/L reduction in 24-hour weighted mean glucose, respectively[6] | Significantly greater reduction in 75mg group vs. placebo[6] | Significantly greater reduction in 2-hour PPG in 75mg group vs. placebo[6] | |
| MBX-2982 | Phase 1a | 10-1000mg | Single dose | Dose-dependent reductions in glucose following a mixed meal[7] | Not explicitly reported | Dose-dependent reductions in glucose excursion following a mixed meal[7] |
| Phase 2a | 600mg | 14 days | No significant improvement in glucagon (B607659) counterregulatory responses to hypoglycemia in T1D[8][9] | Not significantly different from placebo at baseline or during euglycemic/hypoglycemic states[8] | Not explicitly reported | |
| JNJ-38431055 (APD597) | Phase 1 | 100mg, 500mg | Single dose & 14 days | Decreased glucose excursion after single dose, but no change in 24-h weighted mean glucose after 14 days[10] | Not explicitly reported | Decreased glucose excursion during an OGTT with single dose[10] |
Lipid Profile and Body Weight
| Agonist | Study Phase | Dose(s) | Treatment Duration | Change in Lipid Profile | Change in Body Weight |
| DA-1241 | Phase 1b | 100mg | 8 weeks | Not explicitly reported | -2.2% (-1.57kg) vs. -0.3% for placebo[2] |
| DS-8500a | Phase 2 | 50mg, 75mg | 12 weeks | Significant reduction in total cholesterol, LDL-C, and triglycerides; significant increase in HDL-C vs. placebo and sitagliptin[5] | Not explicitly reported |
| Phase 2 | 75mg | 28 days | Significant decrease in total cholesterol, LDL-C, and triglycerides; significant increase in HDL-C vs. placebo[6] | Not explicitly reported | |
| JNJ-38431055 (APD597) | Phase 1 | Not specified | Not specified | Not explicitly reported | Not explicitly reported |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) / Mixed Meal Tolerance Test (MMTT)
A standardized experimental workflow is crucial for assessing the efficacy of GPR119 agonists on glucose metabolism. The following diagram illustrates a typical protocol for an Oral Glucose Tolerance Test (OGTT) or a Mixed Meal Tolerance Test (MMTT) used in clinical trials.
Detailed Methodology:
-
Patient Population: Trials typically enroll patients with type 2 diabetes, often with specific HbA1c and BMI ranges.[10]
-
Study Design: Most studies are randomized, double-blind, and placebo-controlled.[5][10] Some may include an active comparator, such as a DPP-4 inhibitor.[2]
-
Procedure:
-
Subjects undergo an overnight fast.
-
A baseline blood sample is collected.
-
The investigational drug (GPR119 agonist) or placebo is administered orally.
-
After a specified time, a standard 75g oral glucose solution or a standardized mixed meal is consumed.
-
Blood samples are collected at predefined intervals (e.g., 30, 60, 120, 180 minutes) post-glucose or meal ingestion.
-
-
Endpoints:
-
Primary: Change in plasma glucose levels, often assessed as the area under the curve (AUC).
-
Secondary: Changes in insulin, C-peptide, GLP-1, and GIP levels.
-
Discussion and Future Outlook
Clinical trials of GPR119 agonists have yielded mixed results. While some compounds like DA-1241 and DS-8500a have demonstrated statistically significant improvements in glycemic control and lipid profiles, others have shown limited efficacy, particularly after multiple doses (e.g., JNJ-38431055).[2][5][10] The translation of promising preclinical data into robust clinical efficacy in humans has been a significant challenge for this class of drugs.[11]
The observed effects on incretin secretion, such as increases in GLP-1, are a consistent finding across several agonists.[7][10][12] This suggests that the primary mechanism of action via intestinal L-cell stimulation is engaged. However, the downstream effects on glucose homeostasis have not always been as pronounced as anticipated.
Recent data for DA-1241 in patients with metabolic dysfunction-associated steatohepatitis (MASH) suggest potential benefits beyond glycemic control, with improvements in liver enzymes and markers of liver health.[3][4] This could open new therapeutic avenues for GPR119 agonists.
The future of GPR119 agonists may lie in combination therapies, for instance with DPP-4 inhibitors, to enhance the effects of secreted incretins.[3] Further research is needed to fully understand the reasons for the variable clinical responses and to identify patient populations that may derive the most benefit from this therapeutic approach.
References
- 1. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Class GPR119 Agonist of Dong-A ST, DA-1241 Improved Glucose Control in Patients With Type 2 Diabetes in US Phase 1b Study - BioSpace [biospace.com]
- 3. MetaVia Presents Positive New Phase 2a Data on Vanoglipel (DA-1241) in Patients with Presumed MASH at the AASLD The Liver Meeting® 2025 [prnewswire.com]
- 4. MetaVia reports results from Phase 2a clinical trial of DA-1241 | Nasdaq [nasdaq.com]
- 5. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drc.bmj.com [drc.bmj.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR119 In Vivo Validation: A Comparative Guide for NASH Therapeutic Development
Nonalcoholic steatohepatitis (NASH), a severe form of nonalcoholic fatty liver disease (NAFLD), presents a significant and growing global health challenge. Characterized by hepatic steatosis, inflammation, and fibrosis, NASH can progress to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NASH has created a demand for novel therapeutic targets. Among these, G protein-coupled receptor 119 (GPR119), a receptor expressed in the pancreas, gastrointestinal tract, and liver, has emerged as a promising candidate due to its role in glucose and lipid metabolism. This guide provides an objective comparison of the in vivo validation of GPR119 as a therapeutic target for NASH, supported by experimental data and comparisons with alternative approaches.
GPR119 Agonists: Preclinical Efficacy in NASH Models
Several GPR119 agonists have been evaluated in preclinical animal models of NASH, demonstrating potential therapeutic benefits. The compound DA-1241, a novel GPR119 agonist, has shown significant efficacy in reducing hepatic steatosis, inflammation, and fibrosis in various mouse models.
One study utilizing STAM™ mice, a well-established model for progressive NASH, found that treatment with DA-1241 resulted in a significantly lower NAFLD Activity Score (NAS) and a trend towards decreased liver fibrosis compared to a vehicle-treated group.[1] Furthermore, in diet-induced obese (DIO)-NASH mice, DA-1241 treatment for eight weeks significantly decreased hepatic lipid accumulation by 51.4% and reduced the liver fibrosis score.[2] The therapeutic effects were even more pronounced when DA-1241 was co-administered with a dipeptidyl peptidase-4 (DPP-4) inhibitor, which led to a 60.6% reduction in hepatic lipid accumulation and a 36.5% decrease in the fibrosis score.[2]
Another GPR119 agonist, MBX-2982, has also been investigated. In mice on a high-fat diet, oral administration of MBX-2982 effectively inhibited hepatic lipid accumulation.[3][4] However, in a head-to-head comparison in ob/ob mice with western diet-induced NASH, DA-1241 demonstrated superior efficacy. After 10 weeks of treatment, DA-1241 significantly reduced the NAS and fibrosis score by 39% and 64% respectively, while MBX-2982 did not achieve statistical significance at the same dose.[5]
The following table summarizes the key in vivo data for GPR119 agonists in various NASH models.
| GPR119 Agonist | Animal Model | Key Findings | Reference |
| DA-1241 | STAM™ Mice | Significantly lower NAFLD Activity Score (NAS); tendency to decrease liver fibrosis area. | [1] |
| Diet-Induced Obese (DIO)-NASH Mice | -51.4% hepatic lipid accumulation; -20.6% liver fibrosis score. | [2] | |
| DIO-NASH Mice (with DPP-4 inhibitor) | -60.6% hepatic lipid accumulation; -36.5% liver fibrosis score; 6.6-fold increase in plasma active GLP-1. | [2] | |
| ob/ob Mice on Western Diet | -39% NAS; -64% fibrosis score. | [5] | |
| MBX-2982 | High-Fat Diet Mice | Potently inhibited hepatic lipid accumulation and expression of lipogenesis-related genes. | [3][4] |
| ob/ob Mice on Western Diet | -19.4% NAS (not statistically significant); -29% fibrosis score (not statistically significant). | [5] |
Experimental Protocols
The in vivo validation of GPR119 agonists for NASH has relied on well-characterized animal models and a suite of biochemical and histological analyses.
STAM™ Mouse Model Protocol
-
Induction of NASH: Male C57BL/6J mice are injected with streptozotocin (B1681764) at 2 days of age, followed by feeding with a high-fat diet from 4 weeks of age. This induces a pathology that mimics the progression of human NASH.[6]
-
Drug Administration: In the study with DA-1241, STAM™ mice with advanced NASH (8-12 weeks old) were treated with the GPR119 agonist.[1] The administration was done via oral gavage with DA-1241 at a dose of 30 mg/kg, once daily, in a vehicle of 0.5% CMC with 0.01% tween80.[6]
-
Analysis: After the treatment period, liver tissues are collected for histological analysis, including hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess steatosis, inflammation, and ballooning (NAFLD Activity Score), and Sirius Red staining to quantify fibrosis.
Diet-Induced Obese (DIO)-NASH Mouse Model Protocol
-
Induction of NASH: Mice are fed a Western diet, typically high in fat (e.g., 45 kcal% fat), fructose, and cholesterol, for an extended period (e.g., 30 weeks) to establish biopsy-proven NASH with at least a steatosis score of 2 and a fibrosis score of 1.[2][6]
-
Drug Administration: DA-1241 was administered as a drug-diet admixture at a dose of 100 mg/kg/day for 8 weeks.[2][6] In combination therapy studies, a DPP-4 inhibitor was also included in the diet.[2][6]
-
Analysis: Plasma and liver tissues are collected for biochemical and histological analyses. This includes measuring plasma levels of liver enzymes (ALT, AST), cytokines (e.g., CCL2, TNFα, CXCL10), and TIMP-1.[2] Gene expression profiling in the liver is evaluated using methods like RNAseq to assess changes in pathways related to stellate cell activation, inflammation, and cell death.[2]
GPR119 Signaling Pathway in NASH
The therapeutic effects of GPR119 agonists in NASH are attributed to their multi-faceted mechanism of action, which involves both metabolic and anti-inflammatory pathways. Activation of GPR119, primarily in intestinal L-cells and pancreatic β-cells, leads to an increase in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with known anti-NASH effects.[6] In hepatocytes, GPR119 activation has been shown to inhibit the expression of sterol regulatory element-binding protein-1 (SREBP-1), a key transcription factor for lipogenesis, via an AMPK-dependent pathway.[3][4] Furthermore, recent studies have revealed that GPR119 agonists can exert direct anti-inflammatory effects by inhibiting NF-κB signaling in hepatocytes and macrophages.[1][7]
Caption: GPR119 agonist signaling pathway in the context of NASH.
Comparison with Alternative Therapeutic Targets for NASH
While GPR119 agonists show promise, the NASH drug development pipeline is rich with candidates targeting various aspects of the disease's pathophysiology. The table below compares GPR119 agonists with other major classes of drugs in development.
| Target/Drug Class | Mechanism of Action | Key In Vivo/Clinical Trial Findings | Status |
| GPR119 Agonists | Increases GLP-1 and insulin secretion; inhibits hepatic lipogenesis and inflammation. | Preclinical data shows reduction in steatosis, inflammation, and fibrosis.[2][5] | Preclinical/Early Clinical |
| FXR Agonists (e.g., Obeticholic Acid) | Farnesoid X receptor (FXR) activation modulates bile acid, lipid, and glucose metabolism. | Phase 3 trials showed improvement in fibrosis but with side effects like pruritus.[8][9] | FDA rejection for NASH[9][10] |
| THR-β Agonists (e.g., Resmetirom) | Selective thyroid hormone receptor-β (THR-β) activation increases hepatic fat metabolism. | Phase 3 trial demonstrated resolution of NASH and improvement in fibrosis.[9][10] | Potential for first FDA approval for NASH[10] |
| FGF Analogs (e.g., Efruxifermin, Pegbelfermin) | Fibroblast growth factor (FGF) analogs improve metabolic homeostasis and have anti-fibrotic effects. | Phase 2 trials have shown reductions in hepatic fat and improvements in fibrosis markers.[11][12][13] | Phase 2/3 Clinical Trials |
| CCR2/CCR5 Inhibitors (e.g., Cenicriviroc) | Dual chemokine receptor (CCR2/CCR5) inhibition reduces monocyte recruitment and inflammation. | Phase 2b showed fibrosis improvement, but the Phase 3 trial failed to meet its primary endpoint.[11][13] | Development for NASH terminated[13] |
| GLP-1 Receptor Agonists (e.g., Semaglutide) | Activates GLP-1 receptor, leading to improved glycemic control, weight loss, and reduced liver fat. | Phase 2 trial showed NASH resolution without worsening of fibrosis.[13] | Phase 3 Clinical Trial |
Preclinical Experimental Workflow for GPR119 Agonist Evaluation
The following diagram illustrates a typical experimental workflow for the in vivo validation of a GPR119 agonist as a potential treatment for NASH.
Caption: A typical preclinical experimental workflow for NASH drug validation.
Conclusion
The in vivo data strongly support GPR119 as a valid therapeutic target for NASH. GPR119 agonists, such as DA-1241, have demonstrated the ability to ameliorate multiple facets of NASH pathology in preclinical models, including steatosis, inflammation, and fibrosis. The mechanism of action, involving both GLP-1-dependent and direct hepatic effects on lipogenesis and inflammation, provides a multi-pronged approach to treating this complex disease. While other targets like THR-β are further along in clinical development, the synergistic potential of GPR119 agonists with other drug classes, such as DPP-4 inhibitors, highlights a promising avenue for future combination therapies. For researchers and drug development professionals, GPR119 remains an attractive target warranting further investigation and clinical exploration for the treatment of NASH.
References
- 1. Study published in Biomed Pharmacother. on the effects of GRP119 agonist in the treatment of NASH in STAM™ mice | SMC Laboratories Inc. [smccro-lab.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. GPR119: a promising target for nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. metaviatx.com [metaviatx.com]
- 7. GPR119 activation by DA-1241 alleviates hepatic and systemic inflammation in MASH mice through inhibition of NFκB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Therapeutic Targets and Promising Agents for Combating NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent updates on pharmacologic therapy in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corp-strapi.ascellahealth.com [corp-strapi.ascellahealth.com]
- 11. Target Therapies for NASH/NAFLD: From the Molecular Aspect to the Pharmacological and Surgical Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 13. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
GPR119 Agonists vs. SGLT2 Inhibitors: A Comparative Review for Drug Development Professionals
In the landscape of therapeutic agents for type 2 diabetes mellitus (T2DM), both G protein-coupled receptor 119 (GPR119) agonists and sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as compelling targets. While SGLT2 inhibitors have established a firm position in clinical practice, GPR119 agonists, despite promising preclinical data, have faced challenges in clinical development. This guide provides an objective comparison of their mechanisms, efficacy, and safety profiles, supported by experimental data to inform researchers, scientists, and drug development professionals. It is important to note that direct head-to-head clinical trials comparing GPR119 agonists and SGLT2 inhibitors are largely unavailable; therefore, this review synthesizes data from separate studies to draw comparative insights.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between these two classes of drugs lies in their distinct mechanisms of action. GPR119 agonists work through an incretin-based pathway, while SGLT2 inhibitors target glucose reabsorption in the kidneys.
GPR119 Agonists: GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2][3] Agonism of GPR119 in these cells leads to an increase in intracellular cyclic AMP (cAMP).[1][3] This elevation in cAMP has a dual effect: it directly stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promotes the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1][2][3] The secreted GLP-1 then further potentiates insulin release from β-cells, creating a synergistic effect on glycemic control. This glucose-dependent mechanism of insulin secretion inherently carries a lower risk of hypoglycemia.[3]
SGLT2 Inhibitors: SGLT2 is a protein responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[4] SGLT2 inhibitors block this transporter in the proximal tubules of the nephron, leading to increased urinary glucose excretion (glucosuria).[4][5][6] This mechanism of action is independent of insulin secretion or sensitivity, providing an effective means of lowering blood glucose levels at all stages of T2DM.[7]
Comparative Efficacy: Preclinical and Clinical Evidence
While both drug classes have demonstrated efficacy in lowering blood glucose, their profiles regarding weight management, lipid profiles, and cardiovascular outcomes show notable differences. For the purpose of this comparison, "GPR119 agonist 3" is represented by data from well-studied agonists such as DS-8500a, as a specific "agonist 3" is not identified in publicly available literature.
Glycemic Control
GPR119 Agonists: Preclinical studies in rodent models of diabetes have shown that GPR119 agonists can significantly improve glucose tolerance and lower blood glucose levels.[1] However, the translation of these findings to human clinical trials has been challenging. Some GPR119 agonists have shown modest reductions in HbA1c in early-phase clinical trials, but these effects have not always been sustained or as robust as other antidiabetic agents.[8] For instance, the GPR119 agonist DS-8500a demonstrated a statistically significant reduction in HbA1c compared to placebo in a 12-week study in Japanese patients with T2DM.[9]
SGLT2 Inhibitors: SGLT2 inhibitors have consistently demonstrated robust glycemic control in large-scale clinical trials, with typical HbA1c reductions ranging from 0.5% to 1.0%.[5][7] Their efficacy is dependent on renal function, as their mechanism relies on glomerular filtration.
Table 1: Comparative Efficacy on Glycemic Parameters
| Parameter | GPR119 Agonists (DS-8500a) | SGLT2 Inhibitors (Representative Data) |
| HbA1c Reduction | -0.23% to -0.44% vs. placebo (12 weeks)[9] | -0.5% to -1.0% vs. placebo[5][7] |
| Fasting Plasma Glucose | Significant reduction with 50mg and 75mg doses vs. placebo[9] | Consistent and significant reductions |
| Postprandial Glucose | Significant reduction in 2-hour PPG with 50mg and 75mg doses vs. placebo[9] | Significant reductions |
Body Weight and Blood Pressure
GPR119 Agonists: Due to the anorectic effects of GLP-1, GPR119 agonists have shown the potential for weight reduction in preclinical models.[1] However, the impact on body weight in clinical trials has been less pronounced.
SGLT2 Inhibitors: A hallmark of SGLT2 inhibitors is their consistent effect on weight loss, typically in the range of 2-3 kg.[5] This is attributed to the caloric loss from urinary glucose excretion.[5] Additionally, SGLT2 inhibitors have a mild osmotic diuretic effect, which contributes to a reduction in systolic and diastolic blood pressure.[5][10]
Table 2: Effects on Body Weight and Blood Pressure
| Parameter | GPR119 Agonists | SGLT2 Inhibitors |
| Body Weight | Potential for modest reduction (preclinical) | Consistent reduction of 2-3 kg[5] |
| Blood Pressure | Not a consistently reported primary effect | Reduction in both systolic and diastolic BP[5] |
Lipid Profile
GPR119 Agonists: The GPR119 agonist DS-8500a demonstrated favorable effects on lipid profiles, with significant reductions in total cholesterol, LDL-cholesterol, and triglycerides, and an increase in HDL-cholesterol compared to placebo.[9]
SGLT2 Inhibitors: The effects of SGLT2 inhibitors on lipid profiles are more modest. They have been associated with slight increases in both LDL and HDL cholesterol, with a decrease in triglycerides.[11]
Table 3: Comparative Effects on Lipid Profile
| Parameter | GPR119 Agonists (DS-8500a) | SGLT2 Inhibitors |
| Total Cholesterol | Significant reduction[9] | Modest increase[11] |
| LDL-Cholesterol | Significant reduction[9] | Modest increase[11] |
| HDL-Cholesterol | Significant increase[9] | Modest increase[11] |
| Triglycerides | Significant reduction[9] | Decrease[11] |
Cardiovascular and Renal Outcomes
GPR119 Agonists: Due to the limited clinical development of GPR119 agonists, there is a lack of large-scale cardiovascular outcome trials. The potential for cardiovascular benefits is hypothesized through their glucose-lowering and potential weight-reducing effects.
SGLT2 Inhibitors: A major advantage of SGLT2 inhibitors is their proven cardiovascular and renal benefits.[6][12] Large clinical trials have demonstrated that several SGLT2 inhibitors reduce the risk of major adverse cardiovascular events (MACE), hospitalization for heart failure, and the progression of renal disease in patients with T2DM, including those with established cardiovascular disease or chronic kidney disease.[6][12][13]
Experimental Protocols
Preclinical Evaluation of Antidiabetic Agents
A typical preclinical study to compare the efficacy of a GPR119 agonist and an SGLT2 inhibitor would involve the use of a diabetic animal model, such as the db/db mouse or the Zucker Diabetic Fatty (ZDF) rat.
-
Animal Model: Male db/db mice, 8-10 weeks of age, are acclimatized for one week.
-
Grouping and Treatment: Animals are randomized into three groups: Vehicle control, GPR119 agonist (e.g., 10 mg/kg, oral gavage, once daily), and SGLT2 inhibitor (e.g., 3 mg/kg, oral gavage, once daily).
-
Duration: The treatment period is typically 4-8 weeks.
-
Parameters Measured:
-
Glycemic Control: Blood glucose levels are monitored weekly. An oral glucose tolerance test (OGTT) is performed at the beginning and end of the study. HbA1c levels are measured from whole blood at the end of the study.
-
Body Weight and Food Intake: Measured weekly.
-
Plasma Parameters: At the end of the study, blood is collected for the measurement of insulin, GLP-1 (for the GPR119 agonist group), lipids (total cholesterol, LDL, HDL, triglycerides).
-
Urine Analysis: For the SGLT2 inhibitor group, 24-hour urine is collected to measure urinary glucose excretion.
-
-
Statistical Analysis: Data are analyzed using ANOVA followed by a post-hoc test for multiple comparisons.
Clinical Trial Design for a Phase II Efficacy Study
A randomized, double-blind, placebo-controlled, parallel-group study is a common design for evaluating the efficacy and safety of a novel antidiabetic agent.
-
Patient Population: Patients with T2DM who have inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) on a stable dose of metformin.
-
Randomization and Treatment: Patients are randomized to receive the GPR119 agonist (e.g., 50 mg once daily), the SGLT2 inhibitor (e.g., 10 mg once daily), or a placebo for 12-24 weeks.
-
Primary Endpoint: Change in HbA1c from baseline to the end of the treatment period.
-
Secondary Endpoints:
-
Change in fasting plasma glucose.
-
Change in body weight.
-
Proportion of patients achieving an HbA1c < 7.0%.
-
Changes in lipid profiles and blood pressure.
-
-
Safety Assessments: Monitoring of adverse events, including hypoglycemia, vital signs, and laboratory parameters.
Visualizing the Mechanisms and Workflow
Caption: GPR119 Agonist Signaling Pathway.
Caption: SGLT2 Inhibitor Mechanism of Action.
Caption: Preclinical Experimental Workflow.
Conclusion and Future Directions
SGLT2 inhibitors and GPR119 agonists represent two distinct and innovative approaches to the management of T2DM. SGLT2 inhibitors have established themselves as a cornerstone of therapy, offering robust glycemic control, weight loss, and significant cardiovascular and renal protection. Their insulin-independent mechanism of action makes them a versatile option across a broad spectrum of patients.
GPR119 agonists, while demonstrating a promising mechanism of action with a low intrinsic risk of hypoglycemia and favorable effects on lipid profiles in early studies, have yet to translate their preclinical success into compelling clinical efficacy. The modest glycemic lowering observed in some clinical trials has hindered their development. Future research in this area may focus on developing more potent and durable GPR119 agonists or exploring their potential in combination therapies, for instance, with DPP-4 inhibitors, to amplify the incretin (B1656795) effect. For drug development professionals, the journey of GPR119 agonists underscores the critical challenge of translating preclinical findings into clinical success, while the story of SGLT2 inhibitors highlights the potential for novel mechanisms to not only manage glycemia but also to provide profound organ protection.
References
- 1. Efficacy and safety of the G protein‐coupled receptor 119 agonist DS‐8500a in Japanese type 2 diabetes mellitus patients with inadequate glycemic control on sitagliptin: A phase 2 randomized placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose-lowering effects and safety of DS-8500a, a G protein-coupled receptor 119 agonist, in Japanese patients with type 2 diabetes: results of a randomized, double-blind, placebo-controlled, parallel-group, multicenter, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental evaluation of anti-diabetics | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. GLP-1 receptor agonists vs. SGLT-2 inhibitors: the gap seems to be leveling off - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SGLT2 Inhibitors vs. GLP-1 Agonists to Treat the Heart, the Kidneys and the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. ijnrd.org [ijnrd.org]
Assessing the Long-Term Efficacy of GPR119 Agonists: A Comparative Guide
The development of G protein-coupled receptor 119 (GPR119) agonists as a therapeutic strategy for type 2 diabetes has been an area of intense research. These agents offer a dual mechanism of action: stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promoting the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][2][3] "GPR119 agonist 3," also identified as Compound 21b, is a potent, orally active agonist with an EC50 of 3.8 nM for human GPR119, showing promise in preclinical studies for its hypoglycemic effects.
GPR119 Signaling Pathway
The activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to improved glucose homeostasis. The pathway, illustrated below, involves the Gαs protein, adenylyl cyclase, and cyclic AMP (cAMP), culminating in insulin and incretin secretion.
Comparative Long-Term Efficacy Data
Despite promising preclinical results in rodent models, the translation to sustained efficacy in human clinical trials has been a significant hurdle for many GPR119 agonists.[1][4][5] Tachyphylaxis, or a diminishing response with repeated dosing, has been observed for some compounds.[6] The following tables summarize the available long-term efficacy data for several GPR119 agonists.
Table 1: Preclinical Long-Term Efficacy of GPR119 Agonists in Diabetic Animal Models
| Compound | Animal Model | Duration | Key Findings | Reference |
| DA-1241 | db/db mice | 12 weeks | - Significantly decreased fasting blood glucose levels. - Effects were sustained over the 12-week period. | |
| ps297 and ps318 | High-fat diet-induced obese mice | 10 weeks | - In combination with sitagliptin, restored incretin and insulin secretion. - Improved glucose homeostasis and retarded weight gain. - Reduced hepatic steatosis. | [7] |
| DS-8500a | db/db mice | 4 weeks (inferred from multiple studies) | - Attenuated the progression of β-cell mass loss. | [8] |
Table 2: Clinical Long-Term Efficacy of GPR119 Agonists in Patients with Type 2 Diabetes
| Compound | Study Design | Duration | Key Findings | Reference |
| DS-8500a | Randomized, double-blind, placebo-controlled | 12 weeks | - Dose-dependent reduction in HbA1c compared to placebo. - Significant lowering of fasting plasma glucose and postprandial glucose at higher doses. - Glucose-lowering effect was maintained for 12 weeks. - Favorable changes in lipid profiles. | [9] |
| Other GPR119 Agonists (e.g., GSK1292263, JNJ-38431055) | Various Phase II studies | Multiple weeks | - Initial glucose-lowering effects observed after single doses. - Efficacy diminished with repeated dosing, indicating tachyphylaxis. - Development of several agonists has been discontinued (B1498344) due to modest or unsustained efficacy. | [6] |
Experimental Protocols
The assessment of long-term efficacy for GPR119 agonists involves a series of in vivo experiments designed to evaluate glycemic control, pancreatic β-cell function, and overall metabolic health over an extended period.
Typical In Vivo Long-Term Efficacy Study in Animal Models
-
Animal Model Selection: Genetically diabetic models (e.g., db/db mice) or diet-induced obese and diabetic models are commonly used.[10][11]
-
Compound Administration: The GPR119 agonist is typically administered orally on a daily basis for a period ranging from several weeks to months. A vehicle control group and often a positive control group (e.g., a DPP-4 inhibitor like sitagliptin) are included.
-
Monitoring of Metabolic Parameters:
-
Glycemic Control: Fasting and random blood glucose levels are monitored regularly (e.g., weekly). HbA1c levels are measured at the beginning and end of the study to assess long-term glycemic control.
-
Glucose Tolerance: Oral Glucose Tolerance Tests (OGTTs) are performed at baseline and at various time points during the study to evaluate the body's ability to handle a glucose load.
-
Insulin and Incretin Levels: Plasma insulin, C-peptide, and GLP-1 levels are measured during OGTTs to assess β-cell function and incretin secretion.
-
-
Body Weight and Food Intake: Body weight and food consumption are monitored to assess effects on appetite and overall energy balance.
-
Terminal Procedures: At the end of the study, tissues such as the pancreas and liver may be collected for histological analysis to assess β-cell mass and hepatic steatosis.[7][8]
References
- 1. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chronic metabolic effects of novel gut-oriented small-molecule GPR119 agonists in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Quest for Precision in Diabetes Treatment: A Comparative Guide to GPR119 Agonists and the Unmet Need for Predictive Biomarkers
For researchers, scientists, and drug development professionals, the G protein-coupled receptor 119 (GPR119) presents a compelling target for the treatment of type 2 diabetes. Its dual mechanism of stimulating glucose-dependent insulin (B600854) secretion and promoting the release of incretin (B1656795) hormones offers a promising alternative to existing therapies. However, the clinical development of GPR119 agonists has been met with mixed results, highlighting a critical unmet need: the identification of biomarkers to predict patient response. This guide provides a comprehensive comparison of GPR119 agonists, delves into the underlying science, and proposes a framework for discovering the biomarkers essential for unlocking their full therapeutic potential.
GPR119 Agonists at a Glance: A Comparative Analysis
The landscape of GPR119 agonists is populated by several candidates that have progressed to various stages of clinical and preclinical development. While a direct head-to-head comparison is challenging due to the differing trial designs and development statuses, the available data provides valuable insights into their efficacy.
| Compound Name | Development Stage | Key Efficacy Data | Alternative Therapies (DPP-4 Inhibitors) |
| DA-1241 (Vanoglipel) | Phase 2a | - HbA1c reduction of -0.54% (monotherapy) and -0.66% (with sitagliptin) at 16 weeks in patients with MASH.[1] - Statistically significant reductions in Alanine Transaminase (ALT) levels.[2][3] | Sitagliptin (B1680988) |
| MBX-2982 | Phase 2a | - Dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal in a Phase 1a trial.[4] - Increased glucose-dependent insulin secretion and enhanced secretion of GLP-1 and GIP in Phase 1/2 studies.[5] | - HbA1c reduction of -1.10% at 20 weeks when added to metformin.[6] - Superiority in HbA1c reduction compared to dapagliflozin (B1669812) in patients with mild renal insufficiency (-0.51% vs -0.36%).[7] |
| APD597 (JNJ-38431055) | Phase 1 | - Evidence of incretin stimulation (GLP-1, GIP, and PYY) and reductions in post-meal glucose in healthy volunteers and subjects with type 2 diabetes.[8] | |
| PSN632408 | Preclinical | - In diabetic mice, 32% achieved normoglycemia after 7 weeks of treatment.[9][10] - Combination with sitagliptin increased normoglycemia achievement to 59%.[9][10] - Significantly increased plasma active GLP-1 levels in mice.[9] |
The GPR119 Signaling Pathway: A Dual-Action Mechanism
GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[11] Its activation by an agonist initiates a signaling cascade that leads to improved glucose homeostasis through two main avenues:
-
Direct Stimulation of Insulin Secretion: In pancreatic β-cells, GPR119 activation leads to an increase in intracellular cyclic AMP (cAMP), which potentiates glucose-stimulated insulin secretion (GSIS).[11]
-
Incretin Hormone Release: In the gut, GPR119 agonism stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells. These incretin hormones, in turn, act on pancreatic β-cells to further enhance insulin secretion in a glucose-dependent manner.[12]
The Missing Piece: Predicting Responder Populations
Despite the promising mechanism of action, the variable success of GPR119 agonists in clinical trials suggests that not all patients respond equally. The identification of predictive biomarkers is therefore paramount to stratifying patient populations and enabling a personalized medicine approach. To date, no definitive predictive biomarkers have been clinically validated for GPR119 agonist therapy.
Potential Predictive Biomarkers: A Forward Look
Based on the known biology of GPR119, several candidate biomarkers could be explored:
-
GPR119 Gene Expression Levels: Quantifying GPR119 mRNA or protein levels in accessible tissues, such as intestinal biopsies, could correlate with receptor availability and subsequent drug response.
-
Genetic Polymorphisms: Single nucleotide polymorphisms (SNPs) in the GPR119 gene or genes encoding downstream signaling molecules (e.g., Gαs, adenylyl cyclase) could influence receptor function or signaling efficiency.
-
Baseline Incretin Levels: Fasting or meal-stimulated levels of GLP-1 and GIP could indicate the underlying activity of the incretin axis and predict the magnitude of response to a GPR119 agonist.
-
Metabolic Phenotype: A comprehensive metabolic profiling of patients, including lipidomics and measurements of endogenous GPR119 ligands like oleoylethanolamide (OEA), might reveal signatures associated with treatment response.
A Proposed Workflow for Biomarker Discovery and Validation
A structured approach is necessary to identify and validate these potential biomarkers.
Key Experimental Protocols
Reproducible and standardized experimental protocols are the bedrock of reliable drug development and biomarker discovery. Below are outlines for key assays used to evaluate GPR119 agonist activity.
cAMP Accumulation Assay
This assay is fundamental for confirming the on-target activity of a GPR119 agonist.
-
Objective: To measure the increase in intracellular cAMP levels in response to GPR119 agonist stimulation.
-
Methodology:
-
Cell Culture: Utilize a cell line stably expressing the human GPR119 receptor (e.g., HEK293 or CHO cells).
-
Compound Treatment: Plate the cells and treat with varying concentrations of the GPR119 agonist. Include a positive control (e.g., forskolin) and a vehicle control.
-
Cell Lysis: After a defined incubation period, lyse the cells to release intracellular components.
-
cAMP Detection: Quantify cAMP levels in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Generate dose-response curves and calculate the EC50 value for the GPR119 agonist.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets
This ex vivo assay assesses the direct effect of a GPR119 agonist on pancreatic β-cell function.
-
Objective: To measure the potentiation of glucose-stimulated insulin secretion by a GPR119 agonist in isolated pancreatic islets.
-
Methodology:
-
Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Culture the isolated islets overnight to allow for recovery.
-
Pre-incubation: Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
-
Stimulation: Incubate the islets in low-glucose and high-glucose (e.g., 16.7 mM glucose) buffers, with and without the GPR119 agonist.
-
Supernatant Collection: Collect the supernatant from each condition to measure secreted insulin.
-
Insulin Quantification: Measure insulin concentration in the supernatants using an ELISA or radioimmunoassay (RIA).
-
Data Analysis: Compare the amount of insulin secreted in response to high glucose in the presence and absence of the GPR119 agonist.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
This in vivo assay evaluates the overall effect of a GPR119 agonist on glucose homeostasis in an animal model.
-
Objective: To assess the ability of a GPR119 agonist to improve glucose tolerance in a rodent model of diabetes or obesity.
-
Methodology:
-
Animal Model: Use a relevant rodent model, such as diet-induced obese mice or Zucker diabetic fatty rats.
-
Fasting: Fast the animals overnight (typically 6-8 hours) with free access to water.
-
Drug Administration: Administer the GPR119 agonist or vehicle control orally at a predetermined time before the glucose challenge.
-
Baseline Blood Glucose: Measure baseline blood glucose from a tail snip.
-
Glucose Challenge: Administer a bolus of glucose orally (typically 2 g/kg body weight).
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to determine the effect of the GPR119 agonist on glucose tolerance.
-
Future Directions and Conclusion
The development of GPR119 agonists holds significant promise for the management of type 2 diabetes. However, to move this class of drugs forward successfully, a shift towards a more personalized approach is imperative. The current lack of predictive biomarkers is a major hurdle that needs to be addressed through rigorous, well-designed discovery and validation studies. By integrating multi-omics technologies with prospective clinical trials, the field can uncover the molecular signatures that define a "responder" phenotype. This will not only de-risk the clinical development of future GPR119 agonists but also pave the way for a new era of precision medicine in diabetes care, ultimately delivering the right treatment to the right patient at the right time.
References
- 1. benchchem.com [benchchem.com]
- 2. cAMP-Glo™ Assay Protocol [promega.sg]
- 3. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 4. Sitagliptin: Package Insert / Prescribing Information / MOA [drugs.com]
- 5. Sitagliptin: MedlinePlus Drug Information [medlineplus.gov]
- 6. GloSensor™ cAMP Assay Protocol [promega.com]
- 7. protocols.io [protocols.io]
- 8. MetaVia reports results from Phase 2a clinical trial of DA-1241 | Nasdaq [nasdaq.com]
- 9. surgery.wisc.edu [surgery.wisc.edu]
- 10. Stimulating β-cell regeneration by combining a GPR119 agonist with a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
GPR119 Agonists in Clinical Development: A Comparative Meta-Analysis of Trial Outcomes
An objective comparison of the clinical performance of GPR119 agonists, supported by experimental data, for researchers, scientists, and drug development professionals.
The G protein-coupled receptor 119 (GPR119) has been a promising target for the treatment of type 2 diabetes mellitus (T2DM) due to its dual mechanism of action: stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promoting the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from intestinal L-cells and K-cells.[1][2] This unique mode of action held the potential for effective glycemic control with a low risk of hypoglycemia. However, despite promising preclinical data, the clinical development of GPR119 agonists has been challenging, with many candidates failing to demonstrate sufficient efficacy in human trials. This guide provides a meta-analysis of the clinical trial outcomes for several key GPR119 agonists, presenting a comparative overview of their performance.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to enhanced insulin secretion and improved glucose homeostasis. The receptor is coupled to a stimulatory G protein (Gαs), which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[3][4] In pancreatic β-cells, elevated cAMP directly promotes glucose-stimulated insulin secretion. In intestinal enteroendocrine cells, the rise in cAMP triggers the release of GLP-1 and GIP. These incretin hormones then act on their respective receptors on pancreatic β-cells, further potentiating insulin secretion in a glucose-dependent manner.[2][3]
Quantitative Comparison of Clinical Trial Outcomes
The following tables summarize the key quantitative outcomes from clinical trials of various GPR119 agonists. The data is presented to facilitate a direct comparison of their effects on glycemic control and body weight.
Table 1: Change in HbA1c from Baseline
| GPR119 Agonist | Clinical Trial Phase | Treatment Duration | Dosage | Mean Change in HbA1c (from baseline) | Comparator |
| DS-8500a | Phase 2b | 12 weeks | 25 mg QD | -0.23%[5] | Placebo |
| 50 mg QD | -0.37%[5] | Placebo | |||
| 75 mg QD | -0.44%[5] | Placebo | |||
| (Not superior to Sitagliptin (B1680988) 50 mg)[5] | Sitagliptin 50 mg | ||||
| DA-1241 | Phase 2a | 16 weeks | 100 mg QD | -0.54% (placebo-adjusted)[6] | Placebo |
| JNJ-38431055 (APD597) | Phase 1/2 | 14 days | 500 mg QD | No significant alteration in 24-h weighted mean glucose[1] | Placebo |
| GSK1292263 | Phase 2 | 14 days | 100-600 mg/day | No significant effect on circulating glucose levels[7] | Placebo |
Table 2: Change in Fasting Plasma Glucose (FPG) from Baseline
| GPR119 Agonist | Clinical Trial Phase | Treatment Duration | Dosage | Mean Change in FPG (from baseline) | Comparator |
| DS-8500a | Phase 2b | 12 weeks | 50 mg QD | Statistically significant reduction vs. placebo[5] | Placebo |
| 75 mg QD | Statistically significant reduction vs. placebo[5] | Placebo | |||
| DS-8500a | Phase 2a | 28 days | 75 mg QD | Statistically significant reduction vs. placebo[8] | Placebo |
| DA-1241 | Phase 1b | 56 days | 25, 50, 100 mg QD | Trend towards improvement[9] | Placebo |
| JNJ-38431055 (APD597) | Phase 1/2 | 14 days | 500 mg QD | No significant alteration in 24-h weighted mean glucose[1] | Placebo |
| GSK1292263 | Phase 2 | 14 days | 100-600 mg/day | No significant effect on circulating glucose levels[7] | Placebo |
Table 3: Change in Body Weight from Baseline
| GPR119 Agonist | Clinical Trial Phase | Treatment Duration | Dosage | Mean Change in Body Weight (from baseline) | Comparator |
| DA-1241 | Phase 1b | 8 weeks | 100 mg QD | -2.2% (-1.57 kg)[10] | Placebo (-0.3%) |
| DS-8500a | Phase 2b | 12 weeks | 25, 50, 75 mg QD | Not specified | Placebo |
| JNJ-38431055 (APD597) | Phase 1/2 | 14 days | 500 mg QD | Not specified | Placebo |
| GSK1292263 | Phase 2 | 14 days | 100-600 mg/day | Not specified | Placebo |
Experimental Protocols of Key Clinical Trials
A summary of the methodologies for the clinical trials of the most prominent GPR119 agonists is provided below.
-
Study Design: A randomized, double-blind, placebo- and active-controlled, parallel-group study conducted in Japan.
-
Patient Population: Japanese patients with T2DM, aged ≥ 20 years, with HbA1c between ≥ 7.0% and < 10.0%. A total of 368 patients were enrolled.[11]
-
Dosing Regimen: Patients were randomized to receive placebo, DS-8500a (25, 50, or 75 mg), or sitagliptin 50 mg once daily for 12 weeks.[5]
-
Primary Endpoint: Change in HbA1c from baseline to week 12.[5]
-
Secondary Endpoints: Changes in FPG, glucose AUC during a meal tolerance test, and lipid profiles.[12]
JNJ-38431055 (APD597) (Phase 1/2) [1]
-
Study Design: A randomized, double-blind, placebo-controlled, multiple-dose parallel design study conducted at four US research centers.
-
Patient Population: Male and female subjects, aged 25-60 years, with a BMI between 22 and 39.9 kg/m ², diagnosed with T2DM for 6 months to 10 years. The study involved 32 subjects.[1]
-
Dosing Regimen: JNJ-38431055 (500 mg) or placebo was administered once daily for 14 consecutive days.[1]
-
Primary Outcome: Effects on 24-hour weighted mean glucose.[1]
-
Secondary Outcomes: Effects on stimulated plasma glucose, insulin, C-peptide, and incretin concentrations.[1]
GSK1292263 (Phase 2) [7]
-
Study Design: Two randomized, placebo-controlled studies. Study 1 involved drug-naïve subjects or those who had stopped their diabetic medications, while Study 2 involved subjects taking metformin.
-
Patient Population: Subjects with T2DM. A total of 173 subjects were enrolled across both studies.[7]
-
Dosing Regimen: GSK1292263 was administered as multiple doses (100–600 mg/day) for 14 days. Placebo and sitagliptin 100 mg/day were used as comparators.[7]
-
Primary Outcome: Assessment of effects on plasma glucose, insulin, C-peptide, and glucagon (B607659) levels following oral glucose and meal challenges.
-
Secondary Outcomes: Assessment of effects on plasma PYY, GLP-1, and GIP levels.
DA-1241 (Phase 1b) [10]
-
Study Design: A proof-of-concept study in patients with T2DM.
-
Patient Population: Patients with type 2 diabetes.
-
Dosing Regimen: DA-1241 was administered at doses of 25 mg, 50 mg, and 100 mg for 8 weeks. Sitagliptin 100 mg and placebo were used as comparators.[10]
-
Primary Outcome: Change in incremental area under the curve of plasma glucose (iAUE) during a mixed meal tolerance test.
-
Secondary Outcomes: Changes in body weight and secretion of incretin hormones.[10]
MBX-2982 (Phase 2a in T1D) [13]
-
Study Design: A randomized, double-masked, crossover trial.
-
Patient Population: 18 participants (age 20–60 years) with type 1 diabetes (T1D).
-
Dosing Regimen: Participants were randomized to treatment with 600 mg MBX-2982 or placebo daily for 14 days, with a 2-week washout period between treatments.[13]
-
Primary Outcome: Assessment of glucagon counterregulatory responses to experimental hypoglycemia.
-
Secondary Outcomes: Hormonal responses during a mixed-meal test.
Experimental Workflow
The typical workflow for a Phase 2 clinical trial of a GPR119 agonist, as exemplified by the DS-8500a trial, is outlined below.
Conclusion
The clinical development of GPR119 agonists has yielded mixed results. While some compounds, such as DS-8500a and DA-1241, have demonstrated modest improvements in glycemic control, others, including JNJ-38431055 and GSK1292263, failed to show significant glucose-lowering effects in patients with type 2 diabetes.[1][5][6][7] The translation of robust preclinical efficacy to clinically meaningful outcomes in humans has proven to be a significant hurdle. Differences in receptor pharmacology between rodents and humans have been suggested as a potential reason for this discrepancy. Despite the setbacks, the dual mechanism of action of GPR119 agonists remains an attractive concept for T2DM therapy. Future research may focus on developing more potent and selective agonists or exploring combination therapies to unlock the full therapeutic potential of targeting the GPR119 receptor.
References
- 1. Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MetaVia Presents Data on DA-1241, a GPR119 Agonist, Demonstrating Both Hepatoprotective and Glucose-Regulating Effects in Patients with Presumed MASH, at the EASL Congress 2025 [prnewswire.com]
- 7. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drc.bmj.com [drc.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. businesswire.com [businesswire.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GPR119 Agonist 3: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of GPR119 agonist 3, a compound under investigation for its potential therapeutic effects. Adherence to these procedures is critical for laboratory safety, environmental protection, and regulatory compliance.
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. The SDS contains detailed information regarding the compound's specific hazards, handling, and emergency measures. In the absence of a specific SDS, the compound should be treated as a hazardous substance of unknown toxicity.
Immediate Safety and Handling Precautions
Prior to handling this compound waste, all appropriate personal protective equipment (PPE) must be worn. Handling of the compound, particularly in powdered form, should occur within a certified chemical fume hood to minimize inhalation risks.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | A NIOSH-approved respirator may be necessary depending on the compound's hazards and the procedure. |
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for the disposal of this compound. These steps are based on general hazardous waste guidelines and must be adapted to comply with institutional and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
1. Hazard Assessment and Waste Classification:
-
All waste generated from experiments involving this compound, including solids, liquids, and contaminated labware, should be considered hazardous chemical waste.
2. Waste Segregation:
-
At the point of generation, segregate this compound waste from other waste streams to prevent accidental chemical reactions.
-
Do not mix with incompatible materials.
-
At a minimum, maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated items such as gloves, pipette tips, weighing papers, and vials.
-
Liquid Waste: Unused or expired solutions containing the GPR119 agonist.
-
Sharps Waste: Contaminated needles and syringes.
-
3. Waste Container Selection and Labeling:
-
Use designated, leak-proof, and chemically compatible containers for each waste stream.
-
All containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound" and any other components), the primary hazard(s) (e.g., "Irritant," "Harmful if swallowed"), and the date the waste was first added.
4. Disposal Procedures:
-
Disposal of Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a designated liquid hazardous waste container.
-
Do not pour this compound waste down the drain.
-
Keep the waste container securely capped when not in use.
-
-
Disposal of Solid Waste:
-
Place all non-sharp solid waste that has come into contact with the GPR119 agonist into a designated solid hazardous waste container.
-
For unused or expired lyophilized powder, it is best practice to dissolve it in a suitable solvent and dispose of it as liquid chemical waste.
-
-
Disposal of Sharps Waste:
-
Immediately place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container labeled for pharmaceutical or hazardous chemical waste.
-
Do not overfill sharps containers.
-
5. Final Disposal and Waste Pickup:
-
Store waste in a designated Satellite Accumulation Area (SAA) in or near the laboratory.
-
Once a waste container is full, contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for waste pickup.
-
Maintain accurate records of all hazardous waste generated and disposed of to ensure regulatory compliance.
Physicochemical and Toxicity Data
The following table summarizes available data for representative GPR119 agonists. This information is crucial for understanding the compound's behavior and potential hazards.
| Property | Value | Source |
| EC50 (hGPR119) | 3.8 nM | [1] |
| Solubility (DMSO) | ~50 mg/mL | [2] |
| Solubility (Water) | Insoluble | [3] |
| LD50 (Oral, Rat) | Data not available for this compound. Treat as a substance with unknown toxicity. | |
| Primary Hazards | Causes serious eye irritation. | [4] |
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like this compound initiates a signaling cascade that is of significant interest in metabolic disease research. The diagram below illustrates this pathway.
Caption: this compound signaling pathway.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each step.
References
Personal protective equipment for handling GPR119 agonist 3
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for handling GPR119 agonist 3, including detailed operational and disposal plans. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
I. Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory tasks involving this compound is crucial to determine the appropriate level of personal protective equipment required.[1][2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Equipment | Purpose | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes, dust, and flying particles.[1][3] | Must be ANSI Z87.1 compliant.[4] Goggles are recommended when there is a significant risk of splashing.[3] A face shield worn over safety glasses may be necessary for tasks with a higher risk of explosion or large splashes.[4] |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against skin contact with the chemical.[1][3] | Nitrile gloves offer broad protection against many chemicals for short-term use.[4] For prolonged contact or when handling larger quantities, consider double-gloving or using more robust chemical-resistant gloves.[1] Always inspect gloves for tears or punctures before use and remove them immediately if contact with the chemical occurs, followed by hand washing.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[3][5] | A standard lab coat is the minimum requirement.[1] Consider a flame-resistant lab coat if flammable solvents are being used.[3] |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. | Prevents inhalation of dust or aerosols. | A risk assessment should be conducted to determine if respiratory protection is necessary.[4] If working with large quantities, generating aerosols, or in a poorly ventilated area, a respirator (e.g., N95 or higher) may be required.[3][4] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[3] | Shoes should fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory. |
II. Operational Plan: Safe Handling Workflow
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Characterization : All materials contaminated with this compound, including unused compound, solutions, and disposable labware (e.g., pipette tips, gloves), should be considered hazardous chemical waste.[6]
-
Waste Segregation :
-
Solid Waste : Collect unused or expired this compound powder and contaminated solid items in a dedicated, clearly labeled hazardous waste container.[6]
-
Liquid Waste : Solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[6] Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste : Any sharps (needles, syringes, etc.) contaminated with the agonist must be disposed of in a designated sharps container for hazardous waste.[6]
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.[6]
-
Disposal : Dispose of all waste containing this compound through your institution's licensed hazardous waste disposal program.[5] Do not pour any solutions down the drain or dispose of solid waste in regular trash.
IV. Spill Response
In the event of a spill, follow this decision-making process for a safe and effective response.
Caption: Decision-making workflow for responding to a this compound spill.
By implementing these safety protocols, researchers can minimize risks and maintain a secure environment when working with this compound. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) if available.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
